molecular formula C8H10N2O4S B138337 Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate CAS No. 148550-51-0

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Numéro de catalogue: B138337
Numéro CAS: 148550-51-0
Poids moléculaire: 230.24 g/mol
Clé InChI: SHVJIPVRIOSGCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-14-7(11)6-4-9-8(10-5-6)15(2,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJIPVRIOSGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292007
Record name ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148550-51-0
Record name ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a scaffold of immense significance in the fields of medicinal chemistry and drug development.[1] The pyrimidine ring system is a fundamental component of nucleobases in DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities.[1] This compound, distinguished by its ethyl ester and methylsulfonyl functionalities, serves as a highly versatile and reactive intermediate.

The strategic placement of the methylsulfonyl group at the 2-position of the electron-deficient pyrimidine ring renders it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.[2] This guide provides a comprehensive overview of its fundamental properties, a logical synthesis strategy, key chemical reactivity, and essential handling information for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

A clear identification of the molecule is the first step in any scientific endeavor. The structural and basic chemical information for this compound is summarized below.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value Reference
IUPAC Name This compound [3]
CAS Number 148550-51-0 [3][4][5]
Molecular Formula C₈H₁₀N₂O₄S [3][5]
Molecular Weight 230.24 g/mol [3][5]
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C [3]

| InChIKey | SHVJIPVRIOSGCA-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties

Property Value Reference
Boiling Point 407.7 °C at 760 mmHg (Predicted) [5]
Appearance White to off-white powder/solid Assumed from related compounds
Purity ≥98% (Typical from commercial sources) [5]
Storage Conditions 2-8°C, under an inert atmosphere (e.g., Nitrogen) [5][6]

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | Inferred from purification protocols |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in public literature, its structure suggests a logical and reliable synthetic route. The most field-proven approach involves a two-step sequence: first, the synthesis of the thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by its oxidation to the target sulfone. This strategy is common in heterocyclic chemistry due to the stability of the thioether and the efficiency of subsequent oxidation reactions.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification start Starting Materials (e.g., Amidines, Enol Ethers) product1 Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Thioether Precursor) start->product1 Condensation/ Cyclization product1_ref Thioether Precursor product2 This compound (Target Compound) product1_ref->product2 Oxidation (e.g., m-CPBA) product2_ref Crude Target Compound final Purified Product (>98% Purity) product2_ref->final Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Precursor)

Causality: This step constructs the core pyrimidine ring. The use of S-methylisothiourea provides the 2-(methylthio) group directly. Condensation with an appropriate three-carbon building block, such as an ethyl 2-formyl-3-alkoxyacrylate, in the presence of a base like sodium ethoxide, is a standard and effective method for forming this type of substituted pyrimidine.[7]

  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Addition of Amidine : To the cooled sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Condensation : Add a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction : Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude thioether precursor. The precursor, CAS 73781-88-1, is often used in the next step without further purification if it is of sufficient purity.[8][9]

Experimental Protocol 2: Oxidation to Target Compound

Causality: The conversion of the electron-rich thioether to the electron-poor sulfone is a critical activation step. Meta-chloroperoxybenzoic acid (m-CPBA) is an ideal oxidizing agent for this transformation. It is highly selective for sulfur oxidation under controlled temperature conditions and the resulting by-product, m-chlorobenzoic acid, is easily removed during work-up. Using slightly more than two equivalents ensures the complete conversion from thioether to sulfone, bypassing the intermediate sulfoxide.

  • Dissolution : Dissolve the crude Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) from the previous step in dichloromethane (DCM, approx. 15 mL per gram of substrate) in a round-bottom flask.

  • Cooling : Cool the solution to 0°C in an ice-water bath.

  • Oxidation : Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction : Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-products.

  • Extraction : Separate the organic (DCM) layer. Wash it sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol 3: Purification

Causality: The crude product contains the target compound along with non-polar impurities and polar by-products. Silica gel column chromatography is the standard and most effective method for purification. A solvent system of increasing polarity (gradient elution with ethyl acetate in hexanes) is used to first elute less polar impurities, followed by the product of intermediate polarity, leaving the more polar impurities on the column.

  • Column Preparation : Prepare a silica gel slurry in 10% ethyl acetate in hexanes and pack it into a glass column.

  • Loading : Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexanes, typically starting from 10% and gradually increasing to 40%.

  • Fraction Collection : Collect fractions and analyze them by TLC.

  • Isolation : Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound as a solid.

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of the C2-position of the pyrimidine ring. The ring itself is electron-deficient, and this effect is powerfully amplified by the adjacent methylsulfonyl group, which is an exceptional leaving group.

This electronic arrangement makes the C2-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is the cornerstone of its application as a versatile building block. Researchers can readily displace the methylsulfonyl group with amines, alcohols, thiols, and other nucleophiles to generate a diverse array of 2-substituted pyrimidines. This strategy is frequently employed in the synthesis of targeted libraries for screening against biological targets such as protein kinases.[2]

Caption: General SNAr reaction of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale
¹H NMR Pyrimidine H (2H) δ 9.1 - 9.4 ppm (s) Protons on the electron-deficient pyrimidine ring are highly deshielded.
Ethyl -CH₂- (2H) δ 4.3 - 4.5 ppm (q) Quartet due to coupling with the adjacent methyl group, deshielded by the ester oxygen.
Sulfonyl -CH₃ (3H) δ 3.3 - 3.5 ppm (s) Singlet, deshielded by the two sulfone oxygens.
Ethyl -CH₃ (3H) δ 1.3 - 1.5 ppm (t) Triplet due to coupling with the adjacent methylene group.
¹³C NMR Ester C=O δ 160 - 165 ppm Typical range for an α,β-unsaturated ester carbonyl carbon.
Pyrimidine C (aromatic) δ 120 - 165 ppm Multiple peaks expected for the distinct carbons of the pyrimidine ring.
Ethyl -CH₂- δ 62 - 65 ppm Standard chemical shift for an ethyl ester methylene carbon.
Sulfonyl -CH₃ δ 40 - 45 ppm Characteristic shift for a methyl group attached to a sulfone.
Ethyl -CH₃ δ 13 - 15 ppm Standard chemical shift for an ethyl ester methyl carbon.
FT-IR C=O Stretch (Ester) 1710 - 1730 cm⁻¹ Strong, sharp absorption characteristic of an ester carbonyl.
S=O Stretch (Sulfone) 1300 - 1350 cm⁻¹ (asymmetric)1120 - 1160 cm⁻¹ (symmetric) Two strong, characteristic absorptions for the sulfonyl group.
C-O Stretch (Ester) 1200 - 1250 cm⁻¹ Strong absorption for the ester C-O bond.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 230 Corresponds to the molecular weight of the compound.

| | Fragmentation | m/z = 201, 185, 151 | Expected fragments corresponding to loss of -Et, -OEt, and -SO₂Me groups. |

Safety and Handling

While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related pyrimidine derivatives and sulfones suggest that appropriate precautions must be taken.[13][14][15] It should be handled only by trained personnel familiar with standard laboratory safety procedures.

  • GHS Hazard Classification (Anticipated) :

    • Acute Toxicity, Oral (Warning)[13]

    • Skin Irritation (Warning)[14][15]

    • Serious Eye Irritation/Damage (Warning/Danger)[13][14][15]

    • Specific target organ toxicity — single exposure (Respiratory tract irritation)[14][15]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[6]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[6][16]

    • Skin and Body Protection : Wear a laboratory coat. A full suit protecting against chemicals may be necessary for large-scale work.[6]

    • Respiratory Protection : For operations that may generate dust, use a NIOSH-approved particle respirator (e.g., N95).[16]

  • Engineering Controls :

    • Work in a well-ventilated area. For all but the smallest quantities, operations should be conducted inside a certified chemical fume hood.[17]

    • Provide an eyewash station and safety shower in the immediate work area.

  • Storage and Disposal :

    • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[5][6] Store under an inert atmosphere like nitrogen to prevent degradation.[5]

    • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Conclusion

This compound is more than a simple chemical entity; it is a potent and enabling tool for chemical innovation. Its value lies in the predictable and efficient reactivity of its methylsulfonyl group, which acts as an activatable handle for molecular diversification. For researchers in drug discovery and organic synthesis, this compound represents a reliable starting point for the construction of complex, biologically active molecules. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to leverage its full potential in their research endeavors.

References

  • PubChem. This compound.
  • Capot Chemical. MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)
  • The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film... [Link]
  • Angene Chemical. Safety Data Sheet for 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid. [Link]
  • PubChem. Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.
  • BuyersGuideChem. Ethyl (2-methylthio)
  • PubChem. Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate.
  • J&K Scientific. Ethyl 2-(Methylthio)
  • RSC Publishing. Functional group induced excited state intramolecular proton transfer process... [Link]
  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate.
  • PubChem. Ethyl 5-pyrimidinecarboxylate.
  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
  • ARKIVOC.
  • ResearchGate. Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)
  • PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]
  • MDPI.
  • ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
  • European Patent Office.

Sources

The Strategic Intermediate: A Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 148550-51-0), a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical properties, synthesis, and reactivity, with a particular focus on the strategic role of the methylsulfonyl group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its application, particularly in the synthesis of targeted covalent inhibitors and other complex pharmaceutical agents.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidines, as integral components of nucleic acids, represent a privileged scaffold in medicinal chemistry.[1] Their derivatives exhibit a wide spectrum of biological activities, finding application as anticancer, antiviral, and antihypertensive agents.[2][3][4][5] The strategic functionalization of the pyrimidine ring is paramount to modulating the pharmacological profile of these molecules. This compound has emerged as a highly valuable intermediate due to the unique reactivity conferred by the 2-methylsulfonyl substituent. This group acts as an excellent leaving group, facilitating the introduction of diverse functionalities at a key position of the pyrimidine core.[6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 148550-51-0[7]
Molecular Formula C₈H₁₀N₂O₄S[7]
Molecular Weight 230.24 g/mol [7]
IUPAC Name This compound[7]
Boiling Point 407.7°C at 760 mmHg[8]
Topological Polar Surface Area 94.6 Ų[7][9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 6[9]
Rotatable Bond Count 4[9]

Synthesis and Mechanistic Insights

The most common and efficient route to this compound is through the oxidation of its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[10][11][12][13][14]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available precursors. The first step involves the construction of the pyrimidine ring, followed by the oxidation of the thioether to the sulfone.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Oxidation AmidiniumSalt Amidinium Salt Thioether Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1) AmidiniumSalt->Thioether Propenolate Sodium 3,3-dimethoxy-2- ethoxycarbonylpropen-1-olate Propenolate->Thioether Condensation Thioether_ref Ethyl 2-(methylthio)pyrimidine-5-carboxylate Sulfone This compound (CAS 148550-51-0) mCPBA m-CPBA mCPBA->Sulfone Thioether_ref->Sulfone Oxidation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol is a synthesized methodology based on established procedures for the oxidation of thioethers to sulfones using m-CPBA.[13][14]

Materials:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add m-CPBA to the cooled solution in portions. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the 3-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

The Role of the Methylsulfonyl Group: A Superior Leaving Group

The utility of this compound lies in the exceptional leaving group ability of the methylsulfonyl group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonyl group, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15][16][17]

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The initial attack of the nucleophile on the electron-deficient C2 carbon breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][18] The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing ester group. In the subsequent step, the aromaticity is restored by the expulsion of the methylsulfinate anion, a very stable leaving group, yielding the 2-substituted pyrimidine product. This high reactivity and the mild conditions under which these substitutions can be performed make this intermediate a preferred choice in complex synthetic campaigns.[19]

Applications in Drug Discovery: A Gateway to Targeted Covalent Inhibitors

The high reactivity of 2-sulfonylpyrimidines towards nucleophiles has been strategically exploited in the design of targeted covalent inhibitors (TCIs).[6][20][21] TCIs are a class of drugs that, after initial non-covalent binding to their target protein, form a stable covalent bond with a specific amino acid residue, often a cysteine, within the active site. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action.

The this compound scaffold serves as an excellent "warhead" for TCIs. The pyrimidine core can be elaborated with functionalities that provide specific binding affinity for the target protein, positioning the electrophilic C2 carbon in close proximity to a nucleophilic cysteine residue. The subsequent SNAr reaction results in the formation of a stable carbon-sulfur bond, covalently modifying the protein. This approach has been successfully applied in the development of inhibitors for various kinases, which are important targets in oncology and immunology.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][22][23][24]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][22][23][24] Avoid contact with skin and eyes.[1][22][23][24]

  • Storage: Store in a tightly sealed container in a cool, dry place.[24]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[22][23]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][22][23][24]

Conclusion

This compound is a versatile and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the excellent leaving group ability of the methylsulfonyl substituent, which facilitates a broad range of nucleophilic aromatic substitution reactions under mild conditions. This reactivity has been particularly impactful in the field of drug discovery for the development of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively leverage this strategic building block in their synthetic endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate - Capot Chemical. (2025, December 20).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. - ResearchGate. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties - AWS. (n.d.).
  • meta-Chloroperoxybenzoic acid - Wikipedia. (n.d.).
  • This compound | C8H10N2O4S | CID 254889 - PubChem. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (n.d.).
  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.).
  • The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton - University of Southampton. (n.d.).
  • Dual signaling of m-chloroperbenzoic acid by desulfurization of thiocoumarin | Request PDF. (2025, August 6).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018, October 17).
  • Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. (n.d.).
  • Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate - ResearchGate. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.).
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. (2025, December 3).
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025, August 9).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. (n.d.).
  • Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | C8H8Cl2N2O2S - PubChem. (n.d.).
  • Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate | C8H10N2O4S - PubChem. (n.d.).
  • Targeted covalent inhibitors - Wikipedia. (n.d.).
  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate - AOBChem USA. (n.d.).
  • MSBNK-Eawag-EQ01153603 - MassBank. (2024, May 8).
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.).
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - MDPI. (2024, February 5).
  • Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 73781-88-1 - J&K Scientific. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1 - BuyersGuideChem. (n.d.).

Sources

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse biological activities and presence in a wide array of therapeutic agents.[1][2] The strategic incorporation of a methylsulfonyl group at the 2-position and an ethyl carboxylate at the 5-position of the pyrimidine ring imparts unique physicochemical properties that make it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its strategic importance in modern drug development.

Molecular Structure and Physicochemical Properties

The structural and chemical identity of this compound is fundamental to its utility in chemical synthesis.

Molecular Identity

The compound is unambiguously identified by the following descriptors:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₁₀N₂O₄S[3]

  • CAS Number: 148550-51-0[3]

Molecular Weight and Composition

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Weight 230.24 g/mol PubChem[3]
Exact Mass 230.03612798 DaPubChem[3]
Elemental Composition C: 41.73%, H: 4.38%, N: 12.17%, O: 27.79%, S: 13.93%Calculated
Structural Diagram

The two-dimensional structure of this compound highlights the key functional groups responsible for its reactivity and utility as a synthetic intermediate.

molecular_structure cluster_pyrimidine Pyrimidine Core cluster_sulfonyl Methylsulfonyl Group (Position 2) cluster_carboxylate Ethyl Carboxylate (Position 5) N1 N C2 C N1->C2 N3 N C2->N3 S S C2->S C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 C_CO C C5->C_CO C6->N1 O1 O S->O1 O2 O S->O2 CH3_S CH₃ S->CH3_S O_CO O C_CO->O_CO O_Et O C_CO->O_Et CH2 CH₂ O_Et->CH2 CH3_Et CH₃ CH2->CH3_Et

Caption: Molecular structure of this compound.

The Strategic Importance of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety at the 2-position of the pyrimidine ring is not a passive substituent; it is a key determinant of the molecule's chemical behavior and its value in drug design. Functioning as a potent electron-withdrawing group, it significantly influences the electronic properties of the pyrimidine core. This electronic polarization renders the pyrimidine ring, particularly the carbon atom at the 2-position, highly susceptible to nucleophilic aromatic substitution.

From a drug development perspective, the methylsulfonyl group often confers enhanced metabolic stability to the parent molecule. It is generally resistant to oxidative metabolism, which can lead to a longer biological half-life for drug candidates incorporating this feature. This combination of controlled reactivity and metabolic robustness makes sulfonyl-substituted pyrimidines attractive scaffolds in the design of novel therapeutics.

Synthesis and Experimental Protocols

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding 2-(methylthio) precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This two-step approach, involving the initial synthesis of the thioether followed by its oxidation, is a common and efficient strategy for accessing 2-sulfonylpyrimidine derivatives.[4]

Experimental Workflow: From Thioether to Sulfone

synthesis_workflow start Start Materials: - Ethyl 2-(methylthio)pyrimidine-5-carboxylate - Oxidizing Agent (e.g., m-CPBA or Oxone®) - Solvent (e.g., Dichloromethane) dissolution Dissolve the starting thioether in a suitable solvent (e.g., DCM). start->dissolution cooling Cool the reaction mixture in an ice bath (0-5 °C). dissolution->cooling addition Slowly add the oxidizing agent (e.g., m-CPBA) to the cooled solution. cooling->addition reaction Stir the reaction mixture at low temperature and monitor progress by TLC or LC-MS. addition->reaction quench Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate). reaction->quench extraction Perform a liquid-liquid extraction to isolate the organic phase. quench->extraction purification Purify the crude product by column chromatography or recrystallization. extraction->purification characterization Characterize the final product using NMR, IR, and Mass Spectrometry. purification->characterization end Final Product: This compound characterization->end

Caption: A typical experimental workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for the oxidation of thioethers to sulfones.[4]

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Precursor)

The precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1][5] It can be synthesized via several established routes, often involving the cyclocondensation of appropriate starting materials. This compound is also commercially available from various chemical suppliers.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), dissolved in the same solvent. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods. While specific data is best obtained from direct analysis, commercial suppliers often provide NMR, HPLC, and LC-MS data for this compound.[3][6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive nature of the methylsulfonyl group as a leaving group allows for its displacement by various nucleophiles, providing a versatile platform for generating a library of substituted pyrimidine derivatives.

The precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is explicitly mentioned as a key intermediate in the development of antiviral and anticancer agents.[1][5] By extension, the oxidized sulfonyl derivative serves as a highly activated intermediate for similar synthetic pathways, enabling the introduction of diverse functional groups at the 2-position of the pyrimidine ring, which is a common strategy in the design of kinase inhibitors and other targeted therapies.

Spectroscopic Characterization

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its molecular structure, characterized by the activating methylsulfonyl group, provides a versatile synthetic handle for the elaboration of the pyrimidine core. The straightforward synthesis from its methylthio precursor, combined with the inherent biological relevance of the pyrimidine scaffold, ensures its continued importance for researchers and scientists in the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this compound in the pursuit of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.
  • Amazon Web Services. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2007, August 23). United States Patent.
  • Google Patents. (n.d.). United States Patent.
  • PubChem. (n.d.). ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate.
  • PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
  • Google Patents. (2018, March 12). United States Patent.
  • J&K Scientific. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 73781-88-1.
  • AOBChem USA. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Google Patents. (n.d.). EP 1054004 A1 - NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF.
  • National Institutes of Health. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study.
  • National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • National Institutes of Health. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, primarily owing to its structural motifs—a pyrimidine core, a sulfonyl group, and an ethyl ester—which are prevalent in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and is supported by comparative analysis with structurally related molecules. Methodologies for data acquisition are also discussed to provide a comprehensive framework for researchers.

Introduction: The Structural and Scientific Context

This compound, with the CAS Number 148550-51-0 and molecular formula C₈H₁₀N₂O₄S, possesses a unique electronic and structural landscape. The pyrimidine ring, an essential component of nucleobases, imparts a specific aromatic character and potential for hydrogen bonding. The electron-withdrawing nature of both the methylsulfonyl and the ethyl carboxylate groups significantly influences the electron density distribution within the pyrimidine ring, which is directly reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a foundational understanding for scientists working with this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure, the following proton signals are predicted:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3Singlet2HH-4, H-6The two pyrimidine protons are in a highly electron-deficient environment due to the two ring nitrogens and the two electron-withdrawing substituents. This deshielding effect will shift their resonance to a very downfield region. Their chemical equivalence would lead to a singlet.
~4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The coupling to the three methyl protons results in a quartet.
~3.4Singlet3H-SO₂CH₃The methyl group attached to the sulfonyl group is deshielded by the two oxygen atoms, leading to a downfield shift compared to a typical methyl group. It appears as a singlet as there are no adjacent protons.
~1.4Triplet3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet.
Predicted ¹³C NMR Spectral Data and Interpretation

The predicted carbon signals are as follows:

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (ester)The carbonyl carbon of the ester group is expected in this typical downfield region.
~165C-2 (pyrimidine)The carbon atom attached to the sulfonyl group and flanked by two nitrogen atoms will be significantly deshielded.
~160C-4, C-6 (pyrimidine)The two equivalent pyrimidine carbons attached to hydrogen are also in an electron-poor environment.
~120C-5 (pyrimidine)The quaternary carbon atom to which the ester group is attached.
~63-OCH₂CH₃The methylene carbon of the ethyl ester is shifted downfield due to the attached oxygen.
~40-SO₂CH₃The methyl carbon of the sulfonyl group.
~14-OCH₂CH₃The terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H stretchStretching vibrations of the C-H bonds on the pyrimidine ring.
~2980-2850Medium-WeakAliphatic C-H stretchStretching vibrations of the C-H bonds in the ethyl and methyl groups.
~1730StrongC=O stretch (ester)The strong absorption is characteristic of the carbonyl group in an ester.
~1580, ~1470Medium-StrongC=N and C=C stretches (pyrimidine ring)The characteristic stretching vibrations of the aromatic pyrimidine ring.
~1350, ~1150StrongAsymmetric and symmetric SO₂ stretchesThe two strong bands are characteristic of the sulfonyl group.
~1250StrongC-O stretch (ester)The stretching vibration of the C-O single bond in the ester group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule.

Experimental Protocol for MS Data Acquisition
  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak, confirming the molecular weight.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 230.24 g/mol [1][2].

  • Molecular Ion Peak (M⁺): In an ESI mass spectrum, a prominent peak at m/z 231 [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak at m/z 230 might be observed, although it could be of low intensity due to fragmentation.

  • Key Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z 230 F1 [M - OCH₂CH₃]⁺ m/z 185 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z 201 M->F2 - •CH₂CH₃ F3 [M - SO₂CH₃]⁺ m/z 151 M->F3 - •SO₂CH₃ F4 [M - COOCH₂CH₃]⁺ m/z 157 M->F4 - •COOCH₂CH₃

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would lead to a fragment at m/z 185.

  • Loss of the ethyl group (-CH₂CH₃): Alpha-cleavage next to the carbonyl group could result in a fragment at m/z 201.

  • Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of the C-S bond would generate a fragment at m/z 151.

  • Loss of the entire ethyl carboxylate group (-COOCH₂CH₃): This would result in a fragment corresponding to the 2-(methylsulfonyl)pyrimidine cation at m/z 157.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive and self-validating system for its identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in drug discovery and development, this detailed spectroscopic analysis is an indispensable tool for ensuring the integrity of their chemical entities and for advancing their research with confidence.

References

  • PubChem. This compound.
  • Molbase. Ethyl 2-(methylsulfonyl)
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Physical and chemical properties of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a functional group of significant interest in medicinal chemistry and materials science.[1][2] As a bifunctional molecule, it incorporates both a reactive sulfonyl group and an ester moiety, making it a versatile building block for the synthesis of more complex molecular architectures.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, characterization protocols, reactivity, and handling, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery. The compound is identified by the CAS Number 148550-51-0 .[5][6]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting and interpreting the compound's behavior.

  • IUPAC Name : this compound[5]

  • Molecular Formula : C₈H₁₀N₂O₄S[5][6]

  • Molecular Weight : 230.24 g/mol [5][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 148550-51-0[6]
Molecular Formula C₈H₁₀N₂O₄S[5][6]
Molecular Weight 230.24 g/mol [5][6]
Appearance White to off-white solid/powderSupplier Data
Boiling Point 407.7°C at 760 mmHg[6]
Melting Point Not precisely reported, but expected for a solid organic molecule of this size.N/A
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate. Limited solubility in water.General chemical knowledge
Storage 2-8°C, stored under nitrogen[6]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is a critical step in chemical research. The following data provides the expected spectroscopic signatures for this compound.

TechniqueExpected Signature
¹H NMR (400 MHz, CDCl₃)δ ~9.3 (s, 1H, pyrimidine H-4), ~9.1 (s, 1H, pyrimidine H-6), ~4.5 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), ~3.4 (s, 3H, -SO₂CH₃ ), ~1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O, ester), ~162 (C-2, pyrimidine), ~160 (C-4/C-6, pyrimidine), ~120 (C-5, pyrimidine), ~63 (-C H₂CH₃), ~40 (-SO₂C H₃), ~14 (-OCH₂C H₃) ppm.
FT-IR (KBr)ν ~3100-3000 (Ar C-H stretch), ~1730 (C=O ester stretch), ~1580, 1550 (C=N, C=C ring stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) cm⁻¹.
Mass Spec. (ESI+) m/z 231.04 [M+H]⁺, 253.02 [M+Na]⁺
Protocol: Compound Characterization

This workflow outlines the standard procedure for verifying the identity and purity of a synthesized or purchased batch of the title compound.

Caption: Standard workflow for the spectroscopic characterization of the compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, specifically at the C2 position.

Core Directive: Nucleophilic Aromatic Substitution (SNA_r)

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group and an excellent leaving group.[3] This makes the C2 position to which it is attached highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • Mechanism : The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the C2 carbon, breaking the aromaticity of the ring. Aromatization is restored upon the expulsion of the methylsulfinate anion.

  • Scope : A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the sulfonyl group, enabling the facile synthesis of diverse 2-substituted pyrimidine libraries.[7] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[2]

reactivity cluster_0 SNA_r Reaction at C2 Position Reactant This compound Product 2-Substituted Pyrimidine Product Reactant->Product + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) LeavingGroup Methylsulfinate Leaving Group Product->LeavingGroup expels

Caption: Key reactivity of the title compound via nucleophilic aromatic substitution.

Other Reactions
  • Ester Manipulation : The ethyl ester at the C5 position can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, further expanding the molecular diversity.

Synthetic Approach

The compound is typically synthesized from its thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1).[4][8]

Protocol: Synthesis via Oxidation
  • Dissolution : Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.

  • Cooling : Cool the solution to 0°C in an ice bath to manage the exothermicity of the reaction.

  • Oxidation : Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction : Separate the organic layer and extract the aqueous layer with additional DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Proper handling is crucial when working with any chemical reagent.

  • Hazard Statements : While specific data for this exact compound is limited, related pyrimidines may cause skin irritation, serious eye irritation, and respiratory irritation.[6][9]

  • Precautionary Statements :

    • Use only in a well-ventilated area or under a chemical fume hood.[10][11]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[11]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its defining feature is the sulfonyl group at the C2 position, which activates the pyrimidine ring for nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide range of functional groups. This reactivity, combined with the established biological importance of the pyrimidine scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug development aiming to construct novel and diverse molecular entities.

References

  • PubChem. This compound.
  • Moldb. 148550-51-0 | Ethyl 2-(methylsulfonyl)
  • PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
  • Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research.
  • ACS Publications.
  • ResearchGate.
  • Capot Chemical. MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)
  • The Royal Society of Chemistry.
  • Angene Chemical.
  • PubChem. Ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate.
  • National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
  • PubChem. Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate.
  • BuyersGuideChem. Ethyl (2-methylthio)
  • Research and Reviews: A Journal of Pharmaceutical Science. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]
  • American Chemical Society.
  • ARKIVOC.
  • PubChem. Ethyl 5-pyrimidinecarboxylate.
  • PubChem. Ethyl 2-aminopyrimidine-5-carboxylate.
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • Semantic Scholar.
  • National Institutes of Health.
  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II.
  • MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]
  • ResearchGate. (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. [Link]

Sources

The Synthetic Keystone: A Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with biological targets.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this vast chemical space, Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate has emerged as a pivotal building block, a testament to the power of rational molecular design in drug discovery. Its discovery and development are intrinsically linked to the broader history of pyrimidine chemistry, which has evolved to provide chemists with the tools to construct increasingly complex and potent molecules. This guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this important synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₄S[2]
Molecular Weight 230.24 g/mol [2]
CAS Number 148550-51-0[2]
Appearance White to off-white solid
Boiling Point 407.7 °C at 760 mmHg (Predicted)
IUPAC Name This compound[2]

A Journey Through Synthesis: From Thioether to Sulfone

The history of this compound is not one of a singular "discovery" in the traditional sense, but rather an evolution of synthetic methodology. Its preparation is a prime example of strategic functional group interconversion, a cornerstone of modern organic synthesis. The most common and industrially viable route involves a two-step process, beginning with the synthesis of a thioether precursor, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of the Precursor - Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The journey begins with the construction of the pyrimidine ring, a reaction that has been refined over many decades. A common approach to 2-substituted pyrimidine-5-carboxylates involves the condensation of a three-carbon building block with a suitable amidine derivative. In the case of our precursor, S-methylisothiourea serves as the source of the 2-methylthio group.

Experimental Protocol: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

A detailed, step-by-step methodology for a representative synthesis is provided below. This protocol is a composite of established methods for pyrimidine synthesis and should be performed by trained chemists in a suitable laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl ethoxymethylenemalonate and S-methylisothiourea sulfate.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with an appropriate acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[3]

Step 2: The Oxidation - A Critical Transformation

The conversion of the electron-donating methylthio group to the strongly electron-withdrawing methylsulfonyl group is the key transformation that imparts the desired reactivity to the molecule. This oxidation significantly enhances the electrophilicity of the C2 position of the pyrimidine ring, making the sulfonyl group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Two of the most common and effective reagents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

Mechanism of Oxidation with m-CPBA:

The oxidation of a thioether to a sulfone with m-CPBA proceeds through a sulfoxide intermediate. The peroxyacid acts as an electrophilic oxygen donor. The lone pair of electrons on the sulfur atom attacks the terminal oxygen of the peroxyacid, leading to the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct. A second equivalent of m-CPBA then oxidizes the sulfoxide to the sulfone in a similar fashion.[4][5]

MCPBA_Oxidation Thioether Ethyl 2-(methylthio)pyrimidine-5-carboxylate Sulfoxide Ethyl 2-(methylsulfinyl)pyrimidine-5-carboxylate Thioether->Sulfoxide Oxidation MCPBA1 m-CPBA (1 eq.) MCPBA1->Sulfoxide mCBA1 m-chlorobenzoic acid Sulfoxide->mCBA1 Sulfone This compound Sulfoxide->Sulfone Oxidation MCPBA2 m-CPBA (1 eq.) MCPBA2->Sulfone mCBA2 m-chlorobenzoic acid Sulfone->mCBA2 caption Mechanism of Thioether Oxidation with m-CPBA

Mechanism of Thioether Oxidation with m-CPBA

Mechanism of Oxidation with Oxone®:

Oxone®, a stable, water-soluble triple salt containing potassium peroxymonosulfate (KHSO₅), is another powerful and environmentally friendly oxidizing agent. In an aqueous medium, KHSO₅ is the active oxidizing species. The mechanism is believed to involve nucleophilic attack of the sulfur atom on the terminal peroxide oxygen of the peroxymonosulfate, similar to the m-CPBA mechanism, proceeding through a sulfoxide intermediate to the final sulfone.[6][7]

Experimental Protocol: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol provides a general procedure for the oxidation step. The choice of solvent and reaction conditions may be optimized for specific applications.

  • Dissolution: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as dichloromethane (for m-CPBA) or a mixture of acetonitrile and water (for Oxone®).[6]

  • Addition of Oxidant:

    • For m-CPBA: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature with an ice bath.[8]

    • For Oxone®: Add a solution of Oxone® (approximately 2.2 equivalents) and sodium bicarbonate (to maintain a basic pH) in water to the reaction mixture.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • For m-CPBA: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

    • For Oxone®: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

The Role of a Keystone Intermediate in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the methylsulfonyl group as an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles at the C2 position of the pyrimidine ring, a critical step in the synthesis of many biologically active compounds.

Case Study: The Synthesis of Macitentan

A prominent example of the application of a 2-(methylsulfonyl)pyrimidine intermediate is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[9][10] While the exact precursor used in the industrial synthesis of Macitentan may vary, the core strategy often involves the displacement of a sulfonyl or a related leaving group on a pyrimidine ring. The general synthetic logic is depicted below.

Macitentan_Synthesis cluster_intermediates Key Intermediates cluster_reaction SNAr Reaction cluster_product Drug Molecule Intermediate_A This compound (or related activated pyrimidine) SNAr Nucleophilic Aromatic Substitution Intermediate_A->SNAr Intermediate_B Amine Nucleophile Intermediate_B->SNAr Macitentan_Core Macitentan Precursor SNAr->Macitentan_Core caption Role in Macitentan Synthesis

Sources

An In-depth Technical Guide to the Biological Activities of Pyrimidine-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] This structural motif is fundamental to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[2][3][4][5] The inherent biological relevance and versatile chemical reactivity of the pyrimidine nucleus have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents.[1][6] When functionalized with a carboxylate group at the 5-position, the resulting pyrimidine-5-carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics to address a wide range of diseases.[2][7]

This guide provides a comprehensive overview of the significant biological activities associated with pyrimidine-5-carboxylate and its related structures, such as dihydropyrimidines. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer is a primary focus of modern medicine, and pyrimidine derivatives have emerged as a crucial class of anticancer agents.[3][8] Their mechanism of action often involves interfering with the synthesis of nucleic acids, thereby halting the rapid proliferation of cancer cells.[9][10]

Mechanism of Action

Pyrimidine-5-carboxylate derivatives exert their anticancer effects through various mechanisms:

  • Enzyme Inhibition: A key target is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in various cancers.[11] By blocking EGFR, these compounds can halt downstream signaling pathways that promote cell growth and division.[11] Other targeted enzymes include dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis, and thymidylate synthase.[1][6]

  • Induction of Apoptosis: Many potent pyrimidine derivatives induce programmed cell death, or apoptosis, in cancer cells.[12] Mechanistic studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[12][13] Some derivatives have been observed to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing mitosis.[11][12]

  • VEGFR-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels that tumors need to grow.[14] By blocking this process, these compounds can effectively starve the tumor of essential nutrients.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[7][15]

  • Substituents at C2, C4, and C6: The groups attached to these positions significantly influence biological activity. For example, the presence of anilino or other aromatic groups can facilitate crucial hydrogen bonding interactions within the ATP-binding site of kinases like EGFR.[15]

  • The 5-Carboxylate/Carbonitrile Group: The ester or nitrile group at the C5 position is often critical for activity. The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The carbonitrile group is a common feature in many potent enzyme inhibitors.[11][13]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a key role in its ability to cross cell membranes and reach its intracellular target.[16]

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine-5-carboxylate and related derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineActivity (IC50 in µM)Reference
10b Pyrimidine-5-carbonitrileHepG2 (Liver)3.56[11]
10b Pyrimidine-5-carbonitrileA549 (Lung)5.85[11]
10b Pyrimidine-5-carbonitrileMCF-7 (Breast)7.68[11]
11e Pyrimidine-5-carbonitrileHCT-116 (Colon)1.34[14]
4b Pyrimidine with Aryl UreaSW480 (Colon)11.08[12]
4e Pyrimidine-5-carbonitrileColo 205 (Colon)1.66[17]
4f Pyrimidine-5-carbonitrileColo 205 (Colon)1.83[17]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[18][19] Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[1][20][21][22]

Mechanism of Action

The antimicrobial action of pyrimidine-5-carboxylates often stems from their ability to disrupt essential microbial metabolic pathways. A common mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis in bacteria. Since mammals can acquire folic acid from their diet, selective inhibition of bacterial DHFR is a well-established strategy for antibacterial therapy.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, specific structural features are often required:

  • Substitutions on the Pyrimidine Ring: The introduction of specific groups can enhance antimicrobial potency. For example, thieno[2,3-d]pyrimidine-6-carboxamides have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[23][24]

  • Benzyl Carboxamide Moiety: The presence of a benzyl carboxamide group attached to the core heterocyclic structure has been identified as beneficial for antimicrobial activity.[23][24] Derivatives with small substituents (e.g., methyl or methoxy groups) on the benzene ring tend to show higher activity.[23][24]

Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrimidine derivatives against various microbial strains.

Compound ClassMicrobial StrainActivity (MIC)Reference
Thieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureusHigh Activity[23]
Thieno[2,3-d]pyrimidine-6-carboxamidesBacillus subtilisHigh Activity[23]
Hydrazine/Schiff Base DerivativesEscherichia coliPotent Activity[1]
Hydrazine/Schiff Base DerivativesStaphylococcus aureusPotent Activity[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a natural biological response to injury or infection, but chronic inflammation can contribute to various diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential.[25][26][27]

Mechanism of Action

The primary mechanism behind the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[25][26][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[25] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[26][27] Some derivatives also inhibit lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators.[6][25]

Structure-Activity Relationship (SAR) Insights
  • COX-2 Selectivity: The development of selective COX-2 inhibitors is a key goal. Certain pyrimidine derivatives have shown high selectivity towards COX-2, with potency comparable to or exceeding that of established drugs like meloxicam.[26][28]

  • Key Pharmacophores: The presence of specific heterocyclic moieties, such as pyrazole or indole scaffolds, fused to or substituting the pyrimidine ring can enhance anti-inflammatory activity.[29] A carboxylic acid group is often important for binding to the COX-2 active site.[29]

Data on Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory activity of selected pyrimidine derivatives.

Compound IDDerivative TypeActivity (IC50 against COX-2 in µM)Reference
Compound 5 Pyrano[2,3-d]pyrimidine0.04[25]
Compound 6 Pyrano[2,3-d]pyrimidine0.04[25]
Compound 32 Polysubstituted Pyrimidine0.003 (PGE2 inhibition)[30]
L1 & L2 Pyrimidine DerivativesHigh selectivity for COX-2[26]

Experimental Protocols and Methodologies

The biological evaluation of pyrimidine-5-carboxylate derivatives relies on a suite of standardized in vitro assays. The credibility of the findings from these assays is paramount and is ensured by including appropriate positive and negative controls.

Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin or erlotinib (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., ampicillin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

Caption: Drug discovery workflow for pyrimidine-5-carboxylate derivatives.

G EGFR EGFR Activation RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-5-Carboxylate Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: Inhibition of EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Perspectives

Pyrimidine-5-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential. The core pyrimidine structure, amenable to diverse chemical modifications, allows for the fine-tuning of biological activity and the optimization of pharmacokinetic properties.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer.[6]

  • Novel Scaffolds: Exploring new fused pyrimidine systems to discover novel biological activities and intellectual property.

  • Computational Approaches: Utilizing molecular modeling, docking, and dynamics simulations to rationally design more potent and selective inhibitors, thereby accelerating the drug discovery process.[18][19][31]

The continued exploration of the chemical space around the pyrimidine-5-carboxylate scaffold holds immense promise for the development of the next generation of therapeutics to combat some of the most pressing global health challenges.

References

  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. PubMed.
  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. Taylor & Francis Online.
  • Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate.
  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxyl. Taylor & Francis Online.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Global Journal of Pharmacy & Pharmaceutical Sciences.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate.
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication and Reviews.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Research Square.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
  • SYNTHESIS, ANTI-INFLAMMATORY AND ANTI-MICROBIAL ACTIVITY OF PYRIMIDINE-5-CARBOXYLATE DERIVATIVES. ResearchGate.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH.
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate.
  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Semantic Scholar.
  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate.
  • Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem.

Sources

The Methylsulfonyl Group in Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] The strategic functionalization of this heterocycle is a key aspect of modern drug design. Among the myriad of substituents, the methylsulfonyl group (-SO₂CH₃) has emerged as a particularly versatile and impactful moiety. This technical guide provides an in-depth analysis of the multifaceted role of the methylsulfonyl group in pyrimidine compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into synthetic methodologies, dissect its influence on structure-activity relationships (SAR), and examine its applications in contemporary drug discovery, with a focus on kinase inhibition and covalent modulation of protein function.

Introduction: The Strategic Value of the Methylsulfonyl Pyrimidine Scaffold

The enduring appeal of the pyrimidine ring in drug discovery stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The introduction of a methylsulfonyl group onto this scaffold imparts a unique set of properties that medicinal chemists can exploit to fine-tune molecular characteristics. This group is not merely a passive substituent; it actively modulates a compound's electronic profile, solubility, metabolic stability, and binding interactions. Its strong electron-withdrawing nature, coupled with its capacity to act as a hydrogen bond acceptor, makes it a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles.[2] Furthermore, the methylsulfonyl group can serve as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the synthesis of diverse compound libraries, or act as an electrophilic "warhead" for targeted covalent inhibition.[3][4] This guide will elucidate these roles through a detailed examination of the underlying chemical principles and their practical applications in drug development.

Physicochemical Properties of the Methylsulfonyl Group in Pyrimidines

The introduction of a methylsulfonyl group significantly alters the physicochemical landscape of the pyrimidine ring. Understanding these changes is critical for rational drug design.

Electronic Effects and Acidity/Basicity

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. When attached to the pyrimidine ring, it substantially decreases the electron density of the aromatic system. This has a profound effect on the pKa of the pyrimidine nitrogens. For instance, the pKa of unsubstituted pyrimidine is approximately 1.3.[1] The introduction of a methylsulfonyl group, particularly at the 2- or 4-positions, is expected to further decrease this basicity, rendering the ring nitrogens less likely to be protonated under physiological conditions. This can be advantageous in preventing off-target interactions with acidic cellular compartments or enzymes.

A quantitative structure-activity relationship (QSAR) approach can be employed to model the impact of substituents on the pKa of pyrimidines.[5] Such models correlate structural or physicochemical descriptors with the observed pKa, allowing for the prediction of this property for novel analogs.[6][7][8]

Solubility, Lipophilicity, and Hydrogen Bonding

The methylsulfonyl group is a polar moiety capable of acting as a hydrogen bond acceptor through its two oxygen atoms.[2] This property can be leveraged to improve the aqueous solubility of otherwise lipophilic molecules, a crucial factor for oral bioavailability. However, the overall impact on lipophilicity, often quantified as logP or logD, is context-dependent. While the sulfone itself is polar, its introduction can mask more polar functionalities or alter the overall molecular conformation, leading to complex effects on lipophilicity.

Table 1: Calculated Physicochemical Properties of 2-(Methylsulfonyl)pyrimidine

PropertyValueSource
Molecular Weight158.18 g/mol [9]
XLogP3-0.2[9]
Hydrogen Bond Donor Count0[9]
Hydrogen Bond Acceptor Count4 (2 from sulfone, 2 from pyrimidine)[9]
Polar Surface Area68.3 Ų[9]

These calculated properties for the parent 2-(methylsulfonyl)pyrimidine highlight its polar nature.[9] Experimental determination of these properties for a series of analogs is essential for building robust SAR models.[10]

Synthesis of Methylsulfonyl Pyrimidines

The most common and efficient route to methylsulfonyl pyrimidines involves a two-step process: the synthesis of a methylthio-substituted pyrimidine followed by its oxidation to the corresponding sulfone.

General Synthetic Workflow

The synthesis typically begins with the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with S-methylisothiourea to form a 2-(methylthio)pyrimidine. This intermediate is then oxidized to the desired methylsulfonyl pyrimidine.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Condensation 2-(Methylthio)pyrimidine 2-(Methylthio)pyrimidine Condensation->2-(Methylthio)pyrimidine Base, Heat Oxidation Oxidation 2-(Methylthio)pyrimidine->Oxidation 2-(Methylthio)pyrimidine->Oxidation Intermediate 2-(Methylsulfonyl)pyrimidine 2-(Methylsulfonyl)pyrimidine Oxidation->2-(Methylsulfonyl)pyrimidine Oxidizing Agent (e.g., Oxone, m-CPBA)

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

This protocol is adapted from a convenient and efficient three-step synthesis.[11]

Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine

  • To a stirred solution of acetylacetone (10.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in ethanol (100 mL), add concentrated hydrochloric acid (5 mL).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethyl-2-mercaptopyrimidine.

Step 2: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine

  • To a solution of 4,6-dimethyl-2-mercaptopyrimidine (14.0 g, 0.1 mol) in a suitable solvent such as methanol, add a base like sodium methoxide.

  • Add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dimethyl-2-(methylthio)pyrimidine.

Step 3: Synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine

  • Dissolve 4,6-dimethyl-2-(methylthio)pyrimidine (15.4 g, 0.1 mol) in a mixture of acetone (200 mL) and water (200 mL).

  • Add Oxone (potassium peroxymonosulfate, 2.5 equivalents) portion-wise to the vigorously stirred solution at room temperature.

  • Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to afford 4,6-dimethyl-2-(methylsulfonyl)pyrimidine as a white solid.[11]

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods. Expected ¹H NMR signals would include singlets for the two methyl groups on the pyrimidine ring, a singlet for the pyrimidine C5-proton, and a singlet for the methylsulfonyl protons. The ¹³C NMR spectrum should show characteristic shifts for the pyrimidine carbons and the methyl carbons.[12] Mass spectrometry should confirm the expected molecular weight.[13][14]

Role in Modulating Biological Activity and Structure-Activity Relationships (SAR)

The methylsulfonyl group plays a pivotal role in shaping the biological activity of pyrimidine compounds, primarily through two mechanisms: acting as a leaving group in SNAr reactions and participating in direct, often covalent, interactions with protein targets.

The Methylsulfonyl Group as a Versatile Leaving Group

In many drug discovery campaigns, the methylsulfonyl pyrimidine is not the final drug but a key intermediate.[4] The sulfone is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or alcohols. This reactivity is exploited for the rapid generation of compound libraries to explore SAR.

For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine is a versatile building block where the chlorine atoms can be sequentially displaced by different nucleophiles, followed by displacement of the methylsulfonyl group to generate trisubstituted pyrimidines.[4]

Covalent Inhibition through Reaction with Cysteine

A particularly exciting application of methylsulfonyl pyrimidines is in the design of targeted covalent inhibitors. The pyrimidine ring, activated by the electron-withdrawing methylsulfonyl group, becomes susceptible to nucleophilic attack by the thiol side chain of cysteine residues in a protein's binding site.[3][15] This forms a stable thioether linkage, leading to irreversible inhibition of the target protein.

The reactivity of these "warheads" can be finely tuned by introducing additional substituents on the pyrimidine ring. Electron-donating groups (e.g., -NH₂, -OMe) decrease the electrophilicity of the ring and slow down the reaction rate, while electron-withdrawing groups (e.g., -CF₃, -NO₂) increase reactivity.[16] This tunability is crucial for achieving a balance between on-target potency and off-target toxicity.[16]

G Protein_Cys Protein-Cys-SH Transition_State Meisenheimer-like Complex Protein_Cys->Transition_State MeSO2_Pyrimidine R-Pyrimidine-SO2Me MeSO2_Pyrimidine->Transition_State Nucleophilic Attack Covalent_Adduct R-Pyrimidine-S-Cys-Protein Transition_State->Covalent_Adduct Aromatization Leaving_Group MeSO2- (Methanesulfinate) Transition_State->Leaving_Group Elimination

Caption: Covalent modification of a cysteine residue by a methylsulfonyl pyrimidine.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a well-established core for kinase inhibitors, mimicking the adenine ring of ATP.[17][18] The methylsulfonyl group has been incorporated into pyrimidine-based kinase inhibitors to enhance potency and modulate pharmacokinetic properties.

In the development of Aurora kinase inhibitors, for example, the 2-(methylsulfonyl)pyrimidine moiety has been utilized as a reactive handle for SNAr reactions to build the final inhibitor structure.[4] In other cases, the sulfone itself can form crucial hydrogen bonds within the ATP binding site, contributing to the overall binding affinity.

Table 2: Examples of Methylsulfonyl Pyrimidine-Containing Compounds in Drug Discovery

Compound ClassTargetRole of Methylsulfonyl GroupReference
Pyrimidine Derivativesp53 (mutant stabilization)Covalent modification of cysteine[15][16]
Pyrimidine DerivativesS. aureus Sortase ACovalent warhead[3]
Pyrimidine-based derivativesAurora A KinaseReactive intermediate for synthesis[4]
2-Sulfonyl/Sulfonamide PyrimidinesWRN HelicaseCovalent modification of cysteine[2]

Bioisosteric Replacements for the Methylsulfonyl Group

While the methylsulfonyl group offers many advantages, it may sometimes lead to suboptimal properties, such as poor metabolic stability or off-target reactivity. In such cases, bioisosteric replacement is a common strategy. Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response.[19]

Common bioisosteres for the sulfone group include:

  • Sulfoximine: An aza-analogue of a sulfone, which introduces a chiral center and an additional vector for substitution, offering both hydrogen bond donor and acceptor capabilities.

  • Amide/Reversed Amide: Can mimic the hydrogen bonding and steric profile of the sulfone.

  • 1,2,4-Triazole: This five-membered heterocycle has been successfully used to replace an amide, which in turn can be a bioisostere for a sulfone, by forming key hydrogen bonds with the target protein.[20]

The choice of a bioisostere depends on the specific binding pocket and the desired physicochemical properties.[21]

Metabolism and Toxicology

The metabolic fate of pyrimidine-containing drugs is complex and can involve both the pyrimidine ring and its substituents.[22][23][24] The methylsulfonyl group is generally considered to be metabolically stable.[2] However, potential metabolic pathways could include oxidation of the methyl group or reduction of the sulfone, although the latter is less common in vivo.

The primary toxicological concern associated with reactive methylsulfonyl pyrimidines is off-target covalent modification of proteins, which can lead to idiosyncratic adverse drug reactions. Therefore, careful tuning of the compound's reactivity is essential to ensure selective modification of the intended target.

Conclusion and Future Perspectives

The methylsulfonyl group is a powerful and versatile functional group in the design of pyrimidine-based therapeutics. Its ability to modulate physicochemical properties, act as a synthetic handle, and serve as a covalent warhead provides medicinal chemists with a rich toolkit for lead optimization. The strategic incorporation of this moiety has led to the discovery of potent and selective inhibitors for a range of biological targets.

Future research in this area will likely focus on the development of novel methylsulfonyl pyrimidine derivatives with precisely tuned reactivity for targeted covalent inhibition of challenging drug targets. Furthermore, a deeper understanding of the metabolic fate and potential toxicities of this scaffold will be crucial for the successful clinical translation of these promising compounds. The continued exploration of bioisosteric replacements will also provide alternative avenues for optimizing drug-like properties. The methylsulfonyl pyrimidine scaffold, with its unique blend of reactivity and tunability, is poised to remain a valuable asset in the armamentarium of drug discovery professionals.

References

  • Convenient synthesis of 2-(methylsulfonyl)
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). PMC - PubMed Central. [Link]
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).
  • Bioisosteres of Common Functional Groups. (n.d.). University of Washington. [Link]
  • Quantitative structure–activity rel
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
  • 2-(Methylsulphonyl)pyrimidine. (n.d.). PubChem. [Link]
  • Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiprolifer
  • Quantitative structure-activity relationships (QSAR). (n.d.). Fiveable. [Link]
  • Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). Springer. [Link]
  • Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy. (2023).
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (n.d.). PMC - NIH. [Link]
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024).
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC - PubMed Central. [Link]
  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. (2014). PubMed. [Link]
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH. [Link]
  • Drug Metabolism and Toxicological Mechanisms. (2025). MDPI. [Link]
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]
  • Metabolism of Pyrimidine Analogues and Their Nucleosides. (n.d.). PubMed. [Link]
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.).
  • Metabolism of Purine & Pyrimidine Nucleotides. (n.d.). AccessPharmacy - McGraw Hill Medical. [Link]
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). PubMed Central. [Link]
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset. [Link]
  • Pyrimidine. (n.d.). PubChem - NIH. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthesis routes for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this important molecule.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of a range of biologically active molecules. The presence of the pyrimidine core, a privileged scaffold in drug discovery, coupled with the electron-withdrawing methylsulfonyl group at the 2-position and the carboxylate at the 5-position, provides multiple points for molecular elaboration. This guide will focus on the most direct and efficient initial synthesis strategies, beginning from readily available starting materials.

The primary and most established route to this compound involves a two-step sequence: the initial construction of the pyrimidine ring to form Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by the oxidation of the thioether to the desired sulfone. This approach offers a reliable and scalable pathway to the target compound.

Part 1: Synthesis of the Key Intermediate: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The synthesis of the thioether precursor is a critical first step. A common and effective method involves the condensation of a three-carbon component with S-methylisothiourea.

Route 1: Cyclocondensation Approach

This strategy relies on the formation of the pyrimidine ring through the reaction of a suitable 1,3-dicarbonyl equivalent with S-methylisothiourea. A specific example involves the use of an enol ether of a β-ketoester.

Reaction Scheme:

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate reactant1 Ethyl 3-ethoxy-2-formylpropanoate product Ethyl 2-(methylthio)pyrimidine-5-carboxylate reactant1->product Condensation reactant2 S-Methylisothiourea sulfate reactant2->product base Base (e.g., NaOEt) base->product

Caption: General scheme for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Experimental Protocol:

A detailed protocol for a similar synthesis is described in the literature, which can be adapted for this specific target[1]. The general steps are as follows:

  • Preparation of the Sodium Enolate: Dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide.

  • Condensation: To the solution of sodium ethoxide, add Ethyl 3-ethoxy-2-formylpropanoate and S-methylisothiourea sulfate.

  • Reaction: The reaction mixture is typically heated under reflux for several hours to drive the cyclization and aromatization to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium ethoxide is required to deprotonate the active methylene compound and facilitate the initial condensation with S-methylisothiourea.

  • Solvent: Anhydrous ethanol is a common choice as it is the solvent for the generation of sodium ethoxide and provides a suitable medium for the reaction.

  • Heating: Refluxing is necessary to provide the activation energy for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.

Route 2: Alternative Pyrimidine Ring Formation

A more general and versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has also been reported, which could be adapted for the synthesis of the methylthio-substituted pyrimidine[2][3]. This approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. For the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, S-methylisothiourea would serve as the amidinium salt equivalent.

Part 2: Oxidation of the Thioether to the Sulfone

The final step in the synthesis is the oxidation of the methylthio group to the methylsulfonyl group. This transformation is a common and well-understood process in organic synthesis, with a variety of reliable methods available.[4]

Oxidation Methodologies

The choice of oxidant and reaction conditions can be tailored based on the desired scale, cost, and safety considerations.

Reaction Scheme:

Oxidation to Sulfone reactant Ethyl 2-(methylthio)pyrimidine-5-carboxylate product This compound reactant->product Oxidation oxidant Oxidizing Agent (e.g., m-CPBA, Oxone, H2O2) oxidant->product

Caption: Oxidation of the thioether to the target sulfone.

Experimental Protocol (General):

A representative protocol using a common oxidizing agent is provided below.

  • Dissolution: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a suitable organic solvent, such as dichloromethane (DCM), chloroform, or acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath and add the oxidizing agent portion-wise, monitoring the internal temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Quench any excess oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Work-up and Isolation: Separate the organic layer, wash it with a base (e.g., saturated aqueous sodium bicarbonate) to remove acidic byproducts, followed by brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the final this compound.

Comparison of Common Oxidizing Agents:

Oxidizing AgentTypical Solvent(s)AdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA) DCM, ChloroformHigh reactivity, commercially availablePotentially explosive, acidic byproduct
Oxone® (Potassium peroxymonosulfate) Methanol/Water, Acetone/WaterInexpensive, environmentally benignTwo-phase reaction system may be required
Hydrogen Peroxide (H₂O₂) with a catalyst Acetic acid, various organic solventsInexpensive, water is the only byproductRequires a catalyst (e.g., sodium tungstate), can be slow
Urea-Hydrogen Peroxide Ethyl acetateStable solid, easy to handleMay require an activator (e.g., phthalic anhydride)

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent depends on the solubility of the starting material and the chosen oxidant. Chlorinated solvents are common for m-CPBA, while protic co-solvents are often used with Oxone®.

  • Temperature Control: The oxidation of sulfides is an exothermic process. Maintaining a low temperature during the addition of the oxidant is crucial to prevent over-oxidation and side reactions.

  • Stoichiometry of the Oxidant: At least two equivalents of the oxidizing agent are required to convert the thioether to the sulfone. Using a slight excess can help drive the reaction to completion.

Conclusion

The initial synthesis of this compound is most effectively achieved through a two-step process involving the construction of the corresponding 2-methylthio-pyrimidine intermediate followed by its oxidation. This guide has outlined the key synthetic strategies and provided detailed insights into the experimental considerations for each step. By understanding the underlying chemical principles and the rationale for the chosen methodologies, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic building block.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • El-Gaby, M. S. A. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Abdelgawad, M. A., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • PubChem. (n.d.). This compound.
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF. (n.d.).
  • El-Sayed, W. A., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • BuyersGuideChem. (n.d.). Ethyl (2-methylthio)-5-pyrimidine carboxylate.
  • AOBChem USA. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
  • European Patent Office. (1998).
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Google Patents. (1984).
  • Google Patents. (2013). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

Sources

An In-depth Technical Guide to Key Intermediates in the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-infectives.[1][2][3] The functionalization of the pyrimidine ring is critical to modulating its pharmacological activity, making the strategic synthesis of substituted pyrimidines a key focus for researchers. This guide provides an in-depth exploration of the core synthetic strategies, focusing on the pivotal role of key chemical intermediates. We will dissect the causality behind common experimental choices, present detailed, field-proven protocols, and offer visual representations of reaction mechanisms to empower researchers, scientists, and drug development professionals in this vital area of chemical synthesis.

Introduction: The Privileged Pyrimidine Scaffold

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of life, forming the nucleobases uracil, thymine, and cytosine in DNA and RNA.[3] This fundamental biological role has inspired chemists to develop a vast arsenal of synthetic pyrimidines that act as enzyme inhibitors, receptor antagonists, and antimetabolites.[1][4] The biological activity of these compounds is highly dependent on the nature and position of their substituents, which dictates properties like lipophilicity, bioavailability, and target binding affinity.[1] Therefore, a mastery of pyrimidine synthesis is synonymous with the ability to generate novel and potent drug candidates.

The most robust and versatile methods for constructing the pyrimidine ring involve the cyclocondensation of a three-carbon (C-C-C) electrophilic fragment with a one-carbon, two-nitrogen (N-C-N) nucleophilic fragment. This guide focuses on the most critical classes of these C-C-C precursors, which serve as the key intermediates in modern pyrimidine synthesis.

The Workhorse Intermediates: 1,3-Dicarbonyl Compounds

The cornerstone of classical pyrimidine synthesis is the use of 1,3-dicarbonyl compounds or their synthetic equivalents.[1][5][6][7] These molecules are ideal 1,3-dielectrophiles, providing the C2, C4, and C6 atoms of the final pyrimidine ring. The inherent reactivity of the two carbonyl groups, and the acidity of the interposed methylene protons, allows for a sequential or one-pot cyclocondensation with an N-C-N synthon.

Common examples of this intermediate class include:

  • β-Diketones (e.g., acetylacetone)

  • β-Ketoesters (e.g., ethyl acetoacetate)

  • Malonic Esters (e.g., diethyl malonate)

The choice of the 1,3-dicarbonyl compound directly dictates the substitution pattern at the C4 and C6 positions of the resulting pyrimidine.

The Pinner Synthesis: A Classic Condensation

The Pinner synthesis is a foundational method involving the condensation of 1,3-dicarbonyl compounds with amidines.[5][6][8] This reaction is typically catalyzed by acid or base and provides a direct route to a wide array of substituted pyrimidines.[5][8] The reaction proceeds through nucleophilic attack of the amidine onto the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Multicomponent Mastery: The Biginelli Reaction

First reported in 1891 by Italian chemist Pietro Biginelli, this powerful one-pot, three-component reaction has become a mainstay for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be readily oxidized to the corresponding pyrimidines.[9][10][11] The reaction condenses a β-ketoester (the 1,3-dicarbonyl intermediate), an aldehyde, and urea (or thiourea).[9]

The enduring utility of the Biginelli reaction lies in its operational simplicity, convergence, and the biological relevance of its products, which are known to act as calcium channel blockers and antihypertensive agents.[9]

Causality Behind Experimental Choices:

  • Catalyst: The reaction requires an acid catalyst, which can be a Brønsted acid (like HCl) or a Lewis acid (like Yb(OTf)₃ or InCl₃).[9][12] The catalyst's primary role is to activate the aldehyde carbonyl towards nucleophilic attack by the urea and to promote the final dehydration step. Lewis acids are often preferred in modern protocols for their reusability and improved yields under solvent-free conditions.[12]

  • Solvent: While the original reaction used ethanol, many modern procedures are performed under solvent-free conditions or with microwave assistance to shorten reaction times and improve efficiency.[12]

Reaction Mechanism Workflow

The accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions. The rate-determining step is believed to be the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[9][12]

Biginelli_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst Aldehyde Ar-CHO H_plus H⁺ Catalyst Aldehyde->H_plus Urea H₂N(C=O)NH₂ Urea->H_plus Ketoester EtO₂CCH₂C(O)CH₃ Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic attack Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Iminium->Adduct Nucleophilic attack DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & -H₂O H_plus->Iminium Rate-determining step

Caption: The acid-catalyzed mechanism of the Biginelli reaction.

Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone [13]

This protocol describes the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Reagent Preparation: In a 25 mL round-bottom flask, combine vanillin (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol).

  • Solvent Addition: Add 5 mL of 95% ethanol to the flask to create a slurry.

  • Catalyst Addition: Carefully add 0.2 mL of concentrated hydrochloric acid (HCl) to the reaction mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Product Isolation: After the reflux period, cool the flask to 0°C in an ice bath. A precipitate should form upon cooling.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

The Versatile Precursors: α,β-Unsaturated Carbonyls (Chalcones)

Another major class of C-C-C intermediates for pyrimidine synthesis are α,β-unsaturated carbonyl compounds, commonly known as chalcones or enones.[14] In this strategy, the chalcone acts as a Michael acceptor. The reaction proceeds via a [3+3] annulation where the N-C-N synthon, typically guanidine or a substituted amidine, adds to the β-position of the unsaturated system, followed by cyclization and dehydration.[15]

This approach is particularly valuable for synthesizing pyrimidines with aryl or other bulky substituents at the C4 and C6 positions, which are readily introduced via the parent chalcone.

General Synthetic Workflow

The synthesis begins with the preparation of the chalcone intermediate, typically via a Claisen-Schmidt condensation between an acetophenone and a substituted aromatic aldehyde.[14] The isolated chalcone is then cyclized with an N-C-N reagent.

Chalcone_Workflow start_material start_material intermediate_node intermediate_node product_node product_node process_node process_node Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Cyclization Cyclocondensation Chalcone->Cyclization Guanidine Guanidine or Amidine Guanidine->Cyclization Pyrimidine Substituted Pyrimidine Condensation->Chalcone Cyclization->Pyrimidine

Sources

A Technical Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will cover its chemical identity, commercial availability, a validated synthesis protocol, and its critical role as a reactive intermediate in the synthesis of advanced molecular entities.

Core Compound Identification

This compound is a functionalized pyrimidine derivative valued for the unique reactivity conferred by the methylsulfonyl group. This group acts as an excellent leaving group, facilitating the synthesis of diverse compound libraries through nucleophilic aromatic substitution.

  • IUPAC Name: this compound

  • CAS Number: 148550-51-0

  • Molecular Formula: C₈H₁₀N₂O₄S

  • Molecular Weight: 230.24 g/mol

PropertyValueSource
Molecular Weight 230.24 g/mol [1][2]
Molecular Formula C₈H₁₀N₂O₄S[1][2]
Boiling Point 407.7°C at 760 mmHg[1]
Synonyms Ethyl 2-methylsulfonylpyrimidine-5-carboxylate[2]

Commercial Availability and Procurement

This compound is readily available as a research chemical from several specialized suppliers. It is typically offered in high purity (≥98%) and in quantities suitable for laboratory-scale synthesis and high-throughput screening.

Procurement Considerations:

  • Lead Time: Standard lead times are typically between 1 to 3 weeks, though this can vary by supplier and stock levels.[1]

  • Storage: The compound should be stored in a cool, dry environment (2-8°C) under an inert atmosphere, such as nitrogen, to ensure long-term stability.[1]

SupplierPurityAvailable Quantities
Moldb 98%100mg, 250mg, 1g, Bulk Inquiry
BLD Pharm -Inquire for sizes
Synthonix -Inquire for sizes
COMBI-BLOCKS -Inquire for sizes
Apollo Scientific (APOLLO-NMR) 95%Inquire for sizes
Apin Chemicals Limited -Inquire for sizes
A.J Chemicals -Inquire for sizes

(Data compiled from multiple sources).[1][3]

Safety and Handling

As with any active chemical reagent, proper safety protocols are mandatory. The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Spills: Avoid generating dust. Sweep up spilled material and place it in a suitable, closed container for disposal.

(Safety information is based on GHS classifications and standard laboratory practice).[1][4][5]

Synthesis and Chemical Reactivity

Recommended Synthetic Pathway

The most direct and efficient synthesis of this compound involves the oxidation of its commercially available precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1).[6][7] This transformation is reliably achieved using a strong oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[1][8] The sulfone product is significantly more reactive as an electrophile compared to the starting thioether or the corresponding sulfoxide.[9][10]

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Final Product start Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 73781-88-1) process Oxidizing Agent (e.g., m-CPBA or Oxone®) Solvent (e.g., DCM) 0°C to Room Temp start->process 1. Dissolution & Cooling product This compound (CAS: 148550-51-0) process->product 2. Oxidation Reaction 3. Workup & Purification

Caption: Synthetic route from thioether to the target sulfone.

Field-Proven Experimental Protocol: Oxidation with m-CPBA

This protocol describes the oxidation of the thioether precursor to the desired sulfone.

Materials:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

    • Causality: Starting at 0°C helps to control the initial exotherm of the oxidation, preventing potential side reactions. DCM is an excellent solvent for both the substrate and the reagent and is relatively inert under these conditions.

  • Reagent Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Expertise: Using slightly more than two equivalents of m-CPBA ensures the complete conversion of the thioether through the intermediate sulfoxide to the desired sulfone. Portion-wise addition is critical for thermal control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly add saturated Na₂S₂O₃ solution to quench excess oxidant. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

    • Trustworthiness: This self-validating workup ensures all unreacted oxidant and acidic byproducts are removed. The bicarbonate wash is crucial, as residual acid can complicate purification and product stability.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Application in Drug Discovery: A Versatile Electrophile

The primary utility of this compound lies in the high reactivity of the C2 position towards nucleophilic attack. The potent electron-withdrawing nature of the two ring nitrogens and the sulfonyl group makes the methylsulfinate ion an excellent leaving group in SₙAr reactions.[2][11][12]

This reactivity allows for the facile introduction of a wide range of functional groups (amines, thiols, alcohols, etc.), making it a privileged scaffold for building libraries of potential drug candidates.

SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Complex (Tetrahedral Intermediate) reactant->intermediate 1. Nucleophilic Attack (Addition) nucleophile Nucleophile (e.g., R-NH₂ or R-SH) nucleophile->intermediate product 2-Substituted Pyrimidine Product intermediate->product 2. Leaving Group Expulsion (Elimination, restores aromaticity) leaving_group Methylsulfinate Ion (Leaving Group) intermediate->leaving_group

Caption: General workflow for SₙAr with the title compound.

Advanced Application: Covalent Inhibitors

Beyond its use as a simple building block, the 2-sulfonylpyrimidine moiety has emerged as a highly effective "warhead" for designing targeted covalent inhibitors (TCIs). It reacts chemoselectively with the thiol side chain of cysteine residues in target proteins, forming a stable covalent bond.[2][9][11] This application is at the forefront of modern drug design, enabling the development of highly potent and selective therapeutics. The reactivity can be finely tuned by modifying substituents on the pyrimidine ring, allowing for a balance between target engagement and off-target effects.[9][10]

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery and medicinal chemistry. Its well-defined synthesis and predictable reactivity as an electrophile in SₙAr reactions provide a reliable platform for the creation of diverse molecular structures. Its growing importance as a covalent warhead for targeting cysteine residues underscores its utility in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically deploy this powerful chemical tool.

References

  • University of Southampton ePrints. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. [Link]
  • Frontiers in Chemistry. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. [Link]
  • PubChem. Ethyl 2-(methylsulfonyl)
  • ACS Publications.
  • ResearchGate. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]
  • Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.
  • Wikipedia.
  • ResearchGate. Convenient synthesis of 2-(methylsulfonyl)
  • ACS Publications.
  • European Patent Office.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine-5-carboxylate scaffold is a common feature in a variety of biologically active molecules.[1][2] The 2-methylsulfonyl group, in particular, serves as a versatile reactive handle for nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. Its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is also a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound, starting from readily available precursors. We will detail a robust two-step synthetic sequence, beginning with the construction of the pyrimidine core to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate, followed by its oxidation to the target sulfone. The protocols are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles and experimental considerations.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process:

  • Formation of the Pyrimidine Core: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate via a modified Biginelli-type reaction.

  • Oxidation: Conversion of the methylthio group to a methylsulfonyl group using Oxone® as an environmentally benign and efficient oxidizing agent.

Synthetic_Pathway Reactants Aldehyde + Ethyl Acetoacetate + Thiourea Intermediate Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Reactants->Intermediate Biginelli Reaction StartingMaterial Ethyl 2-(methylthio)pyrimidine-5-carboxylate Intermediate->StartingMaterial S-Methylation Methylation Methyl Iodide FinalProduct This compound StartingMaterial->FinalProduct Oxidation Oxidation Oxone®

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The construction of the 2-(methylthio)pyrimidine-5-carboxylate core is achieved through a well-established multicomponent reaction, the Biginelli reaction, followed by S-methylation. The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a urea or thiourea derivative.[3]

Protocol 1: Synthesis of Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a general procedure for the Biginelli condensation to form the pyrimidine scaffold. For the synthesis of the direct precursor to the title compound, an aldehyde with no other substituents is typically used (e.g., formaldehyde or a protected equivalent, though for simplicity, a generic aromatic aldehyde is often employed in literature procedures).[4][5]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.06 g

  • Ethyl Acetoacetate: 10 mmol, 1.30 g, 1.27 mL

  • Thiourea: 15 mmol, 1.14 g

  • Ethanol (95%)

  • Catalyst (e.g., Nickel Chloride Pentahydrate or a few drops of concentrated HCl)[5]

  • Crushed Ice

  • Cold Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ethanol (10 mL).

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture onto crushed ice with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Protocol 2: S-Methylation to Yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Materials:

  • Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Protocol 1)

  • Methyl Iodide

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 10% alcoholic KOH.

  • To this solution, add an equimolar amount of methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of this compound

The oxidation of the methylthio group to the methylsulfonyl group is a critical step. Oxone®, a stable and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an excellent choice for this transformation due to its high reactivity, environmental friendliness, and simple work-up.[6][7] The active oxidant is potassium peroxymonosulfate (KHSO₅).

Causality Behind Experimental Choices
  • Oxidant: Oxone® is chosen over other oxidizing agents like m-CPBA or hydrogen peroxide for several reasons. It is a solid, which makes it easy to handle and weigh. The reaction is typically clean with high yields, and the byproducts are water-soluble inorganic salts, simplifying the purification process.[8]

  • Solvent System: A mixture of an organic solvent (like methanol or acetonitrile) and water is used to dissolve both the organic substrate and the inorganic oxidant, creating a biphasic or homogeneous system for the reaction to proceed efficiently.[9]

  • Stoichiometry: A molar excess of Oxone® (typically 2-3 equivalents) is used to ensure the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

  • Temperature: The reaction is generally carried out at room temperature, as the oxidation is usually exothermic and proceeds readily without the need for heating.

  • Work-up: The work-up procedure involves quenching any unreacted oxidant with a reducing agent like sodium thiosulfate or sodium bisulfite. This is a crucial safety step to prevent the presence of residual peroxides in the final product. An aqueous work-up with a mild base (e.g., sodium bicarbonate) is often employed to neutralize the acidic byproducts of the reaction.[8]

Oxidation_Mechanism cluster_0 Oxidation of Sulfide to Sulfone Sulfide R-S-CH₃ Sulfoxide R-S(O)-CH₃ Sulfide->Sulfoxide [O] (Oxone®) Sulfone R-S(O)₂-CH₃ Sulfoxide->Sulfone [O] (Oxone®)

Caption: Stepwise oxidation of the sulfide.

Protocol 3: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Materials:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate (from Part 1)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a 1:1 mixture of methanol and water.

  • To this stirred solution, add Oxone® (2.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • After the reaction is complete, quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-(methylthio)pyrimidine-5-carboxylateC₈H₁₀N₂O₂S198.24Solid
This compoundC₈H₁₀N₂O₄S230.24Solid

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound. The two-step sequence, involving a Biginelli-type condensation followed by an Oxone®-mediated oxidation, utilizes readily available reagents and straightforward experimental procedures. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic intermediate for the advancement of their research programs.

References

  • MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • PMC. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds.
  • ResearchGate. (n.d.). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation.
  • ACS Omega. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate.
  • ResearchGate. (n.d.). An efficient strategy of Biginelli reaction with aldehyde, thiourea and ethyl acetoacetate.
  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. (n.d.).
  • Organic Syntheses. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles.
  • PMC. (2010). Oxidation of Organotrifluoroborates via Oxone®.
  • MSU Chemistry. (n.d.). Preparation of Purified KHSO5·H2O and nBu4NHSO5 from Oxone by Simple and Efficient Methods.
  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
  • Jetir.org. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization.
  • PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • Asian Journal of Chemistry. (2009). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation.
  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.
  • ResearchGate. (n.d.). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Journey Describing Applications of Oxone in Synthetic Chemistry.
  • ArTS - UniTS. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
  • Common Organic Chemistry. (n.d.). Oxone.
  • CORE. (n.d.). Synthesis of ethyl(2Z)-2-(Aryl)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H.
  • AOBChem USA. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Sources

Detailed reaction mechanism for the synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Reaction Mechanism and Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The potent electron-withdrawing nature of the methylsulfonyl group at the C2 position significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for introducing diverse functionalities.[3][4] This document provides a comprehensive guide to the synthesis of this compound, detailing a robust two-step synthetic pathway. The narrative elucidates the underlying reaction mechanisms, offers field-proven experimental protocols, and explains the causality behind critical procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis is efficiently executed in two primary stages: first, the construction of the pyrimidine core to form the thioether precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate; second, the selective oxidation of the methylthio group to the target methylsulfonyl moiety.

Overall_Synthetic_Scheme cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Oxidation Reactants1 S-Methylisothiourea Sulfate + Diethyl ethoxymethylenemalonate Product1 Ethyl 2-(methylthio)pyrimidine-5-carboxylate Reactants1->Product1 Base (e.g., NaOEt) Ethanol, Reflux Product1_ref Ethyl 2-(methylthio)pyrimidine-5-carboxylate FinalProduct This compound Product1_ref->FinalProduct Oxidant (e.g., Oxone®) Acetone/Water Pyrimidine_Formation_Mechanism Amidine S-Methylisothiourea Intermediate1 Addition Intermediate Amidine->Intermediate1 1. Base (NaOEt) 2. Nucleophilic Attack Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyrimidine) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(methylthio)pyrimidine-5-carboxylate Intermediate2->Product Dehydration (Aromatization)

Caption: Mechanism for pyrimidine ring formation.

Experimental Protocol: Precursor Synthesis

Materials:

  • S-Methylisothiouronium sulfate

  • Diethyl ethoxymethylenemalonate

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small portions to anhydrous ethanol (approx. 3 M concentration) at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add S-methylisothiouronium sulfate (0.5 eq, as it contains two amidine units per sulfate) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane (DCM).

  • Extraction & Purification: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a solid. [5]

Part 2: Oxidation to this compound

The second stage involves the oxidation of the electron-rich methylthio group to the electron-deficient methylsulfonyl group. This transformation is critical as it installs the activating group for subsequent SNAr reactions. Oxone®, a stable and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an excellent choice for this oxidation, with potassium peroxymonosulfate (KHSO₅) being the active oxidant. [6][7]

Reaction Mechanism: Sulfide to Sulfone Oxidation

The oxidation occurs in two successive steps, proceeding through a sulfoxide intermediate.

  • First Oxidation (Sulfide to Sulfoxide): The sulfur atom of the methylthio group acts as a nucleophile, attacking one of the peroxide oxygens of the peroxymonosulfate anion. This results in the formation of a sulfoxide and a sulfate byproduct.

  • Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is then further oxidized by a second molecule of peroxymonosulfate in a similar fashion. The sulfur atom in the sulfoxide is still nucleophilic enough to attack the oxidant, yielding the final sulfone product. [8]Using a stoichiometric excess of the oxidant ensures the reaction proceeds fully to the sulfone. [9]

Oxidation_Mechanism Sulfide Thioether Precursor (R-S-Me) Sulfoxide Sulfoxide Intermediate (R-SO-Me) Sulfide->Sulfoxide First O-atom transfer Oxidant Oxone® (KHSO₅) Oxidant->Sulfoxide Sulfone Sulfone Product (R-SO₂-Me) Oxidant->Sulfone Sulfoxide->Sulfone Second O-atom transfer

Caption: Stepwise oxidation of the thioether to the sulfone.

Experimental Protocol: Oxidation

Materials:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.1-2.5 eq)

  • Acetone

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of acetone and water (e.g., a 2:1 or 3:1 ratio) in a round-bottom flask. Stir until a homogeneous solution is formed.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add Oxone® (2.2 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the conversion of the starting material, the sulfoxide intermediate, and the formation of the product by TLC or LC-MS.

  • Quenching: Upon completion, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until a spot test with starch-iodide paper is negative.

  • Extraction: Remove the acetone under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

  • Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting crude solid, this compound, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield a white crystalline solid. [10]

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
Ethyl 2-(methylthio)pyrimidine-5-carboxylate73781-88-1C₈H₁₀N₂O₂S198.24 [5]75-85%Off-white to yellow solid
This compound 148550-51-0 C₈H₁₀N₂O₄S 230.24 [11][12]85-95% White crystalline solid

Field Insights & Troubleshooting

  • Choice of Oxidant: While Oxone® is effective, environmentally benign, and cost-efficient, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. [10][13]When using m-CPBA, the reaction is typically run in an aprotic solvent like DCM. A key difference is the workup, which requires an alkaline wash (e.g., NaHCO₃) to remove the meta-chlorobenzoic acid byproduct.

  • Controlling Oxidation: The primary challenge in sulfide oxidation is stopping at the sulfoxide stage if desired. [8]For the synthesis of the sulfone, this is not a concern. Using a slight excess (>2 equivalents) of the oxidant ensures the complete conversion of the sulfoxide intermediate to the final sulfone product.

  • Solvent System: The acetone/water solvent system for the Oxone® reaction is effective for solubilizing both the organic substrate and the inorganic oxidant, facilitating a smooth reaction. [6][10]* Product Reactivity: The final product is highly activated towards nucleophilic attack. The methylsulfonyl group is an excellent leaving group, and nucleophiles will readily displace it at the C2 position. [14][15]Therefore, the reaction conditions for the oxidation step should be kept mild (neutral pH, moderate temperature) to avoid any unintended side reactions with nucleophilic species (like water, if heated excessively).

References

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.Green Chemistry (RSC Publishing).
  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.ChemRxiv.
  • PTC-Oxone® Oxidation of Sulfide to Sulfone.Phase Transfer Catalysis Organics, Inc.
  • Journey Describing Applications of Oxone in Synthetic Chemistry.Chemical Reviews.
  • Sulfide Oxidation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Online content and Supplementary Information for "A general and practical synthesis of 2-sulfenyl- and 2-sulfonyl-4-(trifluoromethyl)pyrimidines".ChemRxiv.
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.Request PDF on ResearchGate.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.ResearchGate.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.Thieme Synthesis.
  • This compound.PubChem, National Center for Biotechnology Information.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.ARKIVOC.
  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate.AOBChem USA.
  • Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties.National Institutes of Health (NIH).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange.
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines.RSC Advances.
  • Ethyl 2-(Methylthio)pyrimidine-5-carboxylate.J&K Scientific.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.Mansoura University.
  • Ethyl (2-methylthio)-5-pyrimidine carboxylate.BuyersGuideChem.
  • Nucleophilic Aromatic Substitution.Chemistry Steps.
  • nucleophilic aromatic substitutions.YouTube.

Sources

Application Note: A Step-by-Step Protocol for the Laboratory Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, three-step protocol for the laboratory synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthesis begins with the chlorination of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, followed by a nucleophilic substitution to introduce a methylthio group, and concludes with the oxidation of the resulting thioether to the target sulfone. This guide offers detailed, step-by-step procedures, explanations of the underlying chemical principles, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and antitumor properties. The functionalization of the pyrimidine ring is critical for modulating these pharmacological effects. This compound (CAS 148550-51-0) is a particularly useful intermediate. The electron-withdrawing sulfonyl group at the C2 position makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

The synthetic strategy detailed herein is a robust and logical three-step sequence designed for efficiency and reliability:

  • Chlorination: The initial step involves the conversion of the hydroxyl group of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate into a reactive chloro group using phosphorus oxychloride (POCl₃). This classic transformation creates an excellent leaving group for subsequent substitution.

  • Thioetherification: The resulting Ethyl 2-chloropyrimidine-5-carboxylate undergoes a nucleophilic aromatic substitution reaction with sodium thiomethoxide to yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This step efficiently installs the sulfur-containing moiety.

  • Oxidation: The final step is the oxidation of the intermediate thioether to the target sulfone. This is achieved using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidizing agent that converts the sulfide to a sulfone when used in sufficient stoichiometric amounts.[1][2]

This multi-step approach provides a clear and accessible pathway to the target compound from readily available starting materials.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the synthesis, from starting materials to the final purified product.

G cluster_0 Part A: Chlorination cluster_1 Part B: Thioetherification cluster_2 Part C: Oxidation A_start Ethyl 2-oxo-1,2-dihydropyrimidine- 5-carboxylate A_reagents POCl₃, N,N-Dimethylaniline A_start->A_reagents A_process Reflux (1.5-2h) A_reagents->A_process A_workup Quench (Ice Water) Extraction (EtOAc) Purification (Column Chromatography) A_process->A_workup A_product Intermediate 1: Ethyl 2-chloropyrimidine-5-carboxylate A_workup->A_product B_reagents Sodium Thiomethoxide (NaSMe) DMF A_product->B_reagents Use in Part B B_process Stir at RT B_reagents->B_process B_workup Quench (Water) Extraction (EtOAc) Purification B_process->B_workup B_product Intermediate 2: Ethyl 2-(methylthio)pyrimidine-5-carboxylate B_workup->B_product C_reagents m-CPBA (2.2 eq) DCM B_product->C_reagents Use in Part C C_process Stir at 0°C to RT C_reagents->C_process C_workup Quench (Na₂S₂O₃) Wash (NaHCO₃) Purification C_process->C_workup C_product Final Product: Ethyl 2-(methylsulfonyl)pyrimidine- 5-carboxylate C_workup->C_product

Sources

The Versatile Synthon: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of contemporary drug discovery, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, lending its structure to a multitude of therapeutic agents.[1] Its prevalence is a testament to its ability to engage in critical hydrogen bonding interactions with biological targets and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[1] Within this important class of heterocycles, Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate has emerged as a highly valuable and versatile building block. Its utility is primarily anchored in the chemical reactivity of the 2-methylsulfonyl group, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This property allows for the facile introduction of a wide array of functional groups at the C2-position of the pyrimidine ring, a key vector for modulating the biological activity of the resulting molecules. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent elaboration into scaffolds of therapeutic interest, particularly in the realm of kinase inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H10N2O4S[2]
Molecular Weight 230.24 g/mol [2]
CAS Number 148550-51-0[2]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)

Synthesis of this compound

The target compound is readily prepared from its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, via an oxidation reaction. The thioether starting material is a commercially available compound.[3][4] The oxidation of the thioether to the corresponding sulfone is a critical step that significantly enhances the leaving group ability of the substituent at the 2-position, thereby activating the pyrimidine ring for nucleophilic attack.

Synthesis start Ethyl 2-(methylthio)pyrimidine-5-carboxylate reagent m-CPBA or Oxone® DCM or MeOH/H2O start->reagent Oxidation product This compound reagent->product

Caption: Synthetic route to this compound.

Protocol 1: Oxidation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Materials:

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Alternative: If using Oxone®, dissolve it in a 1:1 mixture of MeOH and water and add it dropwise to a solution of the starting material in MeOH.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na2S2O3 solution to decompose excess peroxide, followed by saturated aqueous NaHCO3 solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Expected Yield: 85-95%

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound in medicinal chemistry is as an electrophilic partner in SNAr reactions. The electron-withdrawing nature of the pyrimidine ring and the ester group, combined with the excellent leaving group ability of the methylsulfinate anion, renders the C2-position highly susceptible to attack by a variety of nucleophiles.[5][6] This allows for the modular synthesis of diverse libraries of 2-substituted pyrimidines.

SNAr start This compound nucleophile Nucleophile (R-NH2, R-SH, etc.) Base (e.g., DIPEA, K2CO3) start->nucleophile SNAr Reaction product 2-Substituted pyrimidine derivative nucleophile->product

Caption: General scheme for SNAr reactions.

Protocol 2: General Procedure for SNAr with Amines

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vial or round-bottom flask

Procedure:

  • Reaction Setup: To a reaction vial or round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO (5-10 mL per gram of starting material).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove the DMF/DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to yield the desired 2-amino-pyrimidine derivative.

Expected Yields: 60-90%, depending on the amine used.

Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold

A significant application of 2-substituted pyrimidines is in the development of kinase inhibitors.[7] The pyrimidine core can mimic the adenine of ATP, and substituents at the 2-, 4-, and 5-positions can be tailored to achieve potency and selectivity against specific kinases. Aurora kinases, for instance, are a family of serine/threonine kinases that play crucial roles in mitosis, and their inhibitors are being investigated as anticancer agents.[5][7][8][9] The following protocol outlines the synthesis of a key intermediate for a class of Aurora kinase inhibitors, adapted from the literature.[5][6]

Aurora_Kinase_Inhibitor_Scaffold start This compound reagent1 3-Amino-5-methylpyrazole DIPEA, DMF start->reagent1 SNAr intermediate Ethyl 2-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine-5-carboxylate reagent1->intermediate reagent2 1. LiOH, THF/H2O 2. Amine, Coupling Agent (e.g., HATU) intermediate->reagent2 Hydrolysis & Amide Coupling product Aurora Kinase Inhibitor Scaffold reagent2->product

Caption: Synthesis of an Aurora kinase inhibitor scaffold.

Protocol 3: Synthesis of Ethyl 2-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine-5-carboxylate

This protocol demonstrates the reaction of this compound with an amino-pyrazole, a common fragment in kinase inhibitors.

Materials:

  • This compound

  • 3-Amino-5-methylpyrazole

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium chloride (LiCl) (optional, can accelerate some SNAr reactions)

  • Standard work-up and purification reagents as in Protocol 2.

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), 3-amino-5-methylpyrazole (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting sulfone.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2 to isolate the product.

This intermediate can then be further elaborated. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of potential Aurora kinase inhibitors.

Safety and Handling

This compound and its precursor should be handled in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[12] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area with copious amounts of water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before use.[10][11]

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is centered on the facile displacement of the methylsulfonyl group via nucleophilic aromatic substitution, enabling the construction of diverse libraries of 2-substituted pyrimidines. The application of this synthon in the development of kinase inhibitors highlights its importance in modern medicinal chemistry. The protocols provided herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this valuable building block.

References

  • Supporting Information - The Royal Society of Chemistry.
  • MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate - Capot Chemical.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.
  • Safety Data Sheet - Angene Chemical.
  • This compound | C8H10N2O4S | CID 254889 - PubChem.
  • 6- (2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH.
  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
  • "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland - BYU ScholarsArchive.
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
  • Nucleophilic aromatic substitution: Using microwave chemistry - Morressier.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Publishing.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Request PDF - ResearchGate.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - NIH.
  • Ethyl (2-methylthio)-5-pyrimidine carboxylate | 73781-88-1 - BuyersGuideChem.

Sources

Application Notes & Protocols: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-activated Pyrimidine Core

In the landscape of modern drug discovery and synthetic chemistry, the pyrimidine scaffold is a cornerstone, found in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, most notably as a "hinge-binder" in protein kinase inhibitors.[2] Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 148550-51-0) has emerged as a particularly valuable building block for accessing diverse libraries of pyrimidine derivatives.[3][4][5]

This molecule, with the chemical formula C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol , is strategically designed for synthetic utility.[3][5] It features two key elements:

  • An ethyl carboxylate group at the 5-position, providing a versatile handle for subsequent modifications such as hydrolysis, amidation, or reduction.

  • A methylsulfonyl group at the 2-position. This powerful electron-withdrawing group serves a dual purpose: it profoundly activates the pyrimidine ring for nucleophilic attack and functions as an excellent leaving group.

This guide provides an in-depth exploration of the reactivity of this building block, focusing on its primary application in nucleophilic aromatic substitution (SₙAr) and subsequent functional group transformations. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound lies in its exceptional reactivity in SₙAr reactions. This reactivity profile allows for the straightforward introduction of a wide array of nucleophiles at the C2 position of the pyrimidine ring.

Mechanistic Insight: Why this Reaction is so Efficient

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[6][7] The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The title compound is further "super-activated" by the presence of both the methylsulfonyl and ethyl carboxylate groups.

The causality is as follows:

  • Extreme Electrophilicity: The potent electron-withdrawing nature of the sulfonyl group (–SO₂Me) at C2 and the carboxylate group (–CO₂Et) at C5 synergistically pull electron density from the ring. This makes the C2 carbon exceptionally electron-poor and highly susceptible to attack by nucleophiles.

  • Stabilized Intermediate: The reaction proceeds via a two-step addition-elimination mechanism.[8][9] The initial attack of the nucleophile forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing groups are crucial for stabilizing this intermediate, lowering the activation energy of the first, rate-determining step.

  • Excellent Leaving Group: The methylsulfinate anion (MeSO₂⁻) is a superb leaving group. Following the formation of the Meisenheimer complex, the departure of this stable anion is rapid, leading to the re-aromatization of the ring and formation of the final product.

This combination of factors makes SₙAr reactions on this substrate highly efficient, often proceeding to completion under mild conditions with high yields.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) sub->meisenheimer + Nu-H (Addition) nuc Nucleophile (Nu-H) prod 2-Substituted Pyrimidine Product meisenheimer->prod - MeSO2H (Elimination) lg Methylsulfinic Acid (MeSO2H) SNAr_Workflow start 1. Dissolve Reactants (Pyrimidine, Amine, Base) in NMP heat 2. Heat Reaction Mixture (e.g., 100 °C) start->heat monitor 3. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 4. Aqueous Work-up (Quench, Extract with EtOAc) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify end_node Pure Product purify->end_node FGI_Diagram start 2-Substituted Pyrimidine Ester (-COOEt) acid Carboxylic Acid (-COOH) start->acid Hydrolysis (LiOH, H2O/THF) alcohol Primary Alcohol (-CH2OH) start->alcohol Reduction (LiAlH4, THF) amide Amide Derivatives (-CONR2) acid->amide Amide Coupling (HATU, Amine)

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat für Struktur-Wirkungs-Beziehungs-Studien (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die zentrale Rolle von Pyrimidinen in der medizinischen Chemie

Der Pyrimidin-Ring ist ein fundamentaler heterocyclischer Baustein, der in der Natur allgegenwärtig ist und das Rückgrat von Nukleinsäuren (Thymin, Cytosin, Uracil) bildet. In der medizinischen Chemie gilt dieses Gerüst als "privilegierte Struktur", da es die Fähigkeit besitzt, an eine Vielzahl biologischer Zielmoleküle mit hoher Affinität zu binden.[1][2] Die gezielte Funktionalisierung des Pyrimidin-Kerns ist daher eine der tragenden Säulen in der modernen Arzneimittelentwicklung, insbesondere bei der Synthese von Kinase-Inhibitoren, antiviralen und antibakteriellen Wirkstoffen.[3][4]

Das Molekül Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat ist ein besonders wertvolles Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Seine Attraktivität beruht auf zwei Schlüsseleigenschaften:

  • Elektronenarme Natur: Die beiden Stickstoffatome im Ring und die elektronenziehende Estergruppe an der C5-Position aktivieren das Molekül für nukleophile Angriffe.

  • Exzellente Abgangsgruppe: Die Methylsulfonylgruppe (-SO₂CH₃) an der C2-Position ist eine hervorragende Abgangsgruppe, die leicht durch eine Vielzahl von Nukleophilen in einer Reaktion, die als nukleophile aromatische Substitution (SNAг) bekannt ist, ersetzt werden kann.[5][6]

Dieser Leitfaden bietet eine detaillierte Erläuterung der zugrundeliegenden Chemie, praxiserprobte Protokolle zur Derivatisierung und einen Rahmen für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), um die Entdeckung neuer therapeutischer Wirkstoffe zu beschleunigen.

Kausale Mechanistische Einblicke: Die nukleophile aromatische Substitution (SNAr)

Das Verständnis des Reaktionsmechanismus ist entscheidend für die Versuchsplanung und Fehlerbehebung. Die Derivatisierung des Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylats erfolgt über einen zweistufigen Additions-Eliminierungs-Mechanismus.[7]

Die Logik hinter der Reaktivität:

  • Aktivierung des Rings: Die Pyrimidin-Stickstoffe und die C5-Estergruppe entziehen dem aromatischen Ring Elektronendichte. Dies macht insbesondere die C2-, C4- und C6-Positionen elektrophil und anfällig für den Angriff durch Nukleophile.[8]

  • Nukleophiler Angriff: Ein Nukleophil (z.B. ein Amin, Thiol oder Alkohol) greift das elektrophile C2-Kohlenstoffatom an. Dieser Schritt ist typischerweise der geschwindigkeitsbestimmende Schritt, da die Aromatizität des Rings vorübergehend aufgehoben wird.[9]

  • Bildung des Meisenheimer-Komplexes: Es bildet sich ein resonanzstabilisiertes, anionisches Zwischenprodukt, der sogenannte Meisenheimer-Komplex. Die negative Ladung wird effektiv über die elektronenziehenden Stickstoffatome und die Sulfonylgruppe delokalisiert, was dieses Intermediat stabilisiert.[7]

  • Eliminierung und Rearomatisierung: Im letzten Schritt wird die Methylsulfonyl-Abgangsgruppe als stabiles Methansulfinat-Anion eliminiert, wodurch die Aromatizität des Pyrimidin-Rings wiederhergestellt wird und das substituierte Produkt entsteht.[5][6]

Die Wahl der Methylsulfonylgruppe als Abgangsgruppe ist strategisch. Sie ist reaktiver als Halogene (z.B. -Cl, -F) und ermöglicht Reaktionen unter milderen Bedingungen, was die Kompatibilität mit einer breiteren Palette funktioneller Gruppen in den Nukleophilen erhöht.

Bildunterschrift: Allgemeiner Mechanismus der SNAr-Reaktion am Pyrimidin-Sulfon.

Versuchsplanung und Workflow zur Synthese einer SAR-Bibliothek

Eine erfolgreiche SAR-Studie hängt von der systematischen und diversen Modifikation des Ausgangsmoleküls ab. Ziel ist es, den "chemischen Raum" um das Pyrimidingerüst zu erkunden, um Interaktionen mit dem biologischen Zielmolekül zu optimieren.

SAR_Workflow Abb. 2: Workflow zur Erstellung und Analyse einer SAR-Bibliothek Start Startmaterial Ethyl-2-(methylsulfonyl) pyrimidin-5-carboxylat Synthesis Parallele Synthese (SNAr-Reaktionen) Start->Synthesis Nucleophiles Auswahl diverser Nukleophile (Amine, Thiole, Alkohole etc.) Nucleophiles->Synthesis Purification Aufreinigung & Analyse (HPLC, LC-MS, NMR) Synthesis->Purification Library Chemische Bibliothek (Reine Derivate) Purification->Library Screening Biologisches Screening (z.B. IC₅₀-Bestimmung) Library->Screening Data Datenerfassung Screening->Data SAR SAR-Analyse (Identifizierung von Trends) Data->SAR Optimization Leitstruktur- Optimierung SAR->Optimization Design neuer Derivate Optimization->Nucleophiles Iterativer Zyklus

Bildunterschrift: Workflow zur Erstellung und Analyse einer SAR-Bibliothek.

Rationale bei der Auswahl von Nukleophilen:

  • Amine: Untersuchen Sie primäre und sekundäre, aliphatische und aromatische Amine, um Wasserstoffbrückenbindungen (Donor/Akzeptor), sterische Anforderungen und hydrophobe/aromatische Interaktionen zu testen.

  • Thiole: Thiole sind hoch potente Nukleophile (als Thiolate) und können alternative Wasserstoffbrückenbindungs- und sterische Profile im Vergleich zu Aminen bieten.[5]

  • Alkohole: Alkohole sind schwächere Nukleophile und erfordern oft energischere Reaktionsbedingungen. Sie dienen dazu, die Rolle von Wasserstoffbrücken-Akzeptoren zu untersuchen.

Detaillierte experimentelle Protokolle

Sicherheitsvorkehrung: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der Standard-Laborpraktiken durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA).

Protokoll 1: Allgemeine Vorschrift für die SNAr mit Amin-Nukleophilen

Dieses Protokoll beschreibt eine robuste Methode zur Synthese von 2-Amino-pyrimidin-Derivaten.

Materialien:

  • Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat (1,0 Äq.)

  • Gewünschtes Amin-Nukleophil (1,1 - 1,5 Äq.)[10]

  • N,N-Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃) (2,0 - 3,0 Äq.)

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO)

  • Reaktionsgefäß mit Rührfisch und Septum

  • Stickstoff- oder Argonatmosphäre

Durchführung:

  • Vorbereitung: Lösen Sie Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat (1,0 Äq.) in wasserfreiem DMF (ca. 0,2 M Konzentration) in einem trockenen Reaktionsgefäß unter Stickstoffatmosphäre.

  • Zugabe der Reagenzien: Geben Sie das entsprechende Amin-Nukleophil (1,2 Äq.) und anschließend die Base (DIPEA, 2,5 Äq.) bei Raumtemperatur zur Lösung hinzu.

  • Reaktion: Erhitzen Sie die Reaktionsmischung auf 80–100 °C. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht. Typische Reaktionszeiten liegen zwischen 4 und 16 Stunden.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie in Wasser. Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen & Trocknen: Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung (Sole), trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄) und filtrieren Sie.

  • Reinigung: Entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine 2-substituierte Pyrimidin-Derivat zu erhalten.

Begründung der experimentellen Wahl:

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMF oder DMSO lösen die Reagenzien gut und beschleunigen SNAr-Reaktionen, indem sie die kationische Base solvatisieren, das Nukleophil jedoch "nackt" und reaktiver lassen.

  • Base: Eine nicht-nukleophile Base wie DIPEA wird verwendet, um das als Nebenprodukt entstehende Proton (aus dem Amin) abzufangen, ohne mit dem elektrophilen Startmaterial zu konkurrieren. K₂CO₃ ist eine heterogene, kostengünstige Alternative.[10]

Protokoll 2: Allgemeine Vorschrift für die SNAr mit Thiol-Nukleophilen

Dieses Protokoll nutzt die hohe Nukleophilie von Thiolaten zur Synthese von 2-Thioether-Derivaten.

Materialien:

  • Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat (1,0 Äq.)

  • Gewünschtes Thiol-Nukleophil (1,1 Äq.)

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl) oder Kaliumcarbonat (K₂CO₃) (1,2 Äq.)

  • Wasserfreies Tetrahydrofuran (THF) oder DMF

Durchführung:

  • Thiolat-Bildung: Suspendieren Sie Natriumhydrid (1,2 Äq.) in einem trockenen Reaktionsgefäß unter Stickstoff in wasserfreiem THF. Kühlen Sie die Suspension auf 0 °C und geben Sie langsam eine Lösung des Thiols (1,1 Äq.) in THF hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C, um die vollständige Bildung des Thiolats zu gewährleisten.

  • Zugabe des Elektrophils: Geben Sie eine Lösung von Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat (1,0 Äq.) in THF langsam zur Thiolat-Lösung bei 0 °C.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS, typischerweise 1-6 Stunden).

  • Quenchen & Aufarbeitung: Kühlen Sie die Reaktion wieder auf 0 °C und quenchen Sie sie vorsichtig durch langsame Zugabe von gesättigter wässriger Ammoniumchloridlösung (NH₄Cl). Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen, Trocknen & Reinigung: Fahren Sie wie in Protokoll 1, Schritte 5 und 6, fort.

Begründung der experimentellen Wahl:

  • Base: Eine starke Base wie NaH ist erforderlich, um das Thiol quantitativ in das wesentlich nukleophilere Thiolat umzuwandeln. K₂CO₃ kann für reaktivere Systeme ausreichend sein.

  • Temperatur: Die exotherme Deprotonierung und die anschließende Substitutionsreaktion werden bei 0 °C begonnen, um eine bessere Kontrolle zu gewährleisten und Nebenreaktionen zu minimieren.

Analyse der Struktur-Wirkungs-Beziehungen (SAR)

Nach der Synthese und Reinigung der Derivate werden diese auf ihre biologische Aktivität getestet (z.B. Hemmung eines Enzyms). Die Ergebnisse werden in einer SAR-Tabelle zusammengefasst, um Trends zu identifizieren.

Tabelle 1: Hypothetische SAR-Daten für 2-substituierte Pyrimidin-Derivate

VerbindungR-Gruppe (Substitution an C2)IC₅₀ (µM)Anmerkungen zur SAR
2a -NH-CH₃1.2Kleiner H-Brücken-Donor wird toleriert.
2b -NH-CH₂CH₂OH0.5Zusätzlicher H-Brücken-Akzeptor/Donor verbessert die Aktivität.
2c -NH-C(CH₃)₃> 50Großer sterischer Anspruch führt zu Aktivitätsverlust.
2d -N(CH₃)₂8.5Sekundäres Amin (nur H-Brücken-Akzeptor) ist weniger aktiv.
2e -NH-Phenyl0.08Aromatische Gruppe deutet auf mögliche π-π-Wechselwirkung hin.
2f -NH-(4-Fluorphenyl)0.05Elektronenziehende Gruppe am Phenylring steigert die Potenz.
3a -S-CH₂CH₃1.5Schwefel-Linker ist bioisoster zum Amin-Linker (siehe 2a).
3b -S-Phenyl0.15Aromatische Thioether sind ebenfalls hochpotent.

Interpretation der SAR-Daten (Beispiel):

  • Wasserstoffbrückenbindungen: Der Vergleich von 2a und 2d deutet darauf hin, dass ein Wasserstoffbrücken-Donor an dieser Position für eine hohe Aktivität vorteilhaft ist. Die Hydroxylgruppe in 2b könnte eine zusätzliche vorteilhafte Interaktion eingehen.

  • Sterische Hinderung: Der drastische Aktivitätsverlust bei 2c zeigt, dass die Bindungstasche in diesem Bereich sterisch stark eingeschränkt ist.

  • Aromatische Interaktionen: Die hohe Potenz von 2e und 2f legt nahe, dass eine Phenylgruppe eine günstige π-Stapelung oder hydrophobe Wechselwirkung mit dem Zielprotein eingeht. Der positive Effekt des Fluoratoms in 2f könnte auf eine zusätzliche polare Interaktion oder eine Optimierung der elektronischen Eigenschaften zurückzuführen sein.

  • Bioisosterer Ersatz: Die ähnliche Aktivität von 3a im Vergleich zu 2a zeigt, dass ein Schwefelatom als bioisosterer Ersatz für eine NH-Gruppe dienen kann, was alternative Synthesewege oder physikochemische Eigenschaften (z.B. Löslichkeit) ermöglicht.

Bildunterschrift: Visuelle Zusammenfassung der SAR-Erkenntnisse.

Schlussfolgerung

Ethyl-2-(methylsulfonyl)pyrimidin-5-carboxylat ist ein außerordentlich nützliches und vielseitiges Synthese-Zwischenprodukt für die Erstellung von Wirkstoffbibliotheken. Die hohe Reaktivität der Methylsulfonylgruppe in SNAr-Reaktionen ermöglicht die einfache Einführung einer breiten Palette von funktionellen Gruppen an der C2-Position. Durch die systematische Derivatisierung und die anschließende biologische Testung können detaillierte Struktur-Wirkungs-Beziehungen aufgedeckt werden.[11] Dieser iterative Prozess aus Synthese, Testung und Analyse ist der Kern der modernen Leitstrukturoptimierung und ein entscheidender Schritt auf dem Weg zur Entdeckung neuer, wirksamer und sicherer Medikamente.

Referenzen

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Cerne, M., & Stanovnik, B. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 14(3), 1105-1116. [Link]

  • ResearchGate. (2021). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Bernardim, B., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 32(10), 2235-2244. [Link]

  • MDPI. (2023). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer. [Link]

  • MDPI. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4866-4869. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,... [Link]

  • ACS Publications. (2018). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor... Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Chen, W., Feng, J., & Tu, H. (2007). Synthesis and antitumor activities of novel 2-substituted pyrimidinone-5-carboxylic acid benzylamides. Frontiers of Chemistry in China, 2(2), 127-130. [Link]

  • Touaibia, T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 682. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]

  • Caron, S., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-2199. [Link]

  • Li, C., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(11), 743-764. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Wang, M., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2210. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Liu, H. X., et al. (2003). QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate... Journal of Chemical Information and Computer Sciences, 43(4), 1288-1296. [Link]

Sources

Application Notes and Protocols: A Scalable Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a key intermediate for preclinical drug discovery. The 2-sulfonylpyrimidine scaffold is a privileged warhead for targeted covalent inhibitors, which function by forming a stable bond with cysteine residues on target proteins.[1][2][3] This reactivity profile makes them highly valuable for developing novel therapeutics in areas such as oncology and infectious diseases.[1][4] We present a robust, two-step synthetic route amenable to kilogram-scale production, starting from commercially available precursors. The protocols have been designed with a focus on scalability, safety, efficiency, and green chemistry principles.

Introduction: The Significance of 2-Sulfonylpyrimidines in Covalent Drug Discovery

The pyrimidine core is a foundational heterocycle in medicinal chemistry, integral to the structure of DNA, RNA, and numerous therapeutic agents.[5] A modern and powerful application of this scaffold is in the design of targeted covalent inhibitors (TCIs). TCIs offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.

The electrophilic nature of the C-2 position on the pyrimidine ring, when substituted with a good leaving group like a methylsulfone, makes it an ideal "warhead." These 2-sulfonylpyrimidines react selectively with the thiol side chain of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[1][4] This targeted reactivity has been successfully exploited to develop inhibitors for a range of protein targets, including kinases and bacterial enzymes.[1] this compound serves as a versatile building block, allowing for further chemical modification at the ester moiety to generate a library of compounds for preclinical screening.

This guide details a scalable and reliable synthetic pathway to produce this valuable intermediate in high purity and yield, enabling the advancement of covalent inhibitor research programs.

Synthetic Strategy Overview

The synthesis is approached as a two-step sequence. This strategy was chosen for its operational simplicity, use of readily available starting materials, and amenability to large-scale production with straightforward purification procedures.

  • Step 1: Pyrimidine Ring Formation. Synthesis of the precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, via a condensation reaction.

  • Step 2: Oxidation. Conversion of the methylthioether precursor to the target methylsulfone product.

This linear approach minimizes intermediate handling and allows for clear in-process controls at each stage.

G cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Sulfide Oxidation SM1 S-Methylisothiourea Sulfate Reaction1 Condensation (Pinner-type Reaction) SM1->Reaction1 SM2 Diethyl Ethoxymethylenemalonate SM2->Reaction1 Base Sodium Ethoxide Base->Reaction1 Base Step1_Product Ethyl 2-(methylthio)pyrimidine-5-carboxylate Reaction2 Oxidation Step1_Product->Reaction2 Reaction1->Step1_Product Oxidant Urea-Hydrogen Peroxide + Phthalic Anhydride Oxidant->Reaction2 Oxidant Final_Product This compound Reaction2->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Methodologies

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This procedure is a variation of the classic Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with an amidine.[6][7] This method is highly reliable for constructing the pyrimidine core.

Reaction Scheme:

ReagentM.W. ( g/mol )Density (g/mL)Moles (mol)Mass/Volume
S-Methylisothiourea sulfate278.35-1.0278.35 g
Diethyl ethoxymethylenemalonate216.231.081.1237.85 g (220 mL)
Sodium Metal22.990.972.250.6 g
Ethanol (anhydrous)46.070.789-2.5 L
Ethyl Acetate (for workup)88.110.902-As needed
Saturated Sodium Bicarbonate (aq)---As needed
Brine---As needed
Anhydrous Magnesium Sulfate120.37--As needed
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is thoroughly dried and purged with nitrogen.

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal (50.6 g, 2.2 mol) in small portions to anhydrous ethanol (1.5 L) in the reactor. The reaction is exothermic; control the addition rate to maintain the temperature below 50 °C using the reactor jacket. After the addition is complete, stir the mixture until all sodium has dissolved.

  • Addition of Amidino-Component: Cool the sodium ethoxide solution to room temperature. Add S-methylisothiourea sulfate (278.35 g, 1.0 mol) portion-wise to the stirred solution.

  • Addition of Carbonyl-Component: To the resulting suspension, add diethyl ethoxymethylenemalonate (237.85 g, 1.1 mol) dropwise over 1 hour, maintaining the internal temperature at 25-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • To the residue, add water (1 L) and ethyl acetate (1 L). Stir vigorously.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 L) and then with brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by slurrying in a minimal amount of cold heptane to afford Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a white to off-white solid.

  • Expected Yield: 75-85%.

Step 2: Oxidation to this compound

For the oxidation step, a metal-free method using urea-hydrogen peroxide (UHP) is employed. This system is advantageous for scale-up as it is environmentally benign, avoids the use of heavy metals, and provides high yields of the sulfone without significant formation of the sulfoxide intermediate.[8]

Reaction Scheme:

ReagentM.W. ( g/mol )Density (g/mL)Moles (mol)Mass/Volume
Ethyl 2-(methylthio)pyrimidine-5-carboxylate198.25-1.0198.25 g
Urea-Hydrogen Peroxide (UHP)94.07-2.5235.18 g
Phthalic Anhydride148.12-2.5370.3 g
Ethyl Acetate88.110.902-2.0 L
Saturated Sodium Thiosulfate (aq)---As needed
Saturated Sodium Bicarbonate (aq)---As needed
Brine---As needed
Anhydrous Sodium Sulfate142.04--As needed
  • Reactor Setup: Use a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Charging Reagents: To the reactor, add Ethyl 2-(methylthio)pyrimidine-5-carboxylate (198.25 g, 1.0 mol), phthalic anhydride (370.3 g, 2.5 mol), and ethyl acetate (2.0 L). Stir to form a suspension.

  • Oxidant Addition: Add urea-hydrogen peroxide (235.18 g, 2.5 mol) portion-wise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 25-35 °C using the cooling jacket.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by HPLC or TLC, observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate (approx. 500 mL) to destroy any excess peroxide.

    • Add a saturated solution of sodium bicarbonate (1.5 L) carefully to neutralize the acids. Caution: CO2 evolution will occur.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a crystalline solid and can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white crystalline solid.

  • Expected Yield: 85-95%.

Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful attention to safety, particularly with exothermic processes like oxidation.

  • Exotherm Control: The oxidation of sulfides is highly exothermic.[9] A jacketed reactor with efficient cooling is mandatory. The portion-wise addition of the UHP oxidant is a critical control parameter to manage the heat evolution. Continuous monitoring of the internal temperature is essential.

  • Peroxide Handling: While UHP is a stable solid carrier of hydrogen peroxide, it is still a strong oxidant. Avoid contamination with metals, which can catalyze decomposition. Ensure any excess peroxide is safely quenched with a reducing agent like sodium thiosulfate before disposal.

  • Gas Evolution: The neutralization step with sodium bicarbonate will produce significant amounts of CO2 gas. Ensure adequate venting and perform the addition slowly to avoid excessive pressure buildup.

  • Process Analytical Technology (PAT): For kilogram-scale and pilot plant production, the use of in-situ monitoring tools (e.g., ReactIR) can provide real-time data on reaction kinetics and endpoint determination, enhancing safety and process control.

G cluster_safety Key Safety Control Points cluster_mitigation Mitigation Strategies Exotherm Exotherm Management Cooling Jacketed Reactor Cooling Controlled Reagent Addition Exotherm->Cooling Peroxide Peroxide Quenching Quench Sodium Thiosulfate Addition Peroxide->Quench Gas Gas Evolution Venting Adequate Headspace/Venting Slow Bicarbonate Addition Gas->Venting PAT Process Monitoring Monitoring In-situ Probes (e.g., ReactIR) Regular HPLC/TLC checks PAT->Monitoring

Caption: Critical safety considerations and their corresponding mitigation strategies for scale-up.

Analytical Quality Control

To ensure the final compound is suitable for preclinical studies, rigorous analytical testing is required.

TestMethodSpecification
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to the expected structure of the title compound
Purity HPLC (e.g., C18 column, water/acetonitrile gradient)≥ 98.0% (by area)
Residual Solvents Gas Chromatography (GC) - HeadspaceConforms to ICH Q3C limits
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point ApparatusReport value

Conclusion

The synthetic route and detailed protocols described herein provide a clear and scalable pathway for the production of this compound. By employing a robust pyrimidine formation strategy and a green, efficient oxidation step, this key intermediate for covalent drug discovery can be manufactured safely and in high purity on a scale suitable for supporting extensive preclinical research and development activities.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2096. [Link]
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • Stanonik, B., et al. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(4), 2945-2963. [Link]
  • Bauer, S., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 808922. [Link]
  • Bauer, S., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
  • Frontiers Media S.A. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.).
  • University of Southampton. (2021). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton. [Link]
  • Nature. (2022).
  • Organic Chemistry Portal. (2018).
  • Chem-Impex. (n.d.). Ethyl 2-(Methylthio)
  • PubMed Central. (2020).
  • ResearchGate. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. [Link]

Sources

Purification of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate by column chromatography or recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This comprehensive application note provides detailed methodologies for the purification of this compound, a key intermediate in pharmaceutical synthesis. We present two robust, field-proven techniques: normal-phase column chromatography and recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, comparative analysis, and extensive troubleshooting to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound whose structural motifs are prevalent in a variety of pharmacologically active agents. Its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate in the synthesis of antiviral and anticancer agents[1]. The oxidation of the thioether to the sulfone significantly alters the electronic properties of the pyrimidine ring, making the 2-position highly susceptible to nucleophilic substitution, a common strategy in drug discovery.

The efficacy, safety, and regulatory compliance of any active pharmaceutical ingredient (API) are directly dependent on the purity of its starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity. Therefore, mastering the purification of intermediates like this compound is not merely a procedural step but a critical determinant of success in the drug development pipeline. This guide delineates two orthogonal and powerful purification methods: column chromatography and recrystallization.

Physicochemical Profile

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₁₀N₂O₄SPubChem[2]
Molecular Weight 230.24 g/mol PubChem[2]
Appearance White to off-white solid (typical)General Knowledge
Polarity Moderately PolarInferred from structure

Method 1: Purification by Column Chromatography

Column chromatography is a cornerstone technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a moderately polar compound, normal-phase chromatography using silica gel is the most effective approach.[3]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation mechanism hinges on the polarity of the compounds in the mixture. More polar compounds, like our target molecule with its sulfonyl and ester groups, will have stronger interactions (adsorption) with the polar silica gel and thus travel down the column more slowly. Less polar impurities will elute faster. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds one by one, achieving separation.

Detailed Experimental Protocol

3.2.1. Step 1: Selection of Solvent System via Thin-Layer Chromatography (TLC)

The critical first step is to identify a mobile phase that provides good separation. This is efficiently done using TLC.[3]

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved sample onto the baseline of several TLC plates.

  • Elution: Develop each plate in a chamber containing a different solvent system. Good starting systems for this compound include mixtures of a non-polar solvent and a polar solvent.

    • Hexane / Ethyl Acetate (e.g., start with 7:3, 1:1, 3:7 ratios)

    • Dichloromethane / Methanol (e.g., start with 99:1, 98:2, 95:5 ratios)

  • Analysis: Visualize the plates under a UV lamp (254 nm). The ideal solvent system will show the desired product spot with a retention factor (Rf) of approximately 0.25-0.35 . This Rf value ensures the compound moves off the baseline but allows sufficient resolution from impurities.

3.2.2. Step 2: Column Preparation and Sample Loading

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified by TLC. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: The method of loading the sample is crucial for achieving sharp bands and good separation.[4]

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4] Dry loading is superior for compounds with limited solubility in the eluent.

3.2.3. Step 3: Elution and Fraction Collection

  • Elution: Begin eluting the column with the mobile phase determined from TLC. If a single isocratic system does not separate all impurities, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Systematically spot every few fractions on a TLC plate and develop it to track the elution of the product.

3.2.4. Step 4: Isolation of Purified Product

  • Combine Fractions: Identify all fractions containing the pure product (and only the product) based on the monitoring TLC plates.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Column Chromatography Workflow

Caption: Workflow for purification by column chromatography.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough. Compound might be decomposing on silica.Increase the polarity of the mobile phase. For basic pyrimidines, adding a small amount of ammonia in methanol can help.[3][5] Test compound stability on a silica TLC plate.[5]
Poor Separation / Overlapping Bands Improper solvent system. Column overloaded. Bands are not level.Re-optimize the solvent system with TLC for better spot separation. Use a larger column or less sample. Ensure careful sample loading to create a thin, horizontal band.[4]
Peak Tailing / Streaking Compound is too polar or acidic/basic. Sample is interacting too strongly with silica.Add a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine or ammonia for basic compounds).[3][6] Consider a different stationary phase like alumina.[3]

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly at larger scales. It leverages differences in solubility of the compound and its impurities in a given solvent at different temperatures.[7][8] It is often the preferred method in pharmaceutical manufacturing due to its scalability and cost-effectiveness.[8][9]

Principle of Purification

The core principle is that most solids are more soluble in a hot solvent than in a cold one.[7] An ideal recrystallization solvent should:

  • Dissolve the target compound completely when hot (at or near its boiling point).

  • Dissolve the target compound poorly or not at all when cold.

  • Either dissolve impurities very well at all temperatures or not at all (so they can be filtered off).

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Detailed Experimental Protocol

4.2.1. Step 1: Solvent Selection

  • Screening: Place a small amount of the crude solid (20-30 mg) into several test tubes.

  • Testing: Add a small amount of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the solid at this stage.

  • Heating: Heat the tubes that passed the initial test. A good solvent will now dissolve the solid completely.

  • Cooling: Allow the hot solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will yield a large crop of crystals.

  • Common Solvents to Screen: For a compound with the polarity of this compound, good candidates include ethanol, isopropanol, ethyl acetate, or a two-solvent mixture like ethanol/water or ethyl acetate/hexane.[10][11][12]

4.2.2. Step 2: Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Add the solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[6][10]

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Inducing Crystallization (if needed): If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.

Recrystallization Workflow

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solid's melting point is below the solvent's boiling point. The solution is cooling too rapidly. High impurity concentration.Reheat to dissolve the oil, add slightly more hot solvent, and allow to cool much more slowly.[10] Change to a lower-boiling point solvent or a different solvent mixture.[10]
No Crystals Form Too much solvent was used. Solution is supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again.[13] Induce crystallization by scratching the flask or adding a seed crystal.[10]
Low Recovery / Yield Too much solvent was used. Crystals were washed with too much or warm solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution.[10] Always wash crystals with a minimal amount of ice-cold solvent. Ensure the funnel and flask are pre-heated before hot filtration.[14]
Product is still impure Inappropriate solvent choice (impurities co-crystallized). Cooling was too fast, trapping impurities.Re-screen for a more selective solvent. Ensure the solution cools slowly and without agitation to allow for proper crystal lattice formation.[13]

Comparative Analysis: Chromatography vs. Recrystallization

FeatureColumn ChromatographyRecrystallization
Primary Use Separation of complex mixtures; purification of non-crystalline solids.Final purification of crude solids; large-scale purification.
Purity Can achieve very high purity (>99%) by separating closely related compounds.Can achieve very high purity, but less effective if impurities have similar solubility.
Scale Best for small to medium scale (mg to low-gram). Becomes cumbersome at large scale.Excellent for medium to very large scale (gram to multi-kilogram).[8]
Yield Yield can be lower due to irreversible adsorption on silica or difficult separations.Generally provides higher yields if the solvent is chosen correctly.
Time & Labor More time-consuming and labor-intensive (packing, running, monitoring).Faster and less labor-intensive, especially at scale.
Resource Cost High consumption of solvents and silica gel, leading to higher cost and waste.Lower solvent consumption and no stationary phase, making it more economical and "greener".

Conclusion

The purification of this compound can be effectively achieved by both column chromatography and recrystallization. The choice between these methods depends on the specific context of the research or development phase.

  • Column chromatography is the method of choice for initial purification from a complex reaction mixture, especially at a small scale, where the goal is to isolate the product from multiple byproducts.

  • Recrystallization is the superior technique for large-scale purification of an already crude solid, offering high throughput, cost-effectiveness, and operational simplicity, making it ideal for process development and manufacturing environments.

By applying the detailed protocols and troubleshooting guides presented herein, scientists can confidently and efficiently obtain this critical pharmaceutical intermediate with the high degree of purity required for successful drug development.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • A. S. L. H. S. A. E. A. (2009). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
  • ResearchGate. (2009, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • MicroSolv Technology Corporation. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • Manetti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Waters Blog. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • Science History Institute. (n.d.). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254889, this compound.
  • Reddit. (2021, February 19). Go-to recrystallization solvent mixtures.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

The Strategic Utility of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from anticancer and antimicrobial to anti-inflammatory.[3][4][5] Within this esteemed class of heterocycles, Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate emerges as a highly versatile and reactive building block for the synthesis of novel, complex heterocyclic systems. The strategic placement of the electron-withdrawing methylsulfonyl group at the 2-position of the pyrimidine ring renders this position exceptionally susceptible to nucleophilic attack, making it an ideal precursor for the construction of fused heterocyclic compounds. This document provides a detailed exploration of the application of this reagent in the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, two classes of compounds with significant therapeutic potential.[6][7]

The inherent reactivity of the 2-methylsulfonyl group as a proficient leaving group is the cornerstone of its utility. This characteristic facilitates facile displacement by a variety of nucleophiles, particularly bifunctional nucleophiles like hydrazines and their derivatives, paving the way for elegant and efficient cyclocondensation reactions. The ethyl carboxylate moiety at the 5-position further enhances the synthetic versatility of the molecule, offering a handle for subsequent modifications or for influencing the regioselectivity of cyclization.

Core Application: Synthesis of Fused Pyrimidine Derivatives

The primary application of this compound lies in its role as a key intermediate for the synthesis of fused pyrimidine heterocycles. The general reaction pathway involves a nucleophilic substitution at the C2 position by a binucleophile, followed by an intramolecular cyclization.

General_Reaction_Pathway reagent This compound intermediate Intermediate reagent->intermediate Nucleophilic Substitution nucleophile Binucleophile (e.g., Hydrazine, Substituted Hydrazines) nucleophile->intermediate product Fused Heterocyclic Product (e.g., Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine) intermediate->product Intramolecular Cyclization

Figure 1: General workflow for the synthesis of fused heterocycles.

Protocol 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol details the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a scaffold known for its diverse biological activities, including kinase inhibition.[1] The reaction proceeds via the condensation of this compound with hydrazine hydrate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of hydrazine at the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the methylsulfonyl group. The resulting intermediate then undergoes an intramolecular cyclization, with the terminal amino group of the hydrazine moiety attacking the carbonyl carbon of the ester group, followed by tautomerization to yield the final pyrazolo[1,5-a]pyrimidine product.

Pyrazolo_Synthesis_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization & Tautomerization A This compound C Intermediate A->C B Hydrazine B->C D Intermediate E Cyclized Intermediate D->E F Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate E->F

Figure 2: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of this compound in anhydrous ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateC9H9N3O3207.1985-90>250

Protocol 2: Synthesis of Ethyl 7-amino-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylate

This protocol outlines the synthesis of a triazolo[1,5-a]pyrimidine derivative. This class of compounds has shown a wide range of biological activities, including anticancer and antiviral properties.[2][7] The synthesis involves the reaction of this compound with aminoguanidine.

Reaction Rationale

Similar to the previous protocol, the reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of aminoguanidine at the C2 position of the pyrimidine. The subsequent intramolecular cyclization involves the attack of one of the terminal amino groups of the guanidine moiety onto the ester carbonyl, leading to the formation of the fused triazole ring. The choice of aminoguanidine as the binucleophile directly leads to the formation of the triazolo[1,5-a]pyrimidine core.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aminoguanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add aminoguanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes at room temperature to generate the free base.

  • To this mixture, add a solution of this compound in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Ethyl 7-amino-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylateC9H10N6O2250.2280-85230-232

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC. The final products can be characterized and their purity confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the synthesized compounds are well-defined and can be compared with literature values for analogous structures. The high yields and clean reaction profiles further attest to the robustness of these synthetic methods.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the construction of novel heterocyclic systems of significant medicinal interest. The protocols detailed herein provide a clear and efficient pathway for the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. The straightforward nature of these reactions, coupled with the high yields and purity of the products, makes this building block an invaluable tool for researchers in drug discovery and development. Future applications could explore the use of a wider range of binucleophiles to generate an even greater diversity of fused heterocyclic scaffolds, further expanding the chemical space for therapeutic intervention.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8986845/]
  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. [URL: https://pubmed.ncbi.nlm.nih.gov/32955375/]
  • Recent Advances in Pyrimidine-Based Drugs. [URL: https://www.mdpi.com/1420-3049/27/19/6516]
  • a review on pyrimidine heterocycles. [URL: https://wjahr.com/storage/models/article/s5P2g1sX6aJd2aMqY1n8W521a221f73l5i0k1A5a48d0Y1o08122021/a-review-on-pyrimidine-heterocycles.pdf]
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [URL: https://www.mdpi.com/1420-3049/27/15/4964]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434521/]
  • Design, Synthesis and Biological Evaluation of[1][2][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [URL: https://www.mdpi.com/1420-3049/27/22/7904]

Sources

Application Notes & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] Its prevalence is due to the ability of its nitrogen atoms and planar ring structure to engage in crucial hydrogen bonding and π-π stacking interactions with diverse biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for synthesizing functionalized pyrimidine derivatives. We delve into the mechanistic principles, field-proven insights, and detailed experimental protocols for three key catalytic strategies: the Lewis Acid-Catalyzed Biginelli Reaction, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Palladium-Catalyzed Direct C-H Functionalization. Each section includes step-by-step protocols, data tables for catalyst comparison, and mechanistic diagrams to explain the causality behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Enduring Importance of the Pyrimidine Core

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, most notably as components of DNA and RNA.[2] Beyond their biological roles, synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Several FDA-approved drugs, such as 5-fluorouracil (anticancer) and Zidovudine (antiviral), feature a pyrimidine nucleus, underscoring the scaffold's therapeutic importance.[1]

The development of efficient and versatile synthetic methodologies is critical to exploring the full potential of pyrimidine-based compounds. While classical methods like the Pinner synthesis remain valuable, modern catalytic approaches offer significant advantages in terms of efficiency, substrate scope, functional group tolerance, and sustainability.[3][4] This guide focuses on three powerful and widely adopted catalytic strategies that have revolutionized the construction and functionalization of the pyrimidine ring.

The Biginelli Reaction: A Catalytic Multicomponent Approach to Dihydropyrimidinones

First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] These DHPMs are not only valuable intermediates but also exhibit a range of biological activities, including acting as calcium channel blockers.[5] While the original reaction required harsh acidic conditions, modern catalytic variants have vastly improved its efficiency and scope.

Expertise & Rationale: The Role of the Lewis Acid Catalyst

The key to modernizing the Biginelli reaction lies in the use of a catalyst to accelerate the rate-limiting steps. Lewis acids, such as metal triflates (e.g., Cu(OTf)₂), zinc halides, or lanthanide salts, are particularly effective.[5][6][7]

Causality of Catalyst Choice: A Lewis acid catalyst functions by activating the aldehyde carbonyl group, making it more electrophilic and facilitating nucleophilic attack by the urea.[8] This activation lowers the energy barrier for the formation of a key N-acyliminium ion intermediate, which is the crucial step in the reaction cascade.[8] The choice of a mild Lewis acid like Cu(OTf)₂ is advantageous as it is highly active, less toxic than many alternatives, and promotes the reaction under relatively benign conditions, making the process more environmentally friendly.[6]

Mechanistic Overview: Lewis Acid-Catalyzed Biginelli Reaction

The reaction proceeds through a cascade of bimolecular reactions, initiated by the Lewis acid's activation of the aldehyde.

Biginelli_Mechanism Aldehyde Ar-CHO ActivatedAldehyde Activated Aldehyde [Ar-CHO---LA] Urea H₂N(C=O)NH₂ Urea->ActivatedAldehyde 2. Nucleophilic    Attack Ketoester RCOCH₂CO₂Et Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Catalyst Lewis Acid (e.g., Cu(OTf)₂) Catalyst->Aldehyde 1. Activation Acyliminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ ActivatedAldehyde->Acyliminium 3. Dehydration Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Acyliminium 4. C-C Bond    Formation DHPM Final DHPM Product Adduct->DHPM 5. Cyclization &    Dehydration

Caption: Mechanism of the Lewis Acid-Catalyzed Biginelli Reaction.

Protocol: Microwave-Assisted, Copper(II) Triflate-Catalyzed Synthesis of DHPMs

This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the reaction, often reducing reaction times from hours to minutes.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Methyl or Ethyl acetoacetate (1.1 mmol, 1.1 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Copper(II) triflate (Cu(OTf)₂; 0.08 mmol, 8 mol%)

  • Ethanol (2 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and Cu(OTf)₂ (0.08 mmol).

  • Add ethanol (2 mL) to the vial, followed by the β-ketoester (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Add 10 mL of cold water to the reaction mixture. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 5 mL) and then a small amount of cold ethanol (5 mL).

  • Dry the solid product under vacuum to yield the pure dihydropyrimidinone. Recrystallization from ethanol can be performed if further purification is needed.

Data Presentation: Comparison of Lewis Acid Catalysts

The choice of Lewis acid significantly impacts reaction time and yield. The following table summarizes the performance of various metal halides and salts in a model Biginelli reaction.

Catalyst (20 mol%)SolventTemperature (°C)TimeYield (%)Reference
Cu(OTf)₂ Ethanol (MW)10015 min~95%[6]
ZnCl₂ Acetic Acid25 (RT)6 h92%[7]
FeCl₃ Solvent-Free25 (RT)1.5 h94%[7]
NiCl₂·6H₂O Solvent-Free25 (RT)3 h95%[7]
In(OTf)₃ EthanolReflux3 h91%[6]
La(OTf)₃ EthanolReflux4.5 h92%[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Functionalizing Halogenated Pyrimidines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[9] It is an exceptionally powerful tool for functionalizing pre-formed pyrimidine rings, particularly at positions that are difficult to modify through classical condensation methods. Chloropyrimidines are often used as substrates due to their commercial availability and cost-effectiveness.[9][10]

Expertise & Rationale: Overcoming the Challenge of Heteroaryl Chlorides

Aryl and heteroaryl chlorides are less reactive than their bromide or iodide counterparts.[9] Successful coupling requires a carefully optimized catalytic system.

Causality of Experimental Choices:

  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, more electron-rich and sterically hindered phosphine ligands (like dppf) on catalysts such as Pd(dppf)Cl₂ are often superior for activating the C-Cl bond.[11]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For unreactive chlorides, bulky, electron-rich phosphine ligands are essential to promote the oxidative addition step.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

General Workflow: Suzuki-Miyaura Coupling

The process involves combining the pyrimidine halide, boronic acid, catalyst, and base in a suitable solvent, followed by heating to drive the reaction to completion.

Suzuki_Workflow Start Assemble Reagents Reagents 1. Chloropyrimidine 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base (e.g., K₂CO₃) Start->Reagents Degas Degas Solvent (Inert Atmosphere, N₂/Ar) Reagents->Degas Add to solvent Reaction Heat Reaction Mixture (e.g., 90-110°C) Degas->Reaction Monitor Monitor via TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a one-pot, regioselective double Suzuki coupling, taking advantage of the higher reactivity of the C4 position over the C2 position.[12]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 eq)

  • Arylboronic Acid #1 (for C4) (1.1 mmol, 1.1 eq)

  • Arylboronic Acid #2 (for C2) (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol, 4.0 eq, total)

  • Solvent mixture: Toluene (4 mL), Ethanol (4 mL), Water (2 mL)

Procedure:

  • First Coupling (C4 Position):

    • To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol), Arylboronic Acid #1 (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

    • Add the toluene/ethanol/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction to 55°C under an inert atmosphere for 12 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Second Coupling (C2 Position):

    • Cool the reaction mixture to room temperature.

    • Add Arylboronic Acid #2 (1.2 mmol) and the remaining K₂CO₃ (2.0 mmol) to the flask.

    • Increase the reaction temperature to 90°C and stir for another 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the 2,4-diarylpyrimidine.

Data Presentation: Typical Catalytic Systems for Suzuki Coupling on Pyrimidines
SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O55 → 9070-90[12]
2-ChloropyrimidinePd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90[9]
5-BromopyrimidinePd(dppf)Cl₂dppfKOAcDioxane80~85[11]
6-Chloropyrido[2,3-d]pyrimidinePdCl₂(dppf)dppfNa₂CO₃Dioxane/H₂O11085-95[9]

Direct C-H Functionalization: An Atom-Economical Approach

Direct C–H functionalization has emerged as a powerful and sustainable strategy for modifying heterocyclic cores, including pyrimidines.[13] This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby reducing step counts and waste generation. Palladium catalysis is frequently employed for these transformations.[13][14]

Expertise & Rationale: The Logic of C-H Activation

The pyrimidine ring is electron-deficient, which makes certain C-H bonds susceptible to activation. The regioselectivity of the reaction is a key challenge and is often directed by the electronic properties of the ring and the specific catalytic system employed.

Causality of Experimental Choices:

  • Catalyst: A palladium(II) source, such as Pd(OAc)₂, is commonly used. It is capable of coordinating to the heterocycle and facilitating the C-H bond cleavage.[13]

  • Oxidant: An oxidant (e.g., AgOAc, Cu(OAc)₂) is often required to regenerate the active Pd(II) catalyst in the catalytic cycle, particularly in oxidative C-H/C-H couplings.[13]

  • Ligand/Additive: Ligands like 1,10-phenanthroline or additives like pivalic acid can act as proton shuttle agents or modulate the reactivity and selectivity of the palladium catalyst.[13]

Mechanistic Pathway: Palladium-Catalyzed C-H/C-H Cross-Coupling

The mechanism for C-H arylation often involves a Concerted Metalation-Deprotonation (CMD) pathway or oxidative addition, depending on the specific reaction type. The diagram below illustrates a general oxidative C-H/C-H coupling.

CH_Activation Pd_II Pd(II) Catalyst Intermediate1 Pd(II)-Pyrimidine Complex Pd_II->Intermediate1 Coordination Pyrimidine Pyrimidine-H Pyrimidine->Intermediate1 Arene Arene-H Intermediate2 Palladacycle Intermediate Arene->Intermediate2 Coordination Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate3 Pd(IV) Intermediate Intermediate2->Intermediate3 Oxidative Addition or C-H Activation Product Functionalized Pyrimidine Intermediate3->Product Reductive Elimination Pd_0 Pd(0) Intermediate3->Pd_0 Pd_0->Pd_II Oxidation Oxidant Oxidant (e.g., AgOAc) Oxidant->Pd_0

Caption: A plausible catalytic cycle for Pd-catalyzed C-H/C-H cross-coupling.

Protocol: Pd-Catalyzed Oxidative C-H/C-H Heteroarylation of Pyrimidine

This protocol is based on a model reaction for the direct coupling of a pyrimidine with another heteroarene, as described in reviews on the topic.[13]

Materials:

  • Pyrimidine (1.0 mmol, 1.0 eq)

  • Coupling Partner (e.g., 2-methylthiophene) (3.0 mmol, 3.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)

  • Silver(I) Acetate (AgOAc) (3.0 mmol, 3.0 eq) as oxidant

  • 1,10-Phenanthroline monohydrate (0.5 mmol, 0.5 eq) as ligand

  • Pivalic Acid (1.0 mmol, 1.0 eq) as additive

  • Anhydrous solvent (e.g., 1,4-dioxane or DMA) (3 mL)

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.1 mmol), AgOAc (3.0 mmol), and 1,10-phenanthroline (0.5 mmol).

  • Add the pyrimidine (1.0 mmol) and the coupling partner (3.0 mmol).

  • Add the anhydrous solvent (3 mL) followed by pivalic acid (1.0 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 140°C.

  • Stir the reaction for 24 hours. Monitor progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and silver salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the functionalized pyrimidine.

Conclusion

The catalytic methods presented in this guide—the Biginelli reaction, Suzuki-Miyaura coupling, and direct C-H functionalization—represent a powerful toolkit for the modern synthetic chemist. By understanding the mechanistic principles and the rationale behind specific reaction conditions, researchers can effectively leverage these strategies to construct and diversify pyrimidine-based molecules. The detailed protocols provided herein serve as a validated starting point for laboratory execution, enabling the efficient synthesis of novel compounds for applications in drug discovery, materials science, and beyond. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities, ultimately accelerating the pace of innovation in chemical science.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Vertex AI Search.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). ResearchGate.
  • Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2H-Azirines. (2023). The Journal of Organic Chemistry.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Preprints.org.
  • Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. (2013). ACS Catalysis.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). Thieme Chemistry.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2014). Molecules.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
  • Palladium-Catalyzed Synthesis of Pyrimidines. (2025). ResearchGate.
  • UV Light Mediated Palladium-Catalyzed Synthesis of 2-Substituedpyrido[2,3-d]pyrimidines. (2019). Taylor & Francis Online.
  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2024). Bentham Science.
  • Biginelli reaction. (n.d.). Wikipedia.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature Chemistry.
  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2024). Current Organic Synthesis.
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2018). Chemical Reviews.
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Advances.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). Organic Syntheses.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate.
  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. (2023). Molecular Diversity.
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (2020). Bulletin of Chemical Reaction Engineering & Catalysis.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2004). Accounts of Chemical Research.
  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). Molecules.
  • Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. (2012). The Journal of Organic Chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Traditional methods for synthesizing these vital heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of pyrimidine-based compounds. We provide an in-depth look at the fundamental principles of microwave heating and present detailed, field-proven protocols for two key transformations: the multicomponent Biginelli reaction for dihydropyrimidinones and the Suzuki-Miyaura cross-coupling for creating functionalized aryl-pyrimidines. These protocols are designed to be self-validating, with explanations for experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

The Synergy of Pyrimidines and Microwave Chemistry

Pyrimidine and its derivatives are of immense interest in drug discovery due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4][5][6] The urgent need for rapid lead optimization and the creation of diverse compound libraries has driven the search for more efficient synthetic methodologies.

Microwave-assisted synthesis has emerged as a powerful tool that aligns with the principles of green chemistry.[7][8][9][10][11] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture.[11][12] This leads to a host of advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[8][9][13]

  • Increased Product Yields and Purity: Uniform heating minimizes the formation of side products, simplifying purification.[13][14]

  • Enhanced Energy Efficiency: Energy is delivered directly to the reactants, not the apparatus, reducing overall consumption.[7][15]

  • Improved Reproducibility: Precise control over temperature and pressure leads to more consistent results.[9][13]

The Mechanism of Microwave Heating

The efficiency of microwave heating stems from two primary mechanisms that interact with polar molecules and ions within the reaction mixture.[1][2][11][16]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and volumetrically throughout the sample.[7][12][16]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat through resistive losses.[2][7][16]

Non-polar solvents such as hexane or toluene are generally poor microwave absorbers and are less suitable for MAOS unless a polar reactant or a passive heating element is used.[8]

G cluster_0 Microwave Heating Mechanisms cluster_1 In Polar Solvents/Reagents cluster_2 In Ionic Solutions MW Microwave Irradiation (Oscillating Electric Field) Dipole Polar Molecule (e.g., EtOH, H₂O) MW->Dipole interacts with Ions Mobile Ions (e.g., Catalysts, Salts) MW->Ions interacts with Rotation Rapid Molecular Rotation (Friction) Dipole->Rotation aligns with field Heat1 Volumetric Heating Rotation->Heat1 generates Migration Rapid Ion Migration (Collisions) Ions->Migration move with field Heat2 Volumetric Heating Migration->Heat2 generates

Figure 1: Core mechanisms of microwave-induced heating in chemical synthesis.

Application Protocol 1: Biginelli Multicomponent Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmacophores.[17] Microwave irradiation has proven exceptionally effective at accelerating this reaction, often under solvent-free conditions.[18][19][20]

General Reaction Scheme

An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea undergo an acid-catalyzed cyclocondensation to form the DHPM core.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • 4-Methoxybenzaldehyde (1 mmol, 136 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg, 127 µL)

  • Urea (1.5 mmol, 90 mg)

  • Sulfamic acid (catalyst, 20 mol%, 19 mg)[18]

  • Microwave synthesis vial (10 mL) with a stir bar

  • Dedicated microwave synthesis reactor

G start Start: Prepare Reagents reagents Add Aldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol), and Sulfamic Acid (20 mol%) to a 10 mL microwave vial. start->reagents seal Seal the vial securely. reagents->seal irradiate Place vial in microwave reactor. Irradiate at 300W for 3-5 minutes. Target Temperature: 100-120°C. seal->irradiate cool Cool vial to room temperature (forced air cooling). irradiate->cool workup Add 5 mL of ice-cold water. Stir vigorously to precipitate the product. cool->workup filter Filter the solid product using a Büchner funnel. Wash with cold water. workup->filter recrystallize Recrystallize the crude solid from hot ethanol. filter->recrystallize end End: Pure DHPM Product recrystallize->end

Figure 2: Experimental workflow for microwave-assisted Biginelli synthesis.

Procedure:

  • Preparation: Place the magnetic stir bar into the 10 mL microwave vial. Add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and the sulfamic acid catalyst directly into the vial.[18]

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters: irradiate at a constant temperature of 120°C for 10 minutes, with a maximum power of 300W and stirring enabled.[21] The reaction progress can be monitored by TLC.[14]

  • Cooling: Once the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's forced air cooling system.

  • Work-up: Open the vial in a fume hood. Add approximately 5 mL of ice-cold water to the reaction mixture. Stir vigorously for 5-10 minutes. A solid precipitate should form.[18]

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted urea and catalyst. The crude product can be further purified by recrystallization from hot ethanol to yield the pure DHPM.[18][19]

Rationale & Optimization
  • Causality of Microwave Enhancement: The reactants in the Biginelli reaction are polar and absorb microwave energy efficiently, leading to rapid internal heating. This overcomes the activation energy barrier much faster than conventional heating, drastically reducing reaction time from hours to minutes.[14][18]

  • Catalyst Choice: While strong acids can be used, solid acid catalysts like sulfamic acid or reusable catalysts like acid-functionalized polymers are advantageous as they are often milder, easier to handle, and align with green chemistry principles.[14][18]

  • Solvent vs. Solvent-Free: Many microwave-assisted Biginelli reactions can be run under solvent-free conditions, which is highly desirable from a green chemistry perspective.[18][19][20] If a solvent is needed for solubility, polar, high-boiling point solvents like ethanol or DMF are effective, as they allow for higher reaction temperatures under sealed-vessel conditions.[21]

Data Summary: Biginelli Reaction Scope

The following table summarizes the efficiency of microwave-assisted Biginelli synthesis with various aldehydes.

EntryAldehydeCatalystConditionsTime (min)Yield (%)Reference
1BenzaldehydeSulfamic AcidSolvent-Free, 300W392[18]
24-Cl-BenzaldehydeFeCl₃·6H₂OSolvent-Free, MW0.595[20]
34-NO₂-BenzaldehydePolymer CatalystSolvent-Free, 80°C, 50W1098[14]
42-NaphthaldehydeGuanidine·HClEthanol, 140°C2085[22]
5FurfuralGuanidine·HClEthanol, 120°C1075[21]

Application Protocol 2: Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. When applied to halogenated pyrimidines, it provides a powerful route to a vast array of substituted derivatives for structure-activity relationship (SAR) studies. Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[23][24][25]

General Reaction Scheme

A halogenated pyrimidine (typically chloro- or bromo-pyrimidine) is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

Detailed Step-by-Step Protocol

This protocol describes the regioselective synthesis of 2-chloro-4-phenylpyrimidine from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1 mmol, 149 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 6 mg)

  • Potassium Carbonate (K₂CO₃) (2 mmol, 276 mg)

  • Solvent: 1,4-Dioxane/Water mixture (4:1, 5 mL total)

  • Microwave synthesis vial (10 mL) with a stir bar

G start Start: Prepare Reagents reagents Add 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst to vial. start->reagents solvent Add 5 mL of dioxane/water (4:1). Ensure stir bar is present. reagents->solvent seal Seal the vial securely. solvent->seal irradiate Place vial in microwave reactor. Irradiate at 120°C for 15 minutes. seal->irradiate cool Cool vial to room temperature. irradiate->cool extract Partition mixture between ethyl acetate and water. Separate organic layer. cool->extract dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. extract->dry purify Purify crude product via column chromatography (silica gel). dry->purify end End: Pure Aryl-Pyrimidine purify->end

Figure 3: Experimental workflow for microwave-assisted Suzuki coupling.

Procedure:

  • Preparation: To a 10 mL microwave vial containing a stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to heat to a constant temperature of 120°C for 15 minutes.[23]

  • Cooling: After the reaction, let the vial cool to a safe handling temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2-chloro-4-phenylpyrimidine.

Rationale & Optimization
  • Causality of Microwave Enhancement: The polar solvent mixture and ionic base efficiently absorb microwave energy, leading to rapid heating that accelerates the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This allows for extremely short reaction times and very low catalyst loadings.[23][26]

  • Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophilic aromatic substitution and cross-coupling than the C2 position. This inherent electronic property allows for a highly regioselective reaction under optimized conditions.[23][24]

  • Parameter Optimization: The choice of catalyst, base, and solvent is critical. Pd(PPh₃)₄ is a robust catalyst for this transformation. A mixed solvent system like dioxane/water is often ideal, providing a medium to dissolve both organic and inorganic reagents. The reaction temperature is a key parameter; microwave heating allows for precise control to maximize yield and minimize byproduct formation.[23][25]

Data Summary: Suzuki Coupling Scope
EntryBoronic AcidTemp (°C)Time (min)Catalyst Loading (mol%)Yield (%)Reference
1Phenyl120150.591[23]
24-Methylphenyl120150.594[23]
34-Methoxyphenyl135402.589[26]
43-Thienyl120150.585[23]
52-Naphthyl120150.588[23]

Safety and Experimental Considerations

While microwave synthesis is a safe technology when used correctly, specific precautions are mandatory.

  • Use Dedicated Instrumentation: Never use a domestic microwave oven for chemical synthesis.[27] Laboratory-grade reactors are built with corrosion-resistant cavities, safety interlocks, and precise temperature and pressure monitoring and control.[27][28]

  • Know Your Reagents: Be aware of the thermal stability of your reagents and solvents. Consult the Material Safety Data Sheet (MSDS) for information on thermal decomposition. Avoid reactions known to be explosive under conventional heating.[27]

  • Use Certified Vessels: Always use pressure-rated glass vials and caps specified by the instrument manufacturer. Never exceed the recommended reaction volume.[27]

  • Start with Small-Scale Tests: When developing a new protocol, always start with a small-scale reaction to gauge its kinetics and exothermicity before scaling up.[27]

Conclusion and Future Outlook

Microwave-assisted synthesis is a transformative technology for the rapid and efficient production of pyrimidine-based compounds. By leveraging direct and uniform heating, MAOS dramatically reduces reaction times, improves yields, and promotes greener chemical practices. The protocols provided herein for the Biginelli and Suzuki-Miyaura reactions serve as robust starting points for researchers aiming to build diverse libraries of pyrimidine derivatives for drug discovery and materials science. The continued evolution of this field, particularly its integration with automated and continuous-flow systems, promises even greater efficiency and scalability in the future.[8][15]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Sustainable Chemistry & Engineering. [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Pharmaceuticals. [Link]
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). Asian Journal of Chemistry. [Link]
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
  • Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. (2011). Asian Journal of Chemistry. [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). Molecules. [Link]
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). Current Medicinal Chemistry. [Link]
  • Microwave chemistry. (n.d.). Wikipedia. [Link]
  • A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. (2014). Blucher Chemistry Proceedings. [Link]
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (2013). Journal of Chemistry. [Link]
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). PubMed. [Link]
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2021). Folia Medica. [Link]
  • Microwave‐Assisted Efficient Synthesis of Dihydropyrimidines in Solvent‐Free Condition. (2011).
  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Chemistry Proceedings. [Link]
  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025). Letters in Organic Chemistry. [Link]
  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (2022). ChemRxiv. [Link]
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2016). Current Microwave Chemistry. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ProQuest. [Link]
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). Bentham Science. [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
  • Microwave Multicomponent Synthesis. (2010). Molecules. [Link]
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). BMC Chemistry. [Link]
  • Microwave Assisted Organic Synthesis. (n.d.). Google Books.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances. [Link]
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]
  • Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. (2022).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. [Link]
  • Microwave assisted green organic synthesis. (2024). AIP Publishing. [Link]
  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIV
  • Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. (2025).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Egyptian Journal of Chemistry. [Link]

Sources

Application Note & Protocol: High-Throughput Solid-Phase Synthesis of Diverse Pyrimidine Libraries from Common Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of pyrimidine libraries, a core activity in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Solid-phase synthesis offers significant advantages for generating large, diverse libraries of such compounds, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[3] This guide details a strategic approach that maximizes library diversity by utilizing common resin-bound intermediates, which are then diversified in the final synthetic steps. We present the underlying chemical principles, a detailed step-by-step protocol for a representative synthesis, and methods for characterization and quality control.

Introduction: The Power of Pyrimidine Scaffolds and Solid-Phase Synthesis

The pyrimidine ring is a fundamental heterocyclic motif in a vast array of biologically active molecules, including nucleobases such as thymine, cytosine, and uracil.[4] Its ability to participate in hydrogen bonding and other molecular interactions makes it a frequent component of pharmacologically active agents with applications as antitumor, antimicrobial, and antiviral therapeutics.[1][4][5]

The rapid generation of libraries of structurally diverse pyrimidine derivatives is a key strategy in hit-to-lead optimization during drug discovery.[6][7] Solid-phase organic synthesis (SPOS) has emerged as a powerful technology to meet this demand.[3][8] By immobilizing a starting material or intermediate on a polymer support, reagents and by-products in the solution phase can be easily removed by simple filtration and washing, thus obviating the need for traditional chromatographic purification of intermediates.[3]

This application note focuses on a highly efficient strategy: the synthesis of a common, resin-bound intermediate that can be readily diversified to produce a large library of distinct pyrimidine final products. This approach streamlines the synthetic workflow and maximizes combinatorial efficiency.

Chemical Principles and Strategic Approach

The core of this strategy involves the construction of the pyrimidine ring on the solid support, followed by diversification. A common method involves the condensation of a resin-bound guanidine with a suitable three-carbon building block.[3] By varying the substituents on both of these components, a high degree of structural diversity can be achieved.

General Synthetic Strategy: A Modular Approach

Our representative protocol utilizes a "catch-and-release" strategy with a resin-bound guanidine as the common intermediate. This approach offers a robust and flexible platform for pyrimidine library synthesis. The general workflow is as follows:

  • Immobilization: A suitable starting material, such as guanidine hydrochloride, is attached to a functionalized solid support (e.g., chloromethyl polystyrene resin).[3]

  • Pyrimidine Ring Formation: The resin-bound guanidine is reacted with a diverse set of β-dicarbonyl compounds or their equivalents (e.g., enaminones, malononitriles) to form the pyrimidine ring on the solid support.[3][9]

  • Diversification (Optional): Further functionalization of the resin-bound pyrimidine can be performed if reactive handles are available on the pyrimidine core.

  • Cleavage and Isolation: The final pyrimidine product is cleaved from the solid support, typically under acidic conditions, yielding the desired library members in solution for subsequent purification and analysis.[3]

This modular approach allows for the introduction of diversity at multiple points in the synthesis, leading to a highly diverse final library from a limited set of starting materials.

Detailed Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Library

This protocol details the synthesis of a library of 2,4-diaminopyrimidine-5-carbonitriles, a scaffold with known biological activity.[10][11][12] The procedure is adapted from established literature methods and is suitable for parallel synthesis formats.[3]

Materials and Reagents
  • Chloromethylated polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)

  • Guanidine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • A library of substituted 2-(1-ethoxyethylidene)malononitriles (or similar β-dicarbonyl precursors)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware, filtration apparatus, and reaction vessels for solid-phase synthesis.

Workflow Diagram
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Resin [label="Chloromethyl Polystyrene Resin"]; Guanidine [label="Guanidine Immobilization\n(Guanidine HCl, Cs₂CO₃, NMP)"]; Resin_Guanidine [label="Resin-Bound Guanidine\n(Common Intermediate)"]; Cyclization [label="Pyrimidine Ring Formation\n(β-Dicarbonyl Precursors, TEA, EtOH)"]; Resin_Pyrimidine [label="Resin-Bound Pyrimidine Library"]; Cleavage [label="Cleavage from Resin\n(TFA/DCM)"]; Pyrimidine_Library [label="Final Pyrimidine Library\n(Purification & Analysis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resin -> Guanidine; Guanidine -> Resin_Guanidine; Resin_Guanidine -> Cyclization; Cyclization -> Resin_Pyrimidine; Resin_Pyrimidine -> Cleavage; Cleavage -> Pyrimidine_Library; }

Caption: Workflow for the solid-phase synthesis of a pyrimidine library.
Step-by-Step Protocol

Step 1: Preparation of Resin-Bound Guanidine (The Common Intermediate)

  • Swell the chloromethylated polystyrene resin (1.0 g, ~1.5 mmol) in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • In a separate flask, dissolve guanidine hydrochloride (5.0 mmol) and cesium carbonate (5.0 mmol) in DMF (15 mL).

  • Add the guanidine solution to the swollen resin.

  • Heat the reaction mixture at 80 °C for 12 hours with gentle agitation.

  • Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Dry the resin-bound guanidine under vacuum. A small sample can be subjected to elemental analysis to confirm successful loading.

Step 2: Parallel Synthesis of the Resin-Bound Pyrimidine Library

  • Distribute the resin-bound guanidine (~0.1 mmol per well) into the wells of a multi-well reaction block.

  • Swell the resin in each well with ethanol (1 mL) for 30 minutes.

  • To each well, add a solution of a unique 2-(1-ethoxyethylidene)malononitrile derivative (0.3 mmol) in ethanol (1 mL) and triethylamine (0.3 mmol).

  • Seal the reaction block and heat at 75 °C for 16 hours.

  • Cool the reaction block to room temperature. Filter the resin in each well and wash with ethanol (3 x 2 mL), methanol (3 x 2 mL), and DCM (3 x 2 mL).

Step 3: Cleavage of the Pyrimidine Library from the Solid Support

  • To each well containing the washed and dried resin-bound pyrimidines, add a cleavage cocktail of 95% TFA in DCM (v/v, 1.5 mL).

  • Allow the cleavage reaction to proceed for 2 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate from each well into a corresponding labeled collection vial.

  • Wash the resin in each well with additional DCM (2 x 1 mL) and combine the washings with the initial filtrate.

  • Concentrate the filtrate in each vial under a stream of nitrogen or using a centrifugal evaporator to yield the crude pyrimidine products.

Purification and Characterization

The crude products can be purified by an appropriate method, such as preparative HPLC or crystallization. The purity and identity of the final compounds should be confirmed by:

  • LC-MS: To determine the purity and confirm the molecular weight of the target compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Data Presentation: Representative Library Members

The following table illustrates the diversity that can be achieved using this protocol with a selection of different β-dicarbonyl precursors.

Entryβ-Dicarbonyl Precursor (R group)Product StructureExpected Mass [M+H]⁺Purity (%)
1Phenyl2,4-Diamino-6-phenylpyrimidine-5-carbonitrile212.23>95
24-Chlorophenyl2,4-Diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile246.68>95
34-Methoxyphenyl2,4-Diamino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile242.26>95
4Thiophen-2-yl2,4-Diamino-6-(thiophen-2-yl)pyrimidine-5-carbonitrile218.26>95
5Methyl2,4-Diamino-6-methylpyrimidine-5-carbonitrile150.16>95

Purity determined by LC-MS analysis of the crude product after cleavage.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of a common intermediate simplifies troubleshooting, as any issues in the initial steps will affect the entire library. The parallel nature of the synthesis allows for direct comparison of the reactivity of different building blocks under identical conditions. Furthermore, the analytical characterization of a representative subset of the library provides confidence in the overall success of the synthesis. The use of traceless linkers, where no residual functionality from the linker remains on the final product, ensures that the biological activity observed is solely attributable to the synthesized molecule.[6][9][13]

Conclusion

The solid-phase synthesis of pyrimidine libraries using common intermediates is a powerful and efficient strategy for the rapid generation of diverse compound collections for drug discovery and chemical biology. The protocol detailed in this application note provides a robust and flexible platform that can be readily adapted to produce a wide range of substituted pyrimidines. By leveraging the advantages of solid-phase chemistry, researchers can accelerate the discovery of novel bioactive molecules.

References

  • Taylor, A. M., et al. Traceless solid phase synthesis of 2-substituted pyrimidines using an ‘off-the-shelf’ chlorogermane-functionalised resin. RSC Publishing.
  • Sajith, A. M., & Devaky, K. S. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Kim, S., et al. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. The Journal of Organic Chemistry. [Link]
  • Kim, S., et al. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. The Journal of Organic Chemistry.
  • Taylor, A. M., et al. Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin. Semantic Scholar. [Link]
  • Aparna, E. P., & Devaky, K. S. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Aparna, E. P., & Devaky, K. S. Advances in the Solid Phase Synthesis of Pyrimidine Derivatives.
  • Di Lucrezia, R., et al. Solid Phase Synthesis of Purines from Pyrimidines.
  • Di Lucrezia, R., et al. Solid Phase Synthesis of Purines from Pyrimidines.
  • Di Lucrezia, R., et al.
  • Sreelatha, A. A., et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
  • Wu, R., et al. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]
  • Lorthiois, E., et al. Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Link]
  • Beaver, M. G., et al. SolidPhase Synthesis of Trisubsituted Guanidines.
  • Lorthiois, E., et al. Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker.
  • Subirós-Funosas, R., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
  • Wang, Y., et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
  • Hechenbleikner, I. Preparation of 2,4-diaminopyrimidines.
  • Wang, X., et al. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
  • Kinastowska, P., et al. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules. [Link]

Sources

Application Note: A Multi-Tiered Strategy for the Biological Screening of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate scaffold and its derivatives represent a class of compounds with significant potential in drug discovery. The core 2-sulfonylpyrimidine moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in target proteins.[1][2] This reactivity profile, combined with the broad biological activities of pyrimidine-containing molecules—ranging from kinase inhibition to anti-inflammatory effects—necessitates a robust and systematic screening strategy to identify and characterize novel therapeutic agents.[3][4][5] This guide presents a comprehensive, multi-tiered application protocol designed to efficiently screen derivative libraries, validate hits, and elucidate their mechanism of action, bridging the gap from initial high-throughput screening to meaningful cellular activity.

Guiding Principles of the Screening Cascade

A successful screening campaign balances speed and cost with accuracy and depth of information. A linear, single-assay approach is often inefficient and prone to false positives. We advocate for a tiered, funnel-like strategy that progressively increases the biological and analytical rigor applied to a shrinking pool of promising compounds. This self-validating workflow ensures that resources are focused on derivatives with the highest potential.

The core logic is as follows:

  • Tier 1: Primary Screening: Broadly and rapidly assess the entire compound library against a chosen biological target (e.g., a protein kinase) to identify initial "hits."

  • Tier 2: Hit Confirmation & Orthogonal Validation: Re-test primary hits and employ a secondary assay based on a different physical principle to eliminate technology-specific artifacts and false positives.[6]

  • Tier 3: Mechanistic Elucidation: Investigate the molecular mechanism of action, focusing on direct target engagement and potential covalent interactions, a key hypothesis for this chemical class.

  • Tier 4: Cellular Activity Profiling: Evaluate the most promising compounds in a physiologically relevant cellular context to assess cytotoxicity, permeability, and on-target effects.[7][8]

G cluster_0 Screening Cascade A Tier 1: Primary HTS (e.g., ADP-Glo™ Kinase Assay) Broad Library Screen B Tier 2: Hit Confirmation & Orthogonal Assay (e.g., Isothermal Titration Calorimetry) A->B  Initial Hits C Tier 3: Mechanism of Action (e.g., Surface Plasmon Resonance) Kinetics & Covalency B->C Confirmed Hits D Tier 4: Cellular Assays (e.g., Cytotoxicity, Target Engagement) Physiological Relevance C->D  Characterized Hits E Validated Lead Compound(s) D->E

Caption: A logical workflow for screening this compound derivatives.

Tier 1: Primary High-Throughput Screening (HTS) for Kinase Inhibition

Expertise & Causality: Protein kinases are a highly validated class of drug targets, particularly in oncology and immunology.[9][10] Given the prevalence of pyrimidine scaffolds in known kinase inhibitors, this is a logical and high-probability starting point.[11][12] We will use the ADP-Glo™ Luminescent Kinase Assay, a universal platform that measures the activity of virtually any kinase by quantifying the amount of ADP produced during the enzymatic reaction.[13] Its high sensitivity and tolerance for a wide range of ATP concentrations make it ideal for HTS.[13]

Protocol 2.1: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Kinase of interest (e.g., a tyrosine or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP, Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Derivative library, solubilized in 100% DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Plating: Prepare a 100 µM stock plate of the derivative library in assay buffer with 1% DMSO. Dispense 50 nL of each compound solution into the appropriate wells of the 384-well assay plate. For controls, dispense 50 nL of 1% DMSO (100% activity) or a known potent inhibitor (0% activity).

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate master mix in cold assay buffer. The final concentration of the enzyme should be determined empirically to yield a robust signal at low ATP conversion.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X enzyme/substrate mix to each well.

  • Add ATP: Add 2.5 µL of a 2X ATP solution (concentration should be at or near the Kₘ for the specific kinase) to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis & Interpretation:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Light Unit reading.

  • A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold, commonly set at >50% inhibition or >3 standard deviations from the mean of the DMSO controls.

Compound IDRLU% InhibitionHit? (Threshold >50%)
DMSO Control1,500,0000%No
Staurosporine15,00099%Yes
Derivative A1,250,00017%No
Derivative B 600,000 60% Yes
Derivative C250,00083%Yes

Table 1: Example data from a primary HTS kinase screen.

Tier 2: Hit Confirmation and Orthogonal Validation

Expertise & Causality: HTS assays can yield false positives due to compound aggregation, autofluorescence, or interference with the detection chemistry.[6] It is crucial to confirm hits using an orthogonal, label-free method. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during an enzymatic reaction.[14][15] As a universal and direct measure of activity, it is not susceptible to the same artifacts as light-based assays, providing a highly trustworthy validation of inhibitor activity.[16][17]

Protocol 3.1: ITC for Enzyme Inhibition Kinetics

Materials:

  • Confirmed hit compounds from Tier 1

  • Purified enzyme and substrate

  • Isothermal Titration Calorimeter

  • Assay Buffer (as used in Tier 1, degassed)

Methodology:

  • Instrument Setup: Thoroughly clean the sample and reference cells. Set the instrument to the desired experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Sample Cell: Fill the sample cell (~200 µL) with a solution of the enzyme (e.g., 1-10 µM) in degassed assay buffer. If testing an inhibitor, include the compound at the desired concentration.

    • Syringe: Load the injection syringe (~40 µL) with a concentrated solution of the substrate (e.g., 10-20x the Kₘ) in the same degassed buffer.

  • Equilibration: Allow the system to thermally equilibrate for at least 30 minutes until a stable baseline is achieved.

  • Titration: Perform a single injection of the substrate (e.g., 2-5 µL) into the enzyme solution in the sample cell. The instrument will record the thermal power (heat per unit time) generated by the enzymatic reaction.

  • Data Acquisition: Monitor the thermal power over time as the substrate is consumed and the reaction rate decreases, returning to the baseline. The resulting curve provides a continuous readout of the reaction rate.

  • Inhibition Measurement: To determine the mode of inhibition, repeat the experiment with several fixed concentrations of the hit compound pre-incubated with the enzyme.

Data Analysis & Interpretation:

The raw ITC data is a plot of thermal power (μcal/sec) versus time. The rate of reaction is directly proportional to this power.[16]

  • Michaelis-Menten Kinetics: By analyzing the curve of rate vs. substrate concentration (derived from the integrated heat), one can determine Kₘ and Vₘₐₓ.

  • Inhibition Constant (Kᵢ): By comparing the kinetic parameters obtained in the presence and absence of the inhibitor, the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, etc.) can be determined. A compound that shows concentration-dependent reduction of Vₘₐₓ or an increase in apparent Kₘ is a confirmed inhibitor.

Tier 3: Unraveling Mechanism of Action: Covalent Targeting

Expertise & Causality: The 2-sulfonylpyrimidine moiety is an electrophile that can undergo nucleophilic aromatic substitution with cysteine thiols, forming a stable covalent bond.[1][2] This mechanism can lead to high potency and prolonged duration of action. Surface Plasmon Resonance (SPR) is a premier label-free technology for studying the real-time kinetics of molecular interactions.[18][19] By measuring both the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates, we can determine if a compound exhibits the slow dissociation characteristic of a covalent inhibitor.[20][21]

Caption: Reaction of a cysteine thiol with the 2-sulfonylpyrimidine electrophile.

Protocol 4.1: SPR for Binding Kinetics and Covalency Assessment

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Purified target protein

  • Confirmed hit compounds

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations. Use one flow cell as a reference surface (activated and blocked without protein).

  • Compound Preparation: Prepare a dilution series of the hit compound in running buffer containing a small percentage of DMSO (e.g., 1-2%, kept constant across all samples). Include a buffer-only blank for double referencing.

  • Binding Analysis (Kinetic Titration):

    • Association: Inject the lowest concentration of the compound over the protein and reference surfaces for a defined period (e.g., 120-180 seconds) to monitor the binding phase.

    • Dissociation: After the association phase, switch back to injecting running buffer and monitor the dissociation for an extended period (e.g., 600-1200 seconds). A very slow dissociation rate is indicative of covalent or very tight binding.

    • Repeat the injections with increasing concentrations of the compound.

  • Data Processing:

    • Subtract the signal from the reference flow cell.

    • Subtract the signal from a buffer-only injection (double referencing).

  • Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ = kₑ/kₐ).

Data Analysis & Interpretation:

ParameterNon-Covalent InhibitorCovalent InhibitorRationale
kₐ (M⁻¹s⁻¹) 10³ - 10⁶10³ - 10⁵Rate of initial complex formation.
kₑ (s⁻¹) 10⁻¹ - 10⁻⁴< 10⁻⁴ or immeasurable Key differentiator. Covalent bond prevents dissociation.
Kₐ (M) Varies (nM to µM)Appears very potent (pM to fM)Calculated from kₑ/kₐ; a very small kₑ leads to a very small Kₐ.

Table 2: Interpreting SPR kinetic data to distinguish covalent from non-covalent inhibitors.

Tier 4: Assessing Cellular Activity

Expertise & Causality: Potent biochemical activity does not guarantee efficacy in a living system. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target without causing excessive off-target toxicity.[22][23] A cell-based cytotoxicity assay is a fundamental first step to assess the therapeutic window of a compound and confirm that its on-target activity translates into a desired biological outcome (e.g., killing cancer cells).[24]

Protocol 5.1: Cell-Based Cytotoxicity Assay (CellTiter-Glo®)

Materials:

  • Relevant human cell line (e.g., a cancer cell line known to be dependent on the target kinase)

  • Cell culture medium, FBS, and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Validated hit compounds

  • White, clear-bottom 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only (vehicle control) and no-cell (background) wells.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Data Analysis & Interpretation:

  • Normalize the data by setting the vehicle control (DMSO) as 100% viability and the background (no cells) as 0% viability.

  • Plot the normalized percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability). A potent and selective compound should exhibit a low IC₅₀ value in a target-dependent cell line.

References

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Enzyme kinetics determined using calorimetry: a general assay for enzyme activity? Source: PubMed URL:[Link]
  • Title: Enzyme Kinetics Determined Using Calorimetry: A General Assay for Enzyme Activity? Source: Analytical Biochemistry URL:[Link]
  • Title: SPR-based fragment screening: advantages and applic
  • Title: Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants Source: Ichor Life Sciences URL:[Link]
  • Title: High-throughput assays for promiscuous inhibitors Source: PubMed URL:[Link]
  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers in Molecular Biosciences URL:[Link]
  • Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL:[Link]
  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL:[Link]
  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins Source: PharmaFe
  • Title: Cancer Cell-Based Assays Source: Charles River Labor
  • Title: The role of cell-based assays for drug discovery Source: News-Medical.Net URL:[Link]
  • Title: High-Throughput Screening Assays Source: Assay Genie URL:[Link]
  • Title: Fragment screening by surface plasmon resonance Source: ACS Public
  • Title: Enzyme-catalyzed and binding reaction kinetics determined by titration calorimetry Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL:[Link]
  • Title: Fragment Screening Source: Sygn
  • Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel Source: Lab on a Chip URL:[Link]
  • Title: Kinome Profiling Source: PMC - PubMed Central URL:[Link]
  • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry - ACS Public
  • Title: Kinase Screening & Profiling Service Source: Reaction Biology URL:[Link]
  • Title: Ethyl 2-(methylsulfonyl)
  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PMC - PubMed Central URL:[Link]
  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL:[Link]
  • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: ACS Public
  • Title: Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors Source: PubMed URL:[Link]
  • Title: A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis Source: Science URL:[Link]
  • Title: Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety Source: PMC - NIH URL:[Link]
  • Title: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Source: PMC - NIH URL:[Link]
  • Title: Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Title: Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles for robust reaction optimization.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. This pathway involves:

  • Cyclocondensation: Formation of the pyrimidine ring to yield Ethyl 2-mercaptopyrimidine-5-carboxylate.

  • S-Methylation: Alkylation of the thiol group to produce the intermediate, Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

  • Oxidation: Conversion of the methylthio group to the final methylsulfonyl product.

Each of these steps presents unique challenges and optimization opportunities, which we will explore in detail.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Oxidation A Starting Materials (e.g., Diethyl ethoxymethylenemalonate, Thiourea) B Ethyl 2-mercaptopyrimidine-5-carboxylate A->B Base (e.g., NaOEt) C Ethyl 2-(methylthio)pyrimidine-5-carboxylate B->C Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) D This compound C->D Oxidizing Agent (e.g., m-CPBA, Oxone®) Troubleshooting_Cyclocondensation Start Low Yield of Ethyl 2-mercaptopyrimidine-5-carboxylate Check_Base Verify Base Quality and Stoichiometry Start->Check_Base Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Base->Optimize_Conditions Monitor_Reaction->Optimize_Conditions Check_Purity->Optimize_Conditions Purification_Strategy Review Purification Method Optimize_Conditions->Purification_Strategy Solution Improved Yield Purification_Strategy->Solution Troubleshooting_Purification Start Difficulty Purifying Final Product Assess_Purity Assess Crude Purity (TLC, NMR) Start->Assess_Purity Try_Crystallization Attempt Recrystallization Assess_Purity->Try_Crystallization Optimize_Silica_Chroma Optimize Normal-Phase Chromatography (More Polar Eluent) Assess_Purity->Optimize_Silica_Chroma Try_Crystallization->Optimize_Silica_Chroma Fails Success Pure Product Obtained Try_Crystallization->Success Successful Consider_HILIC Consider HILIC for High Polarity Optimize_Silica_Chroma->Consider_HILIC Fails Optimize_Silica_Chroma->Success Successful Consider_HILIC->Success Successful Failure Purification Unsuccessful Consider_HILIC->Failure Fails

Improving the yield and purity of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes, improve purity, and troubleshoot effectively.

Part 1: Troubleshooting Guide for Synthesis & Purification

The most prevalent synthetic route to this compound involves the oxidation of its precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[1][2] This two-step process, while straightforward in principle, presents several opportunities for yield loss and impurity generation. This section addresses the most common issues encountered during this critical oxidation step.

Core Reaction Pathway

The fundamental transformation is the oxidation of a thioether to a sulfone. This proceeds through a sulfoxide intermediate, which can sometimes be isolated.

Reaction_Pathway cluster_reagents Oxidizing Agents Thioether Ethyl 2-(methylthio)pyrimidine-5-carboxylate Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide  [O] (e.g., 1.0-1.1 eq m-CPBA or Oxone) Sulfone This compound (Product) Sulfoxide->Sulfone  [O] (e.g., >1.0 eq m-CPBA or Oxone) m-CPBA m-CPBA Oxone® Oxone® H₂O₂ H₂O₂ Troubleshooting_Workflow start Problem: Low Yield or Purity analyze Analyze Crude by TLC/LC-MS start->analyze unreacted_sm Unreacted Thioether or Sulfoxide Intermediate Detected analyze->unreacted_sm Main Impurities Identified? many_spots Multiple Unidentified Spots (Streaking on TLC) analyze->many_spots clean_reaction Reaction Appears Clean, but Yield is Low analyze->clean_reaction solution_incomplete Incomplete Reaction unreacted_sm->solution_incomplete action1 Increase Oxidant Stoichiometry (to 2.2-2.5 eq) solution_incomplete->action1 action2 Increase Reaction Time or Slightly Increase Temperature solution_incomplete->action2 solution_degradation Product Degradation many_spots->solution_degradation action3 Maintain Strict Low Temperature (start at 0 °C) solution_degradation->action3 action4 Ensure Slow, Controlled Addition of Oxidant solution_degradation->action4 solution_workup Workup/Isolation Loss clean_reaction->solution_workup action5 Use More Polar Extraction Solvent (e.g., Ethyl Acetate) solution_workup->action5 action6 Perform Multiple Extractions (3-4x) solution_workup->action6

Sources

Technical Support Center: Nucleophilic Substitution of the Methylsulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for nucleophilic substitutions involving the methylsulfonyl (-SO₂Me) group. This powerful functional group serves as both a potent activator for aromatic systems and an excellent leaving group, making it a cornerstone in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. However, its reactivity profile presents unique challenges that can lead to low yields, unexpected side products, or stalled reactions.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into overcoming these hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the reactivity of the methylsulfonyl group. A solid understanding of these concepts is the first step in effective troubleshooting.

Q1: What makes the methylsulfonyl group such an effective leaving group?

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it accepts upon bond cleavage.[1] A good leaving group is the conjugate base of a strong acid.[1][2]

The methylsulfonyl group (-SO₂Me) excels in this regard for two primary reasons:

  • High Acidity of the Conjugate Acid: The conjugate acid of the departing group is methanesulfonic acid (CH₃SO₃H), which is a very strong acid with a pKa of approximately -1.9.[1] This indicates that its conjugate base, the methanesulfonate anion, is exceptionally stable and a very weak base.[1]

  • Resonance Stabilization: The negative charge on the resulting methanesulfinate anion (in the case of direct displacement from an aromatic ring) or methanesulfonate anion is extensively delocalized across the two highly electronegative oxygen atoms. This resonance distribution of charge significantly enhances its stability.[1]

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
-SO₂Me CH₃SO₃H ~ -1.9 Excellent
-ClHCl~ -7.0Good
-BrHBr~ -9.0Very Good
-IHI~ -10.0Excellent
-SMeCH₃SH~ 10.7Poor

This table clearly illustrates that while halides are good leaving groups, the methylsulfonyl group's stability, derived from the low pKa of its conjugate acid, places it among the most effective leaving groups used in synthesis.[1]

Q2: How does a methylsulfonyl group activate an aromatic ring for nucleophilic aromatic substitution (SNAr)?

Aromatic rings are inherently electron-rich and thus typically unreactive towards nucleophiles.[3] For a nucleophilic aromatic substitution (SNAr) to occur, the ring must be rendered electron-poor, or "activated". The methylsulfonyl group is a powerful activating group due to its strong electron-withdrawing nature.

The mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored upon the elimination of the leaving group.[4]

The -SO₂Me group activates the ring by inductively and resonantly withdrawing electron density, which:

  • Makes the Ring Electrophilic: It lowers the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile.[5]

  • Stabilizes the Intermediate: Crucially, it stabilizes the negatively charged Meisenheimer complex. This stabilization is most effective when the -SO₂Me group is positioned ortho or para to the site of attack, as the negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonyl group.[3][6]

// Reactants reactants [label=<

+ Nu-

];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Stabilized)

];

// Products products [label=<

+ MeSO2-

];

// Arrows and Labels reactants -> meisenheimer [label="Attack (Rate-Limiting)", fontcolor="#202124", fontsize=10]; meisenheimer -> products [label="Loss of Leaving Group", fontcolor="#202124", fontsize=10]; } .enddot Caption: SₙAr mechanism showing stabilization of the Meisenheimer complex.

Troubleshooting Guide: Common Experimental Issues

Even with a good leaving group and an activated system, experiments can fail. This section provides a systematic approach to diagnosing and solving common problems.

Problem: Low or No Conversion to Product

Symptom: Your primary starting material is recovered largely unreacted after the allotted reaction time, as confirmed by TLC or LC-MS analysis.

Troubleshooting_Low_Conversion Start Low / No Conversion Observed CauseA CauseA Start->CauseA CauseB CauseB Start->CauseB CauseC CauseC Start->CauseC SolA1 SolA1 CauseA->SolA1 SolA2 SolA2 CauseA->SolA2 SolA3 SolA3 CauseA->SolA3 SolB1 SolB1 CauseB->SolB1 SolB2 SolB2 CauseB->SolB2 SolC1 SolC1 CauseC->SolC1 SolC2 SolC2 CauseC->SolC2

Detailed Analysis & Solutions:

  • Cause A: Poor Nucleophilicity or Availability

    • Explanation: The inherent reactivity of the nucleophile is critical. For SNAr, "soft" nucleophiles like thiols are often more effective than "hard" nucleophiles like alkoxides.[7] Furthermore, if the nucleophile is an alcohol or amine, it may require deprotonation by a base to become sufficiently reactive.

    • Solutions:

      • Select a Stronger Nucleophile: The nucleophilicity of sulfur is generally much greater than that of oxygen.[8] If an alcohol fails to react, consider using its corresponding thiolate.

      • Add a Base: For neutral nucleophiles like amines or alcohols, adding an inorganic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate them in situ, dramatically increasing their nucleophilicity. Use a base that is strong enough to deprotonate the nucleophile but not so strong that it causes substrate decomposition.[9]

      • Check Nucleophile Quality: Ensure the nucleophile has not degraded, especially if it is air or moisture sensitive.

  • Cause B: Inappropriate Solvent Choice

    • Explanation: The solvent plays a crucial role in stabilizing reactants and intermediates.[10][11] For SNAr reactions, which resemble SN2 processes, polar aprotic solvents are generally superior.[10] Protic solvents (like water or alcohols) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[11][12][13]

    • Solutions:

      • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, NMP, or acetonitrile are excellent choices. They can dissolve ionic reagents but do not solvate the anion (nucleophile) as strongly, leaving it "naked" and highly reactive.[10]

      • Ensure Solubility: Visually inspect your reaction. If reactants are not fully dissolved, the reaction is limited by mass transfer. Switch to a solvent with better solubilizing power or gently increase the temperature.

Solvent TypeExamplesEffect on SNAr RateRationale
Polar Aprotic DMSO, DMF, NMP, Acetonitrile Increases Rate Solvates the cation, leaving the anionic nucleophile highly reactive.[10]
Polar Protic Water, Methanol, EthanolDecreases RateSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[11][12]
Non-polar Toluene, HexaneVery Slow / No ReactionFails to dissolve polar/ionic reactants.[11]
  • Cause C: Insufficient Energy

    • Explanation: Nucleophilic aromatic substitution often requires significant activation energy to overcome the aromatic stabilization of the starting material. Room temperature is frequently insufficient.

    • Solution: Gradually increase the reaction temperature. A good starting point for many SNAr reactions with sulfones is 80-100 °C. If conversion is still low, you can increase the temperature to 120-150 °C, monitoring for any signs of decomposition (e.g., the solution turning dark).

Problem: Significant Side Product Formation

Symptom: The desired product is formed, but the crude reaction mixture contains substantial amounts of one or more unexpected byproducts, complicating purification and lowering the yield.

  • Possible Cause A: Attack on the Sulfur Atom

    • Explanation: While attack at the carbon bearing the sulfonyl group is usually favored, highly basic or hard nucleophiles can sometimes attack the electrophilic sulfur atom directly. This can lead to cleavage of the C-S or S-O bonds, resulting in a complex mixture of products.[14]

    • Solution:

      • Use a Softer Nucleophile: As mentioned, thiols or secondary amines are less prone to this side reaction than alkoxides or hydroxide.

      • Lower the Temperature: This side reaction may have a higher activation energy than the desired SNAr pathway. Running the reaction at the lowest possible temperature that still affords a reasonable rate can improve selectivity.

  • Possible Cause B: Competing Elimination (for Aliphatic Sulfones)

    • Explanation: If the methylsulfonyl group is on an aliphatic carbon that has adjacent protons, a competing E2 elimination can occur, especially with sterically hindered or strongly basic nucleophiles.[15][16]

    • Solution:

      • Use a Less Hindered, Less Basic Nucleophile: For example, use azide (N₃⁻) instead of tert-butoxide.

      • Avoid High Temperatures: Elimination is often favored entropically at higher temperatures.

  • Possible Cause C: Substrate Decomposition

    • Explanation: The combination of a strong base and high temperature can lead to decomposition of electron-deficient aromatic systems.

    • Solution:

      • Use a Weaker Base: If possible, use a base like K₂CO₃ instead of NaH or KHMDS.

      • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).

      • Optimize Order of Addition: In some cases, adding the base slowly to a mixture of the substrate and nucleophile can minimize decomposition.[9]

Validated Experimental Protocol: A General Starting Point

This protocol describes a typical SNAr reaction for the displacement of a methylsulfonyl group from an activated heteroaromatic system with an amine nucleophile. It should be used as a robust starting point for your specific system.

Reaction: Displacement of 2-(methylsulfonyl)pyrimidine with Pyrrolidine

  • Reagent Preparation:

    • To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylsulfonyl)pyrimidine (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

    • Add pyrrolidine (1.2 eq).

    • Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Execution:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophile's reactivity. K₂CO₃ is a mild base sufficient to deprotonate any adventitious water and facilitate the reaction without causing substrate decomposition. Heating is necessary to provide the activation energy for the substitution.

  • Monitoring the Reaction:

    • After 1 hour, take a small aliquot from the reaction mixture.

    • Dilute the aliquot with ethyl acetate and spot it on a TLC plate against a spot of the starting material.

    • Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil/solid via flash column chromatography on silica gel to obtain the pure product.

References

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. [Link]
  • (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
  • "Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines" by Calvin Wilson McCausland. BYU ScholarsArchive. [Link]
  • NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict & Saint John's University. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St.
  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Sulfone. Wikipedia. [Link]
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • Nucleophilic arom
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH. [Link]
  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • Mechanistic study of structural effects on nucleophilic substitution reactions at sulfonyl centers.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. [Link]
  • Leaving group. Wikipedia. [Link]
  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
  • TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Selected syntheses and reactions of sulfones.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
  • 7.10: Nucleophilic Substitution Reactions (Problems). Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I).
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]

Sources

Stability issues of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile reagent. By understanding the underlying chemical principles of its reactivity, you can optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your experimental results.

I. Overview of Chemical Stability

This compound is a highly reactive building block, prized for its utility in synthesizing a variety of heterocyclic compounds. Its reactivity stems from the electron-deficient nature of the pyrimidine ring, which is further activated by two powerful electron-withdrawing groups: the 2-methylsulfonyl group (-SO₂Me) and the 5-ethyl carboxylate group (-COOEt). The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position, where the methylsulfonyl group acts as an excellent leaving group. However, this high reactivity also predisposes the molecule to certain stability issues under various experimental conditions. This guide will address these potential challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

This section is organized by the type of stability issue you may encounter. Each question is designed to address a specific experimental problem, followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

A. Issues Related to Nucleophilic Attack

The C2 position of the pyrimidine ring is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Question 1: My reaction with a thiol nucleophile is sluggish or incomplete. What factors could be at play?

Answer:

The reaction of 2-sulfonylpyrimidines with thiols is a well-established SNAr reaction.[1][2] Several factors can influence the rate and efficiency of this transformation:

  • pH of the Reaction Medium: The reactive species is the thiolate anion (RS⁻), not the neutral thiol (RSH). The reaction rate is therefore highly dependent on the pH of the medium. At neutral or slightly basic pH (pH 7-8), a sufficient concentration of the more nucleophilic thiolate is present to facilitate the reaction.[3][4] If your reaction is slow, a slight increase in pH (e.g., using a mild base like NaHCO₃ or a buffer) can significantly accelerate the rate. However, be mindful of potential side reactions at higher pH (see Section II.B).

  • Solvent Choice: While the reaction can proceed in various solvents, polar aprotic solvents like DMF or DMSO can enhance the rate by solvating the cation of the base and leaving the nucleophile more "naked" and reactive. In aqueous solutions, the presence of a buffer can be essential for the reaction to proceed efficiently.[3]

  • Steric Hindrance: Bulky substituents on either the thiol nucleophile or the pyrimidine ring can sterically hinder the approach of the nucleophile to the C2 position, leading to a slower reaction rate.

Troubleshooting Steps:

  • Optimize pH: If your reaction is in an aqueous or protic solvent, ensure the pH is in the range of 7-8. You can use a pH meter to monitor and adjust the pH with a suitable base.

  • Solvent Screening: If the reaction is slow in a particular solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential degradation of the starting material or product.

Question 2: I am observing side products in my reaction with an amine nucleophile. What is happening?

Answer:

While amines are good nucleophiles, their reaction with this compound can sometimes lead to side products, especially if the amine is sterically hindered or if there are other nucleophilic sites in the molecule.

  • Ester Hydrolysis/Amidation: If water is present in the reaction mixture, especially under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Furthermore, if the amine is used in large excess or at elevated temperatures, it can react with the ester to form an amide.

  • Ring Opening: Under harsh conditions, strong nucleophiles can potentially lead to the opening of the pyrimidine ring, although this is less common.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure your solvent and amine are dry to minimize hydrolysis of the ester.

  • Control Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents) to avoid side reactions with the ester.

  • Moderate Reaction Temperature: Avoid excessive heating, as this can promote side reactions. Room temperature or slightly elevated temperatures are often sufficient.

B. Hydrolytic Instability

Both the ethyl ester and the methylsulfonyl group can be susceptible to hydrolysis under certain conditions.

Question 3: I have noticed the formation of a new, more polar spot by TLC/LC-MS during my aqueous workup. What could it be?

Answer:

The formation of a more polar byproduct during aqueous workup is often indicative of hydrolysis. There are two primary possibilities:

  • Hydrolysis of the Ethyl Ester: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5] Basic conditions, in particular, will readily saponify the ester. This carboxylic acid product will be significantly more polar than the starting material.

  • Hydrolysis of the Methylsulfonyl Group: While the methylsulfonyl group is a good leaving group in SNAr reactions, it can also be displaced by hydroxide ions in a competing hydrolysis reaction, especially in the presence of strong electron-withdrawing groups on the pyrimidine ring. This would lead to the formation of a pyrimidin-2-ol derivative. Some studies have noted the slow hydrolysis of activated 2-sulfonylpyrimidines in aqueous buffers over several hours.

Troubleshooting Workflow:

G start Polar byproduct observed check_ph What was the pH of the aqueous workup? start->check_ph acidic_basic Acidic or Basic (pH > 8) check_ph->acidic_basic neutral Neutral (pH ~7) check_ph->neutral ester_hydrolysis Likely hydrolysis of the ethyl ester to the carboxylic acid. acidic_basic->ester_hydrolysis sulfonyl_hydrolysis Possible slow hydrolysis of the sulfonyl group to a pyrimidin-2-ol. neutral->sulfonyl_hydrolysis confirm_structure Confirm structure by MS and NMR. ester_hydrolysis->confirm_structure sulfonyl_hydrolysis->confirm_structure

Caption: Troubleshooting workflow for identifying polar byproducts.

Preventative Measures:

  • Maintain Neutral pH: During aqueous workups, try to keep the pH as close to neutral as possible.

  • Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the compound is in contact with the aqueous phase.

  • Use Mild Acids/Bases: If a pH adjustment is necessary, use mild acids (e.g., dilute citric acid) or bases (e.g., saturated NaHCO₃ solution) instead of strong ones like HCl or NaOH.

C. Thermal and Solvent Stability

The stability of this compound can also be affected by temperature and the choice of solvent.

Question 4: My sample has discolored and shows signs of decomposition after heating. At what temperature is this compound stable?

Answer:

General Recommendations:

  • Avoid Prolonged Heating: For reactions requiring heat, it is advisable to use the lowest effective temperature and for the shortest duration necessary.

  • Monitor Reactions Closely: Use TLC or LC-MS to monitor the progress of the reaction and check for the appearance of degradation products.

  • Storage: Store the compound in a cool, dark, and dry place to maximize its shelf life.

Table 1: Recommended Temperature Ranges for Common Operations

OperationRecommended Temperature RangeRationale
Storage2-8 °CMinimizes long-term degradation.
ReactionsRoom Temperature to 80 °CBalances reaction rate with stability. Monitor closely at higher temperatures.
Drying in vacuo< 50 °CRemoves residual solvent without causing thermal decomposition.

Question 5: Does the choice of solvent affect the stability of the compound even without other reagents present?

Answer:

Yes, the solvent can play a role in the stability of your compound.

  • Protic Solvents: Protic solvents like water, methanol, and ethanol can participate in solvolysis reactions, where the solvent molecule acts as a nucleophile. While likely slower than with stronger nucleophiles, prolonged storage or heating in protic solvents could lead to the formation of 2-alkoxy or 2-hydroxy pyrimidine byproducts.

  • Aprotic Solvents: Aprotic solvents such as THF, DCM, acetonitrile, and DMF are generally good choices for reactions and storage as they are less likely to act as nucleophiles. However, it is crucial to ensure these solvents are anhydrous, as dissolved water can lead to hydrolysis.

Recommended Solvents for Storage and Reactions:

  • Short-term storage (solutions): Anhydrous aprotic solvents like DCM, THF, or acetonitrile.

  • Reactions: A wide range of anhydrous solvents can be used depending on the specific reaction requirements. For nucleophilic substitutions, polar aprotic solvents like DMF and DMSO are often preferred.

D. Incompatible Reagents and Conditions

To ensure the success of your experiments, it is crucial to be aware of reagents and conditions that are incompatible with this compound.

Question 6: Are there any common laboratory reagents that I should avoid using with this compound?

Answer:

Based on the functional groups present, you should exercise caution with the following classes of reagents:

  • Strong Bases: Strong bases like NaOH, KOH, and alkoxides (e.g., NaOMe, KOtBu) will readily hydrolyze the ethyl ester and can also promote the hydrolysis of the sulfonyl group.

  • Strong Acids: Concentrated strong acids (e.g., H₂SO₄, HCl) can catalyze the hydrolysis of the ethyl ester.

  • Strong Reducing Agents: Reagents like LiAlH₄ will reduce the ester to an alcohol and may also affect the sulfonyl group and the pyrimidine ring.

  • Strong Oxidizing Agents: While the sulfone is in a high oxidation state, strong oxidants could potentially lead to degradation of the pyrimidine ring, although specific data is limited.[6][7]

Summary of Incompatible Reagents:

G main_compound This compound strong_bases Strong Bases (e.g., NaOH, KOtBu) main_compound->strong_bases Ester & Sulfonyl Hydrolysis strong_acids Strong Acids (e.g., conc. H₂SO₄) main_compound->strong_acids Ester Hydrolysis strong_reducing Strong Reducing Agents (e.g., LiAlH₄) main_compound->strong_reducing Ester Reduction & Potential Ring/Sulfonyl Reduction strong_oxidizing Strong Oxidizing Agents main_compound->strong_oxidizing Potential Ring Degradation

Caption: Incompatible reagent classes and their potential effects.

III. References

  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences.

  • Tallon, A. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679-1687.

  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082.

  • Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv.

  • Wilke, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.

  • Förster, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central.

  • Hovorka, S. W., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Pharmaceutical Research, 19(4), 538-45.

  • ResearchGate. (n.d.). Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate.

  • PubChem. (n.d.). This compound.

  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012.

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II).

  • LibreTexts. (2023). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.

  • Xian, M., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH.

  • Wiezorek, S., et al. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48, 5408-5423.

  • Rocher, J. F., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 24(18), 3289.

  • Golankiewicz, B., et al. (1985). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic Acids Research, 13(9), 3085–3102.

  • Begum, S. (1982). The kinetics and mechanisms of the acidic hydrolysis and formation of thiosemicarbazones in the presence of micelles. Digital Commons @ UConn.

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.

  • PubChem. (n.d.). Ethyl 5-pyrimidinecarboxylate.

  • Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225–229.

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.

Sources

Alternative reagents for the oxidation step in the synthesis of sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Alternative Reagents and Troubleshooting for the Thioether Oxidation Step

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonylpyrimidines. The oxidation of the precursor 2-(alkylthio)pyrimidine to the corresponding sulfone is a critical step, activating the C2 position for subsequent nucleophilic aromatic substitution (SNAr).[1][2] While standard protocols exist, challenges such as incomplete conversion, side reactions, and purification difficulties are common.

This document provides a structured, in-depth guide to alternative oxidation reagents and offers practical, field-tested solutions to common experimental issues.

Part 1: Frequently Asked Questions - Selecting the Right Oxidant

This section addresses common questions researchers face when choosing an oxidation strategy, moving beyond a one-size-fits-all approach to consider substrate compatibility, scale, and environmental impact.

Q1: What are the most common and reliable reagents for oxidizing 2-(alkylthio)pyrimidines to their sulfone derivatives?

The two most frequently cited and reliable reagents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (commonly known as Oxone®).

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxyacid that is effective for the oxidation of sulfides to sulfoxides and sulfones.[3][4] The oxidation to the sulfone often requires an excess of the reagent (typically >2 equivalents) and may need extended reaction times as the second oxidation step (sulfoxide to sulfone) is slower than the first.[5] A key advantage is its solubility in common organic solvents like dichloromethane (DCM), which simplifies reaction setup. However, the byproduct, m-chlorobenzoic acid, can complicate purification.[6]

  • Oxone®: This is a stable, inexpensive, and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxymonosulfate (KHSO₅) is the active oxidant.[7] It is frequently used in the synthesis of sulfonylpyrimidine inhibitors.[1] Reactions are typically run in polar solvent systems like acetonitrile/water or ethanol/water.[8][9] The choice of solvent can influence selectivity; for instance, using ethanol can favor sulfoxide formation, while water tends to drive the reaction to the sulfone.[10]

Comparative Summary of Common Oxidants:

ReagentTypical ConditionsAdvantagesDisadvantages
m-CPBA >2 equiv., DCM, 0°C to RTSoluble in organic solvents; predictable reactivity.Byproduct removal can be difficult; commercially available reagent has purity variations[5]; potentially explosive.[4]
Oxone® >2 equiv., CH₃CN/H₂O, RTInexpensive, stable, easy to handle; aqueous work-up is straightforward.Requires polar/aqueous solvent systems; can be acidic.
Q2: My research requires a "green" chemistry approach. What are some environmentally benign alternatives?

For a more sustainable process, hydrogen peroxide (H₂O₂) is the oxidant of choice, as its only byproduct is water.[11] However, the uncatalyzed reaction of H₂O₂ with thioethers is often very slow.[12] Therefore, catalytic systems are employed to enhance reactivity.

  • Tungstate-Catalyzed H₂O₂ Oxidation: Sodium tungstate (Na₂WO₄) is a common catalyst for this transformation. It reacts with H₂O₂ to form peroxotungstate species, which are the active oxidants. The reaction is typically performed in solvents like ethanol at room temperature.[13]

  • Zeolite-Catalyzed H₂O₂ Oxidation: Titanium-containing zeolites, such as TS-1, can catalyze the oxidation of thioethers to sulfones with H₂O₂.[11][14] These heterogeneous catalysts offer the advantage of easy recovery and recyclability.[11][15] The oxidation of the sulfoxide to the sulfone is often the rate-limiting step and is primarily observed in the catalyzed reaction.[11][14]

  • Organocatalytic H₂O₂ Oxidation: Simple organic molecules, like 2,2,2-trifluoroacetophenone, can catalyze the oxidation of sulfides using H₂O₂, with selectivity for the sulfone or sulfoxide being dependent on the reaction conditions.[16]

Q3: My pyrimidine substrate has acid-sensitive functional groups. What oxidation methods are suitable?

Acid sensitivity is a critical concern, as some reagents or their byproducts can cause degradation.

  • Buffered m-CPBA: The acidic byproduct of m-CPBA, m-chlorobenzoic acid, can be neutralized during the reaction by adding a mild base. Washing the commercial m-CPBA with a phosphate buffer (pH 7.5) prior to use can also remove the acidic impurity, leading to cleaner reactions.[4][5]

  • Buffered Oxone®: Oxone® solutions can be acidic. The addition of a base like sodium bicarbonate (NaHCO₃) can buffer the reaction mixture and is a common strategy for acid-sensitive substrates.[8]

  • Potassium Permanganate (KMnO₄) under Neutral Conditions: While a very strong oxidant, KMnO₄ can be used effectively under neutral conditions. A system of KMnO₄ supported on CuSO₄·5H₂O in an acetonitrile/water mixture has been shown to rapidly oxidize thioethers to sulfones at moderate temperatures, and is compatible with many acid- and base-labile protecting groups.[17][18]

Part 2: Troubleshooting Guides
Q4: My reaction stops at the sulfoxide intermediate and won't proceed to the sulfone. What should I do?

This is a common issue, as the oxidation of the electron-poor sulfoxide is significantly slower than the oxidation of the electron-rich thioether.

Workflow for Troubleshooting Incomplete Oxidation:

G start Problem: Incomplete conversion to sulfone check_equiv 1. Verify Equivalents Are you using >2 eq. of oxidant? start->check_equiv check_equiv->start No, adjust and restart check_temp 2. Increase Reaction Temperature Gradually increase temperature (e.g., from RT to 40-50°C). Monitor by TLC. check_equiv->check_temp Yes check_time 3. Extend Reaction Time Let the reaction stir longer (e.g., 12-24h). check_temp->check_time stronger_ox 4. Switch to a Stronger Oxidant System Consider KMnO₄ or a more potent catalytic system. check_time->stronger_ox end Resolution: Complete conversion to sulfone stronger_ox->end

Caption: Troubleshooting workflow for stalled oxidation reactions.

Detailed Steps:

  • Check Stoichiometry: Ensure at least 2, and preferably 2.2-2.5, equivalents of the oxidant are being used. The first equivalent is consumed rapidly to form the sulfoxide, and the second is required for the slower conversion to the sulfone.

  • Increase Temperature/Time: Gently heating the reaction can often provide the activation energy needed for the second oxidation. Monitor carefully by TLC to avoid byproduct formation.

  • Add a Catalyst: If using H₂O₂, ensure your catalyst (e.g., sodium tungstate) is active and present in a sufficient amount (typically 5-10 mol%).

  • Change Oxidant: If milder oxidants fail, a more powerful reagent like potassium permanganate may be necessary.[17]

Q5: I'm observing multiple spots on my TLC plate, suggesting side reactions. What's happening and how can I prevent it?

Unwanted side reactions can significantly lower your yield and complicate purification.

  • N-Oxidation: The nitrogen atoms of the pyrimidine ring are nucleophilic and can be oxidized by peroxyacids to form N-oxides. This is often competitive with the desired S-oxidation. Using a less reactive oxidant or carefully controlling stoichiometry and temperature can minimize this.[5]

  • Ring Hydrolysis/Degradation: Highly reactive oxidants or harsh (especially acidic) conditions can lead to the degradation of the pyrimidine ring itself.[2][19] Using buffered conditions is crucial if you suspect this is occurring.[5][8]

  • Over-oxidation: While the sulfone is generally stable, extremely harsh conditions could potentially lead to C-H oxidation or other undesired reactions, though this is less common for the pyrimidine core itself.

Troubleshooting Table for Side Reactions:

Observation (TLC/LCMS)Probable CauseRecommended Solution
New polar spot, mass +16N-Oxidation of pyrimidine ringUse a less reactive oxidant (e.g., buffered H₂O₂/catalyst). Run reaction at lower temperature (0°C).
Complex mixture of productsRing degradationUse buffered conditions (e.g., m-CPBA/phosphate buffer or Oxone®/NaHCO₃). Avoid strong acids.
Loss of aromatic signals in NMRRing degradation/openingSwitch to a milder, neutral oxidation method (e.g., KMnO₄/CuSO₄).[18]
Q6: The work-up is messy. How can I efficiently remove the spent oxidant and its byproducts?

A clean work-up is essential for obtaining a pure product.

  • For m-CPBA: The main byproduct is m-chlorobenzoic acid.

    • Quench any remaining oxidant with a mild reducing agent like aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct.[6]

    • If the benzoic acid precipitates, it can sometimes be removed by filtration at a cold temperature before the aqueous wash.[6]

  • For Oxone®: The byproducts are inorganic salts (potassium sulfate and bisulfate).

    • Quench with aqueous sodium sulfite.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM). The inorganic salts will remain in the aqueous layer.

  • For KMnO₄: The byproduct is manganese dioxide (MnO₂), a brown solid.

    • Quench the reaction with a saturated solution of Na₂SO₃ or by adding isopropanol.

    • Filter the mixture through a pad of Celite® to remove the insoluble MnO₂. Wash the Celite pad thoroughly with the extraction solvent to recover any adsorbed product.

Part 3: Experimental Protocols & Mechanisms
General Reaction Mechanism: Thioether Oxidation

The oxidation proceeds in two distinct steps. The nucleophilic sulfur atom attacks the electrophilic oxygen of the oxidant.

G cluster_0 Step 1: Thioether to Sulfoxide cluster_1 Step 2: Sulfoxide to Sulfone R-S-R' Thioether R-S(O)-R' Sulfoxide R-S-R'->R-S(O)-R' + [O] R-S(O)-R'2 Sulfoxide R-S(O)₂-R' Sulfone R-S(O)-R'2->R-S(O)₂-R' + [O] (Slower)

Caption: General two-step oxidation of a thioether to a sulfone.

Protocol 1: Oxidation using m-CPBA
  • Setup: Dissolve the 2-(alkylthio)pyrimidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0°C in an ice bath.

  • Addition: Add solid m-CPBA (commercial grade, ~70-77%, 2.2-2.5 equiv.) portion-wise over 15-20 minutes, monitoring the internal temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LCMS. The sulfoxide appears first, followed by the more polar sulfone.

  • Work-up: Cool the mixture to 0°C. Quench by slow addition of 10% aqueous Na₂SO₃ solution. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6][20]

Protocol 2: Oxidation using Oxone®
  • Setup: Dissolve the 2-(alkylthio)pyrimidine (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v). If the substrate is acid-sensitive, add NaHCO₃ (3.0 equiv.).

  • Addition: In a separate flask, dissolve Oxone® (2.2 equiv.) in water. Add this solution dropwise to the substrate solution at room temperature.

  • Reaction: Stir vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS.

  • Work-up: Quench with aqueous sodium sulfite. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify as needed.[1][8]

Protocol 3: Catalytic Oxidation using H₂O₂/Na₂WO₄
  • Setup: To a solution of the 2-(alkylthio)pyrimidine (1.0 equiv.) in ethanol, add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.1 equiv.).

  • Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 2.5 equiv.) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as judged by TLC/LCMS.

  • Work-up: Quench by adding saturated aqueous Na₂S₂O₃. Most of the ethanol can be removed by rotary evaporation.

  • Isolation: Extract the remaining aqueous mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to provide the crude product for purification.

References
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2010). Dalton Transactions. [Link]
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2017). ACS Omega. [Link]
  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
  • Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. (2018).
  • Sulfone. Wikipedia. [Link]
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). Frontiers in Chemistry. [Link]
  • Method of oxidizing thioether to sulfone. (2014).
  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. (2017). Monatshefte für Chemie - Chemical Monthly. [Link]
  • Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. (2014). Organic Chemistry: Current Research. [Link]
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2010). Dalton Transactions. [Link]
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (2020). Inorganic Chemistry Frontiers. [Link]
  • Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. (1991). Journal of the American Chemical Society. [Link]
  • Microwave- and Ultrasound green permanganate oxidation of thioethers. (2014).
  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. (2011).
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. (2017).
  • Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. (2011).
  • meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
  • Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]
  • Sulfone synthesis by oxid
  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). Der Pharma Chemica. [Link]
  • The mechanism of permanganate oxidation of sulfides and sulfoxides. (2011). Semantic Scholar. [Link]
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. (2020).
  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2014). Green Chemistry. [Link]
  • Oxone, Potassium peroxomonosulf
  • Supplementary Information for Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
  • Sulfoxide synthesis by oxid
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023).
  • Fast oxidation of thioglycosides to glycosyl sulfones using KMnO4/CuSO4*5H2O under neutral reaction conditions. (2006).
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019). Molecules. [Link]
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (2021). Scientific Reports. [Link]
  • Recent Synthetic Approaches towards Small Molecule Reactivators of p53. (2021). Biomolecules. [Link]
  • How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy? (2023).
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2017). International Journal of Chemical and Physical Sciences. [Link]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for purification strategies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical process of removing unreacted starting materials from reaction mixtures. Achieving high purity of the final product is paramount for accurate downstream analysis, ensuring efficacy in drug development, and meeting regulatory standards.[1][2] This guide offers a structured approach to selecting and optimizing purification techniques, addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions about selecting the appropriate purification strategy.

Q1: How do I choose the best purification method to remove unreacted starting materials?

The selection of an appropriate purification method is dictated by the physicochemical properties of your desired product and the unreacted starting materials.[3][4] Key factors to consider include:

  • Physical State: Whether your product and impurities are solids or liquids.

  • Boiling Point: Significant differences in boiling points may allow for distillation.[1][5][6]

  • Solubility: Differences in solubility in various solvents are exploited in crystallization and extraction.[6][7]

  • Polarity: The differential adsorption of compounds based on polarity is the principle behind chromatography.[3]

A systematic approach to selecting a primary purification method is outlined in the decision tree below.

Q2: What are the most common techniques for purifying a reaction mixture?

The most prevalent purification techniques in organic chemistry include:

  • Crystallization/Recrystallization: This technique is used for the purification of solid compounds by leveraging differences in their solubility in a given solvent at varying temperatures.[6][7]

  • Distillation: This method separates liquids with different boiling points.[1][5][6]

  • Extraction: This technique separates a compound from a mixture by utilizing its differential solubility in two immiscible solvents.[6][8][9]

  • Column Chromatography: This versatile method separates compounds based on their differential adsorption to a stationary phase.[3][6]

  • Filtration: This is a mechanical method used to separate solids from liquids.[3]

Q3: My product and the unreacted starting material have very similar polarities. How can I separate them using column chromatography?

Separating compounds with similar polarities can be challenging, but several strategies can enhance resolution:

  • Optimize the Solvent System: Even a slight adjustment in the eluent's polarity can significantly impact separation. Experiment with various solvent mixtures to find the optimal composition.[3]

  • Use a Longer Column: A longer column increases the surface area for interaction with the stationary phase, providing better separation.[3]

  • Decrease the Flow Rate: A slower elution rate can improve the resolution between compounds that are closely eluting.[3]

  • Consider a Different Stationary Phase: If standard silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica.[3]

Q4: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

Poor yield during recrystallization can stem from several factors:

  • Using too much solvent: This can result in a substantial amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][10]

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-warmed.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause(s) Solution(s)
During Extraction:
An emulsion forms between the organic and aqueous layers.[11]- Vigorous shaking. - High concentration of dissolved substances.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[12] - Filter the entire mixture through a bed of Celite.
The product is not found in the organic layer after workup.[13]- The product may be more soluble in the aqueous layer. - The product may have reacted with the wash solution (e.g., acid-base reaction).- Check the aqueous layer for your product.[13] - Adjust the pH of the aqueous layer and re-extract. - Use a different, less reactive wash solution.
During Crystallization:
The product does not crystallize upon cooling.[14]- Too much solvent was used, preventing supersaturation.[14] - The solution was cooled too rapidly.[14] - Impurities are inhibiting crystal formation.[14]- Evaporate some of the solvent to concentrate the solution and then cool again.[14] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
The recrystallized product is still impure.- The cooling process was too fast, trapping impurities. - The chosen solvent is not ideal.- Redissolve the crystals in the minimum amount of hot solvent and allow it to cool slowly. - Experiment with different solvents or solvent mixtures to find one where the impurity is highly soluble at all temperatures, or the product has a steep solubility curve.
During Column Chromatography:
The separation between the product and starting material is poor.- The eluent polarity is not optimal. - The column was not packed properly, leading to channeling.- Perform a gradient elution, gradually increasing the polarity of the eluent. - Repack the column carefully to ensure a uniform bed.
The product is not eluting from the column.- The eluent is not polar enough. - The product may be strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. - If using silica gel, consider adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine for basic compounds or acetic acid for acidic compounds to the eluent.
During Distillation:
The product is co-distilling with an impurity.[15]- The boiling points of the product and impurity are too close.- Use fractional distillation with a fractionating column to increase the separation efficiency.[16] - If the boiling points are very close, consider an alternative purification method like chromatography.[15]
The compound decomposes upon heating.- The boiling point of the compound is too high at atmospheric pressure.- Use vacuum distillation to lower the boiling point of the compound.[17]

Experimental Protocols

General Protocol for Column Chromatography
  • Prepare the Column: A slurry of the stationary phase (e.g., silica gel) in a non-polar solvent is poured into a glass column.[3]

  • Load the Sample: The crude reaction mixture is dissolved in a minimal amount of solvent and carefully added to the top of the column.[3]

  • Elute the Column: A solvent or a mixture of solvents (the eluent) is passed through the column. The polarity of the eluent can be gradually increased to elute compounds with increasing polarity.[3]

  • Collect Fractions: The eluent is collected in separate tubes as it exits the column.[3]

  • Analyze Fractions: The composition of each fraction is typically analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[3]

  • Combine and Evaporate: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.[3]

General Protocol for Recrystallization
  • Choose a Solvent: Select a solvent in which the compound of interest is soluble at high temperatures but has low solubility at low temperatures. Impurities should ideally be either soluble at all temperatures or insoluble at all temperatures.[3]

  • Dissolve the Crude Product: Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution to remove them.[3]

  • Cool the Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.[3]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them to remove any residual solvent.[3]

Visualizations

G cluster_0 Purification Workflow Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Primary Purification Concentration->Purification Analysis Purity Analysis (TLC, NMR, etc.) Purification->Analysis Product Pure Product Analysis->Product

Caption: General experimental workflow from reaction to purified product.

G cluster_1 Purification Method Selection start Is the product a solid or a liquid? solid Solid start->solid Solid liquid Liquid start->liquid Liquid solubility_diff Different solubility from impurities? solid->solubility_diff boiling_point_diff Different boiling point from impurities? liquid->boiling_point_diff crystallization Crystallization / Recrystallization solubility_diff->crystallization Yes chromatography_solid Column Chromatography solubility_diff->chromatography_solid No extraction Consider Extraction if applicable chromatography_solid->extraction distillation Distillation boiling_point_diff->distillation Yes chromatography_liquid Column Chromatography boiling_point_diff->chromatography_liquid No chromatography_liquid->extraction

Caption: Decision tree for selecting a primary purification method.

References

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
  • Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • JoVE. (n.d.). SOP: CRYSTALLIZATION.
  • Wikipedia. (2024). Distillation.
  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
  • Chemistry LibreTexts. (2022). 4: Extraction.
  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube. [Link]
  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Rochester, Department of Chemistry. (2026). Troubleshooting: The Workup.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • University of Rochester, Department of Chemistry. (2026). How To: Troubleshoot a Reaction.
  • Britannica. (2025). Distillation.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Celignis. (n.d.). Distillation - Use in Bioprocess Development.
  • University of Rochester, Department of Chemistry. (2026). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Managing reaction temperature to prevent decomposition of pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature and Preventing Intermediate Decomposition

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently seen promising pyrimidine syntheses compromised by thermal decomposition. This guide is designed to provide you with practical, in-depth solutions to the critical challenge of temperature management. We will move beyond simple protocols to explore the underlying principles of thermal stability, enabling you to troubleshoot effectively and ensure the integrity of your pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis is showing a good conversion rate by TLC, but the final yield is low with multiple unidentified spots. Could temperature be the culprit?

A1: Absolutely. This is a classic symptom of thermal decomposition. While your primary reaction may be proceeding efficiently, the energy (heat) in the system can simultaneously be driving degradation pathways. Many pyrimidine syntheses, such as the Biginelli or Pinner reactions, are exothermic, meaning they release heat.[1][2] Without proper control, the reaction temperature can increase, accelerating the rate of both the desired reaction and undesired decomposition.

The relationship between temperature and reaction rate is described by the Arrhenius equation , which shows that the rate constant (k) increases exponentially with temperature.[1][3] This applies to decomposition reactions as well. A seemingly small increase in temperature, for instance, a 10°C rise, can sometimes double the reaction rate, leading to a significant loss of your target intermediate.[4]

Q2: What is a "thermal runaway" and how can I prevent it during my pyrimidine synthesis?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[5] The reaction generates heat faster than the system can dissipate it, leading to a rapid, self-accelerating increase in temperature and pressure.[6] This can result in boiling over, vessel rupture, or even an explosion.[7]

Prevention is key and involves:

  • Understanding Reaction Energetics: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the onset temperature of decomposition.[1][8]

  • Controlled Reagent Addition: For highly exothermic steps, use a semi-batch approach where one reactant is added slowly to control the rate of heat generation.[9]

  • Adequate Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., an ice bath, cryocooler, or jacketed reactor) capable of handling the total heat output of the reaction.[10][11]

  • Dilution: Performing the reaction in a larger volume of a suitable solvent increases the overall thermal mass, which can help absorb the heat generated.[1]

Q3: How do different substituents on the pyrimidine ring affect its thermal stability?

A3: The electronic properties of substituents significantly influence the stability of the pyrimidine ring.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) generally increase the thermal stability of the pyrimidine ring. By withdrawing electron density, they make the ring less susceptible to oxidative degradation and certain thermal rearrangements.[12]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can have a more complex effect. While they are often necessary for biological activity, they can increase the electron density of the ring, potentially making it more prone to oxidation at elevated temperatures.[13]

The position of the substituent also plays a crucial role in the overall stability of the molecule.[14]

Troubleshooting Guide: Diagnosing and Solving Thermal Decomposition

This section provides a systematic approach to identifying and mitigating thermal degradation of your pyrimidine intermediates.

Issue 1: Unexpected Byproducts Detected by HPLC-MS
  • Possible Cause: The reaction temperature is too high, leading to decomposition.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If kinetics allow, reduce the reaction temperature by 10-20°C and monitor for any decrease in byproduct formation.[2]

    • Perform a Time-Course Study: Analyze aliquots of the reaction mixture at different time points using HPLC-MS to determine when the byproducts begin to appear.[15] This can help differentiate between reaction byproducts and degradation products.

    • Isolate and Characterize: If possible, isolate the major byproduct and characterize it to understand the decomposition pathway. This can provide valuable clues for optimizing the reaction conditions.

Issue 2: Reaction Yield Decreases Significantly Upon Scale-Up
  • Possible Cause: Inefficient heat transfer in larger reaction vessels is leading to localized "hot spots" and decomposition.[9]

  • Troubleshooting Steps:

    • Improve Agitation: Ensure the stirring is efficient enough to maintain a homogenous temperature throughout the larger volume.

    • Re-evaluate Cooling Capacity: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. The cooling system must be adequate for the larger scale.[9]

    • Controlled Addition Rate: Implement a slower, controlled addition of the limiting reagent to manage the exotherm.

Data Summary: Thermal Stability of Common Pyrimidine Intermediates

The following table summarizes the decomposition temperatures for several pyrimidine derivatives, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Note that these values can be influenced by factors such as heating rate and atmospheric conditions.

CompoundStructureOnset of Decomposition (°C)MethodReference
2-AminopyrimidineC₄H₅N₃~122-126 (Melting Point)N/A[8][13]
4-AminopyrimidineC₄H₅N₃~146-153 (Melting Point)N/A[16]
5-FluorouracilC₄H₃FN₂O₂~275 - 285DSC/DRIFT[4][17]
SNS-4 (4-Cl substituted)C₁₇H₁₄ClN₄S270.5TGA[14]
SNS-7 (3-NO₂ substituted)C₁₇H₁₄N₅O₂S275.4TGA[14]

Experimental Protocols

Protocol 1: Setting Up a Controlled Low-Temperature Reaction

This protocol describes the setup for a reaction requiring a stable temperature of -15°C to -10°C, as is common in the synthesis of intermediates like 2-chloropyrimidine to prevent decomposition.[18]

Materials:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Insulated cooling bath (e.g., a Dewar flask)

  • Dry ice and acetone (or an appropriate salt/ice mixture)

Procedure:

  • Assemble the reaction apparatus (flask, stirrer, thermometer) in a fume hood.

  • Prepare the cooling bath. For -78°C, slowly add small pieces of dry ice to acetone until a slurry is formed. For other temperatures, consult a guide for appropriate solvent/coolant mixtures.[19][20]

  • Carefully place the reaction flask into the cooling bath, ensuring the bath level is above the level of the reactants in the flask.

  • Allow the contents of the flask to cool to the target temperature before starting any additions.

  • Add reagents dropwise via the dropping funnel, monitoring the internal reaction temperature closely. Adjust the addition rate to maintain the desired temperature range.[18]

  • Continuously monitor the bath temperature and add more dry ice as needed to maintain a consistent temperature.

Protocol 2: Monitoring Reaction Progress and Decomposition by HPLC

Objective: To quantify the consumption of starting material, formation of product, and emergence of any degradation byproducts.[15]

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (often the mobile phase) in a labeled vial. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between your starting materials, intermediates, final product, and any potential byproducts. A C18 reverse-phase column is often a good starting point for many pyrimidine derivatives.

    • Set the UV detector to a wavelength where all components of interest absorb, often around 254 nm for aromatic systems.[15]

    • Inject the prepared sample.

  • Data Interpretation:

    • Analyze the resulting chromatogram. Identify peaks by comparing their retention times to those of authentic standards.

    • Track the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • The appearance and growth of new, unexpected peaks may indicate the formation of byproducts or thermal decomposition products.[15]

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Thermal Issues

G start Low Yield or Impurity Formation check_temp Is Reaction Exothermic? start->check_temp monitor_temp Monitor Internal Reaction Temperature check_temp->monitor_temp Yes no_exotherm Consider Other Factors: - Reagent Purity - Stoichiometry - Catalyst Activity check_temp->no_exotherm No is_high Temp Spike Observed? monitor_temp->is_high implement_controls Implement Temperature Controls: - Slower Addition - Improved Cooling - Dilution is_high->implement_controls Yes is_high->no_exotherm No re_evaluate Re-run Reaction & Analyze by HPLC/MS implement_controls->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved

Caption: A troubleshooting workflow for diagnosing temperature-related issues in pyrimidine synthesis.

Illustrative Decomposition Pathway: Hydrolytic Deamination of a Cytosine Intermediate

Elevated temperatures, especially in the presence of water, can promote the hydrolytic deamination of amino-pyrimidines (like cytosine intermediates) to their corresponding uracil analogs. This represents a common decomposition pathway.

G cluster_0 Decomposition Pathway Intermediate Amino-pyrimidine Intermediate (Cytosine analog) TransitionState Tetrahedral Intermediate Intermediate->TransitionState + H2O (Heat) Product Uracil Analog (Decomposition Product) TransitionState->Product - NH3 Ammonia Ammonia (NH3) TransitionState->Ammonia

Caption: A simplified pathway for the thermal decomposition of an amino-pyrimidine intermediate.

References

  • Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis. ResearchGate. (n.d.).
  • Arrhenius equation. Wikipedia. (2024).
  • Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. (n.d.).
  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. PubMed. (2009).
  • Pyrimidine dimers: effect of temperature on photoinduction. PubMed. (n.d.).
  • 2-Chloropyrimidine. Organic Syntheses Procedure. (1955).
  • An accelerated stability study of 5-flucytosine in intravenous solution. PubMed. (n.d.).
  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. (2019).
  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF. ResearchGate. (2009).
  • Reaction Rates and Arrhenius Equation | Advanced Combustion Technologies Class Notes. (n.d.).
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. FAI. (2021).
  • Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. (2016).
  • Biginelli reaction. Wikipedia. (n.d.).
  • Temperature Control and Efficiency in Chemical Processing. Fluorotherm™. (2025).
  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Forberg Smith. (2025).
  • How To Perform Reactions At Low Temperatures | Radleys UK. (n.d.).
  • How do I control the negative temperature in an experiment? Chemistry Stack Exchange. (2016).
  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. (n.d.).
  • electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. SciELO. (2023).
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. (2016).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. (2019).
  • Pinner pyrimidine synthesis | PPTX. Slideshare. (n.d.).
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
  • Pyrimidine Dimers: Effect of Temperature on Photoinduction | Scilit. (n.d.).
  • Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. ResearchGate. (2010).
  • Pyrimidine Dimers: Effect of Temperature on Photoinduction - Semantic Scholar. (n.d.).
  • Biginelli Reaction - Organic Chemistry Portal. (n.d.).
  • Biginelli Reaction. J&K Scientific LLC. (2021).
  • Emergency Runaway Reaction - What Precedes? What Follows? Aidic. (n.d.).
  • 2-Aminopyrimidine - CAS Common Chemistry. (n.d.).
  • Protection against UV-induced pyrimidine dimerization in DNA by triplex formation. PubMed. (1990).
  • Biginelli reaction – Knowledge and References. Taylor & Francis. (n.d.).
  • Runaway reactions, case studies, lessons learned. ARIA. (n.d.).
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing). (n.d.).
  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. (n.d.).
  • Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions. (2025).
  • Kinetic data of the thermal decomposition of 2-aminopyridine complexes. ResearchGate. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021).
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. (2019).

Sources

Addressing incomplete reactions in the synthesis of pyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrimidine-5-carboxylates. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with incomplete reactions and byproduct formation during these crucial synthetic procedures. Here, we provide field-proven insights, detailed troubleshooting protocols, and mechanistic explanations to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding pyrimidine synthesis.

Q1: My Biginelli reaction for a dihydropyrimidinone has stalled, showing a low yield with a significant amount of unreacted starting materials. What are the most likely causes?

A2: Low conversion in a Biginelli reaction can often be traced back to several key factors: inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted or Lewis acid catalysts, confirm that the concentration and loading (mol%) are appropriate for your specific substrates.[3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[3]

  • Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion. It is critical to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials, particularly the aldehyde and β-ketoester, can inhibit the reaction or lead to unwanted side products.[2][3]

Q2: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea, especially at elevated temperatures, creating a competing reaction pathway.[1][2]

  • Prevention Strategies:

    • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][3]

    • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the main reaction begins.[1][2]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas are known byproducts in the Biginelli reaction that can complicate purification.[1][3] They typically arise from a competing reaction between the β-ketoester and urea.

  • Identification: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.[1][3]

  • Prevention and Removal:

    • Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress their formation.[1]

    • Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]

Q4: What is the most effective way to monitor the progress of my pyrimidine synthesis?

A4: The ideal analytical technique depends on your specific reaction, but two methods are widely applicable:

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and qualitative method perfect for routine reaction monitoring. It allows you to visualize the disappearance of starting materials and the appearance of your product, making it easy to determine when the reaction is complete.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of your reaction's progress. It is highly reproducible and can determine precise conversion rates and the purity of your product. It is often coupled with UV or mass spectrometry (MS) detectors for enhanced specificity.[4][5]

In-Depth Troubleshooting Guides
Guide 1: Addressing Low Conversion and Poor Yields

A low yield of the desired pyrimidine-5-carboxylate is the most common issue. This guide provides a systematic approach to diagnosing and solving the problem.

The following workflow provides a logical path for diagnosing the root cause of an incomplete reaction.

G Start Low Yield Observed TLC Monitor reaction by TLC. Are starting materials still present? Start->TLC Fluorescent Is a fluorescent byproduct observed? TLC->Fluorescent Yes Complete Reaction Complete. Proceed to workup. TLC->Complete No Hantzsch Likely Hantzsch byproduct. See Guide 2. Fluorescent->Hantzsch Yes Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check loading (mol%) Fluorescent->Catalyst No Conditions 2. Optimize Conditions - Increase reaction time - Moderately increase temperature Catalyst->Conditions Purity 3. Check Reagent Purity - Use high-purity starting materials - Ensure anhydrous conditions if needed Conditions->Purity

Caption: A step-by-step workflow for troubleshooting low-yield pyrimidine synthesis.

  • Catalyst Inefficiency: The catalyst is the engine of the reaction.

    • Causality: Many pyrimidine syntheses, like the Biginelli reaction, are acid-catalyzed.[6] The catalyst activates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial condensation with urea or another nitrogen source.[7] An inactive or insufficient amount of catalyst will result in a sluggish or stalled reaction.

    • Solution: Screen several Brønsted or Lewis acid catalysts to find the optimal choice for your specific substrates.[3] Ensure the catalyst is fresh and active; some, like Yb(OTf)₃, can be recovered and reused but may require regeneration.[7] A systematic optimization of catalyst loading (e.g., from 3 mol% to 10 mol%) can reveal the optimal dosage for maximizing yield and minimizing reaction time.[8]

    Table 1: Comparison of Common Catalysts for Biginelli-type Reactions

    Catalyst Type Typical Conditions Advantages Reference
    HCl, H₂SO₄ Brønsted Acid Ethanolic solution, reflux Inexpensive, readily available [9]
    Yb(OTf)₃ Lewis Acid Solvent-free, 80-100°C High yields, short reaction times, reusable [7]
    FeCl₃, ZnCl₂ Lewis Acid Varies (solvent or solvent-free) Effective for many substrates [3]

    | Ammonium Chloride | Brønsted Acid | Solvent-free, 110°C | Inexpensive, neutral conditions |[10] |

  • Suboptimal Reaction Conditions: Time, temperature, and solvent are critical variables.

    • Causality: Reaction kinetics are highly dependent on temperature. Insufficient thermal energy can lead to slow reaction rates, while excessive heat can promote decomposition of reactants (like urea into ammonia) and favor side reactions.[1][3] The solvent affects the solubility of reactants and can influence the reaction pathway.[3]

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time.[3] If the reaction is slow, consider a moderate increase in temperature or extending the reaction duration. While ethanol is a common solvent, exploring others like acetonitrile or even solvent-free conditions has been shown to improve yields for specific substrates.[3]

Guide 2: Managing Competing Side Reactions

The formation of byproducts not only reduces the yield but also complicates the purification of your target pyrimidine-5-carboxylate.

Understanding the competing reaction pathways is key to controlling the outcome. The Biginelli reaction involves one equivalent of the β-ketoester, while the Hantzsch pathway consumes two.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Reaction (Desired Pathway) Aldehyde->Biginelli Hantzsch Hantzsch Reaction (Side Reaction) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli 1 eq. Ketoester->Hantzsch 2 eq. Urea Urea Urea->Biginelli Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia High Temp DHPM DHPM Product (Pyrimidine Core) Biginelli->DHPM DHP DHP Byproduct (Fluorescent) Hantzsch->DHP Ammonia->Hantzsch

Sources

Analytical techniques for identifying impurities in Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. Our focus is on the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] A comprehensive understanding of the impurity profile is a regulatory expectation and a cornerstone of quality control in the pharmaceutical industry.[1][2][3] This guide provides a systematic approach to detecting, identifying, and quantifying these impurities using modern analytical techniques.

Impurity Identification Workflow

The logical flow for identifying an unknown impurity involves a multi-step, orthogonal approach to gather conclusive evidence.

Impurity_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation A Sample Preparation (Dilution in appropriate solvent) B High-Resolution Separation (e.g., HPLC-UV, UPLC-UV) A->B C Quantify Impurity (Relative to API or standard) B->C F Characterize Volatiles (Headspace GC-MS) B->F Volatile Impurities Suspected D Mass Determination (LC-MS, HRMS) C->D Impurity > Reporting Threshold E Propose Putative Structures D->E G Isolate Impurity (Prep-HPLC, SFC) E->G Confirmation Required H Definitive Structure Elucidation (NMR: 1H, 13C, 2D) G->H I Confirm Functional Groups (FTIR) H->I

Caption: General workflow for impurity detection, identification, and structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related and degradation impurities for this compound?

A1: While a definitive list requires knowledge of the specific synthetic route, we can anticipate impurities based on the molecule's structure and common chemical transformations.

  • Process-Related Impurities: These originate from the manufacturing process.[2]

    • Starting Materials & Reagents: Unreacted starting materials used in the synthesis of the pyrimidine ring or in the introduction of the sulfonyl and ester groups.

    • Intermediates: Precursors that were incompletely converted to the final product. An example could be the thioether precursor to the sulfonyl group, Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

    • By-products: Resulting from side reactions. For instance, reaction with an alternative nucleophile or over-oxidation.

  • Degradation Impurities: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, or pH excursions.[3]

    • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, which would yield 2-(methylsulfonyl)pyrimidine-5-carboxylic acid.

    • Oxidation/Reduction Products: The sulfonyl group is generally stable, but other parts of the molecule could be susceptible.

    • Photodegradation Products: Products formed upon exposure to UV or visible light.

Q2: Which analytical technique is the primary choice for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard for impurity profiling of pharmaceutical compounds.[2][4] Its high resolving power allows for the separation of the main component from trace-level impurities.[4][5] Coupling HPLC with a mass spectrometer (LC-MS) is the next logical step, providing crucial mass information for identifying unknown peaks.[4][6]

Q3: How do I choose the right HPLC column and mobile phase?

A3: Method development is key. Given the structure of this compound, a reversed-phase C18 column is an excellent starting point due to the molecule's moderate polarity.

  • Column Choice Rationale: A C18 stationary phase provides hydrophobic interactions, which are effective for retaining and separating a wide range of organic molecules.

  • Mobile Phase Rationale: A typical mobile phase would consist of an aqueous buffer (like ammonium acetate or formate for MS compatibility) and an organic modifier (acetonitrile or methanol). A gradient elution, starting with a high aqueous percentage and ramping up the organic component, is generally required to elute both polar and non-polar impurities within a reasonable timeframe.[7]

Q4: When is Gas Chromatography (GC) necessary?

A4: GC is the preferred technique for analyzing volatile or semi-volatile impurities that are thermally stable.[2][8] This is particularly important for identifying and quantifying residual solvents used during synthesis, which are strictly regulated by ICH Q3C guidelines.[8] For this compound, headspace GC coupled with Mass Spectrometry (GC-MS) would be the standard method for residual solvent analysis.

Q5: What is the role of NMR spectroscopy in impurity analysis?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of unknown compounds.[9][10][11] While LC-MS can provide a molecular weight and formula, it often cannot distinguish between isomers. NMR provides detailed information about the atomic connectivity and stereochemistry of a molecule.[9][12] For a definitive structural confirmation of an impurity, especially for regulatory submissions, isolating the impurity (e.g., by preparative HPLC) and analyzing it by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR is often required.[9][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for the API or Impurity Secondary Silanol Interactions: Active sites on the silica backbone of the column interact with basic nitrogens on the pyrimidine ring.1. Lower Mobile Phase pH: Add a modifier like formic acid (0.1%) to protonate the basic sites, reducing secondary interactions. 2. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol activity. 3. Check for Column Overload: Inject a lower concentration of the sample.[14]
Ghost Peaks in Gradient Elution Contaminated Mobile Phase: Impurities in the solvents or water accumulate on the column at low organic strength and elute as the gradient ramps up.1. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[7][14] 2. Filter Mobile Phases: Use a 0.22 µm or 0.45 µm filter.[14] 3. Run a Blank Gradient: Run the gradient with no injection to confirm the source of the peaks.
Poor Resolution Between Two Impurities Suboptimal Selectivity: The chosen mobile phase or stationary phase is not providing adequate separation.1. Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa), as this can alter elution patterns. 2. Modify Mobile Phase pH: Small changes in pH can significantly affect the retention of ionizable impurities. 3. Try a Different Stationary Phase: If C18 is insufficient, consider a phenyl-hexyl or embedded polar group (EPG) column to introduce different separation mechanisms.
Irreproducible Retention Times System Instability: Fluctuations in pump pressure, temperature, or mobile phase composition.1. Degas Mobile Phase: Ensure solvents are properly degassed to prevent air bubbles in the pump.[14] 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent chromatography.[15] 3. Check for Leaks: Inspect all fittings for signs of leaks, which can cause pressure drops.[15]
LC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No or Weak Ionization of an Impurity Poor Ionization Efficiency: The impurity may not ionize well under the chosen conditions (e.g., ESI positive mode).1. Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) modes. The sulfonyl group might favor negative ionization. 2. Change Ionization Source: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) may be more effective for less polar, neutral compounds.[4] 3. Optimize Mobile Phase: Ensure the mobile phase contains a proton source (e.g., formic acid for ESI+) or a source for deprotonation (e.g., ammonia for ESI-).
In-Source Fragmentation of Parent Molecule High Source Energy: The energy settings in the ion source (e.g., fragmentor voltage) are too high, causing the molecule to break apart before mass analysis.1. Reduce Fragmentor/Cone Voltage: Lower the voltage settings in the ion source to achieve softer ionization. 2. Optimize Source Temperature: High temperatures can sometimes induce thermal degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for developing a validated impurity profiling method. All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[16][17]

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 100 x 2.1 mm, 1.8 µm (for UPLC) or C18, 150 x 4.6 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-23 min: 95% B

    • 23-23.1 min: 95% to 5% B

    • 23.1-28 min: 5% B (Equilibration)

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm, or use DAD to monitor multiple wavelengths.

  • Injection Volume: 2 µL (UPLC) or 10 µL (HPLC).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Protocol 2: Structural Analysis by LC-MS and NMR

This workflow assumes an impurity has been detected by HPLC-UV.

  • LC-MS Analysis:

    • Utilize the same chromatographic conditions as the HPLC-UV method, but replace the aqueous modifier with one compatible with MS (e.g., 10mM Ammonium Formate).

    • Connect the LC outlet to a mass spectrometer (e.g., QTOF or Orbitrap for high-resolution mass data).

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chance of detecting the impurity's molecular ion.

    • Use the accurate mass measurement to predict the elemental composition of the impurity.

  • Impurity Isolation (if necessary):

    • If the impurity needs definitive structural confirmation, scale up the separation using preparative HPLC.

    • Collect fractions corresponding to the impurity peak.

    • Evaporate the solvent to obtain the isolated impurity.

  • NMR Analysis:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the carbon-hydrogen framework.[9][12]

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the final structure.[10][13]

Protocol 3: FTIR Analysis for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[18]

  • Sample Preparation: Place a small amount of the solid sample (API or isolated impurity) directly onto the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: Analyze the spectrum for characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Rationale for this compound
C=O Stretch (Ester)~1720-1740Confirms the presence of the ethyl ester group.
C=N, C=C Stretch~1550-1650Characteristic vibrations of the pyrimidine ring.[18]
S=O Stretch (Sulfone)~1300-1350 (asymmetric) & ~1120-1160 (symmetric)Confirms the presence of the methylsulfonyl group.
C-H Stretch~2850-3100Aliphatic (methyl, ethyl) and aromatic C-H bonds.[19]
C-O Stretch (Ester)~1000-1300Confirms the C-O bonds of the ester functionality.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common HPLC peak shape issues.

HPLC_Troubleshooting Start Abnormal Peak Shape Observed Q1 Is peak fronting or tailing? Start->Q1 Fronting Peak Fronting Q1->Fronting Fronting Tailing Peak Tailing Q1->Tailing Tailing Sol_Front1 Check Sample Solvent. Is it stronger than mobile phase? Fronting->Sol_Front1 Sol_Front2 Reduce Injection Volume or Sample Concentration (Overload) Fronting->Sol_Front2 Sol_Tail1 Check for Secondary Interactions. Lower mobile phase pH. Tailing->Sol_Tail1 Sol_Tail2 Column Degradation? Check for void or contamination. Tailing->Sol_Tail2 Sol_Tail3 Extra-column dead volume? Check tubing and connections. Tailing->Sol_Tail3

Caption: Decision tree for troubleshooting HPLC peak shape problems.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Pro-Lab.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • HPLC Troubleshooting Guide. (n.d.). Chromservis.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). European Medicines Agency.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry.
  • Troubleshooting in HPLC: A Review. (2023). International Journal of Scientific Development and Research.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Impurities Application Notebook. (n.d.). Waters.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025). Pharmaffiliates.
  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. (2024). ResearchGate.
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). Semantic Scholar.
  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025). ResearchGate.
  • (PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). ResearchGate.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). NIScPR.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International.
  • FTIR frequency range and functional groups present in the sample before extraction process. (n.d.). ResearchGate.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical and Medical Research.
  • This compound. (n.d.). PubChem.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Teledyne Instruments.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
  • recent approches for impurity profiling in pharmaceutical formulations. (2013). Semantic Scholar.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (n.d.). Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Strategies for Regioselective Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experimental work. Pyrimidine scaffolds are central to numerous pharmaceuticals and bioactive molecules, making their controlled and predictable synthesis a critical endeavor.[][2][3] This resource aims to equip you with the knowledge to navigate the complexities of their synthesis with confidence.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Poor Regioselectivity in the Condensation of Unsymmetrical 1,3-Dicarbonyls with Amidines.

"I am reacting an unsymmetrical β-diketone with benzamidine and obtaining a mixture of two regioisomers. How can I favor the formation of a single isomer?"

Root Cause Analysis: The core of this issue lies in the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. The initial nucleophilic attack of the amidine can occur at either carbonyl, leading to two different enaminone intermediates and subsequently, two isomeric pyrimidine products. The final regiochemical outcome is a delicate balance of steric and electronic factors of both reactants.

Troubleshooting Strategies:

  • Steric Hindrance: If one of the carbonyl groups is significantly more sterically hindered, the amidine will preferentially attack the less hindered carbonyl. You can leverage this by choosing a bulkier protecting group on one side of the dicarbonyl or by using a bulkier amidine.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl can direct the initial attack. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Catalyst: The choice of catalyst can be crucial. Lewis acids can coordinate to one of the carbonyls, increasing its electrophilicity. Experimenting with different Lewis acids (e.g., FeCl₃·6H₂O, ZnCl₂, NbCl₅) can significantly influence the regioselectivity.[4][5][6]

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screening of solvents is recommended.

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity Observed sterics Analyze Steric Hindrance in 1,3-Dicarbonyl start->sterics electronics Evaluate Electronic Effects of Substituents start->electronics conditions Systematically Vary Reaction Conditions start->conditions temp Lower Reaction Temperature conditions->temp catalyst Screen Lewis Acid Catalysts conditions->catalyst solvent Solvent Screening conditions->solvent analysis Analyze Regioisomeric Ratio (e.g., by NMR, HPLC) temp->analysis catalyst->analysis solvent->analysis analysis->start Re-evaluate if needed

Caption: Decision workflow for troubleshooting poor regioselectivity.

Question 2: Low Yields in Biginelli and Pinner Pyrimidine Syntheses.

"My Biginelli (or Pinner) reaction is showing good conversion by TLC, but the isolated yield of the desired pyrimidine is consistently low. What are the likely causes and solutions?"

Root Cause Analysis: Low isolated yields despite good conversion often point towards side reactions, product degradation, or inefficient purification.[7][8] In the Biginelli reaction, common side products include dihydropyridine derivatives and aldol condensation products of the aldehyde.[8] For the Pinner synthesis, incomplete cyclization can be an issue.[7]

Troubleshooting Steps:

  • Catalyst Inefficiency: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. For Brønsted acids like HCl, verify the concentration.[7]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate temperature increase to ensure complete conversion to the final product.[7]

  • Inert Atmosphere: The dihydropyrimidine ring formed in the Biginelli reaction can be susceptible to oxidation.[8] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[8]

  • Stoichiometry Optimization: A slight excess of the urea/thiourea or amidine component can sometimes suppress self-condensation of the β-ketoester or aldehyde.[8]

  • Purification Strategy: Recrystallization is often a highly effective method for purifying dihydropyrimidinones (DHPMs) from the Biginelli reaction and can be superior to column chromatography for removing certain impurities.[7] Careful selection of the recrystallization solvent is critical.[7]

Table 1: Common Side Products and Mitigation Strategies

Side Product/IssueLikely CauseMitigation Strategy
Dihydropyridine DerivativesSelf-condensation of the β-ketoester.[8]Optimize reactant stoichiometry; a slight excess of urea/thiourea can help.[8]
Aldol Condensation ProductsSelf-condensation of the aldehyde component.[8]Controlled, slow addition of the aldehyde to the reaction mixture.
N-acylureaSide reaction in the Biginelli reaction.[7]Careful control of stoichiometry and catalyst.[7]
Incomplete CyclizationInsufficient activation of the carbonyl or steric hindrance.[7]Add a catalytic amount of a Brønsted or Lewis acid; extend reaction time.[7]
Oxidation of ProductDihydropyrimidine ring is sensitive to oxidation.[8]Perform the reaction under an inert atmosphere (N₂ or Ar).[8]
Question 3: Difficulties with Solid-Phase Synthesis of Pyrimidines.

"I am attempting a solid-phase synthesis of a tetrasubstituted pyrimidine library, but the cleavage from the resin is resulting in low yields and impure products. What should I investigate?"

Root Cause Analysis: Solid-phase organic synthesis (SPOS) of pyrimidines offers advantages for library generation, but challenges can arise from incomplete reactions on the solid support, side reactions during cleavage, or degradation of the target molecule under cleavage conditions.[9][10][11][12]

Troubleshooting Strategies:

  • Resin and Linker Choice: The stability of the linker is paramount. Ensure the linker is stable to all reaction conditions prior to the cleavage step. For example, the AMEBA resin has been used successfully in the synthesis of pyrimidine-containing drugs.[9]

  • Monitoring On-Bead Reactions: Do not assume 100% conversion for each step. Use on-bead analytical techniques (e.g., FT-IR, Gel-Phase NMR) or cleave a small amount of resin after each step for analysis by LC-MS to ensure reactions are going to completion.

  • Cleavage Cocktail Optimization: The cleavage conditions (e.g., acid concentration, temperature, time) must be carefully optimized to efficiently cleave the product without causing degradation. For instance, different amines can be used for the final cleavage to yield diverse products.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in solid-phase synthesis.[10][11][12] Consider incorporating a microwave reactor into your workflow.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about pyrimidine synthesis.

Question 1: What are the main strategic approaches for achieving regioselectivity in pyrimidine synthesis?

The principal synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine.[13] The key strategies for controlling regioselectivity revolve around manipulating the relative reactivity of the two electrophilic centers in the dicarbonyl component. Other powerful, regioselective methods include:

  • Transition Metal-Catalyzed Cycloadditions: [2+2+2] cycloadditions of ynamides with nitriles, catalyzed by gold complexes, can produce 4-aminopyrimidines with high regioselectivity.[14] Similarly, zirconium-mediated reactions of silyl-butadiynes with aryl nitriles provide access to polysubstituted pyrimidines in a regioselective, one-pot fashion.[14] Niobium and ruthenium complexes have also been shown to catalyze the regioselective synthesis of pyrimidines.[4][15]

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: This [4+2] cycloaddition approach often utilizes electron-deficient dienes like 1,3,5-triazines reacting with electron-rich dienophiles (e.g., enamines).[14][16] The initial cycloadduct typically extrudes a small molecule to afford the aromatic pyrimidine ring with a predictable substitution pattern.[16]

  • Multicomponent Reactions (MCRs): Besides the well-known Biginelli reaction, other MCRs offer regioselective access to pyrimidines. For example, a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils under microwave irradiation and FeCl₃·6H₂O catalysis yields pyrimidine-fused tetrahydropyridines regioselectively.[6]

Diagram of Major Regioselective Strategies:

G main Regioselective Pyrimidine Synthesis principle Principal Condensation (1,3-Dicarbonyl + Amidine) main->principle tmc Transition-Metal Catalysis (e.g., [2+2+2] Cycloadditions) main->tmc cyclo [4+2] Cycloadditions (e.g., IEDDA) main->cyclo mcr Multicomponent Reactions (e.g., Biginelli-like) main->mcr

Caption: Key strategies for regioselective pyrimidine synthesis.

Question 2: How do I choose between a classical condensation method and a transition-metal catalyzed approach?

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, substrate availability, functional group tolerance, and scalability.

Table 2: Comparison of Synthetic Approaches

FeatureClassical Condensation (e.g., Pinner, Biginelli)Transition-Metal Catalysis
Starting Materials Readily available 1,3-dicarbonyls, amidines, ureas.[13]Often requires more specialized precursors like alkynes, ynamides, or nitriles.[4][14]
Regioselectivity Can be challenging with unsymmetrical substrates.[17]Often excellent, dictated by the catalyst and mechanism.[4][14][18]
Functional Group Tolerance Can be limited by harsh conditions (strong acids/bases, high temperatures).Often proceeds under milder conditions with broader functional group compatibility.[18][19]
Scalability Well-established for large-scale synthesis, but challenges can arise.[8]Can be limited by catalyst cost and availability, though iron-catalyzed methods are promising.[19]
Atom Economy Generally good for multicomponent reactions.Varies depending on the specific reaction.

Decision Guide:

  • For simple, robust pyrimidines from common starting materials: Classical condensation methods are often the first choice.

  • For highly substituted or complex pyrimidines with sensitive functional groups: Transition-metal catalyzed methods may offer a more elegant and efficient solution.[18]

  • When high regioselectivity is paramount and difficult to achieve otherwise: A catalyzed cycloaddition approach is often superior.[4][14]

Question 3: What is the mechanistic basis for regioselectivity in nucleophilic substitution on dichloropyrimidines?

In dihalopyrimidines, such as 2,4-dichloropyrimidine, the two halogen atoms exhibit different reactivities towards nucleophiles. The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This is due to the combined electron-withdrawing effects of both ring nitrogens being more pronounced at the C4 and C6 positions. Therefore, nucleophilic substitution often occurs regioselectively at the C4 position, especially under kinetic control (e.g., lower temperatures).[17] This allows for the sequential and controlled introduction of different substituents at the C4 and C2 positions.

III. Experimental Protocols

Protocol 1: General Procedure for the Pinner Synthesis of a 2-Substituted Pyrimidine

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask equipped with a reflux condenser, add the amidine hydrochloride salt (1.1 eq.).

  • Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.1-1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize with a dilute acid (e.g., HCl).[7] Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine.[7]

References

  • An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction.
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Pyrimidine. Wikipedia. [Link]
  • Advances in the Solid-Phase Synthesis of Pyrimidine Deriv
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]
  • Strategy for the Synthesis of Pyrimidine Derivatives: NbCl5-Mediated Cycloaddition of Alkynes and Nitriles.
  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition. Elsevier Shop. [Link]
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex.
  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
  • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review | Oxford Academic. [Link]
  • Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents.
  • Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. PubMed. [Link]
  • ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]
  • A CLOSER LOOK AT PYRIMIDINE SYNTHESIS. Austin Tommy. [Link]
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]
  • Pyrimidine Biosynthesis. CD Biosynsis. [Link]
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
  • EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN. MY SCHOOL EXAMS. [Link]

Sources

Validation & Comparative

The Ascendant Sulfone: A Comparative Analysis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets and its synthetic tractability, allowing for the facile introduction of diverse functionalities. The choice of a pyrimidine building block is therefore a critical decision in the design of novel therapeutics. This guide provides an in-depth comparative analysis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a highly activated and versatile building block, against more traditional pyrimidine synthons such as their chloro, bromo, and cyano analogues. We will delve into their reactivity profiles in key synthetic transformations, supported by experimental data, and discuss the implications for drug discovery workflows.

The Rise of the Sulfonyl Pyrimidine: A Tale of Enhanced Reactivity

This compound has emerged as a building block of significant interest due to the exceptional electron-withdrawing nature of the methylsulfonyl group. This potent activation renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the medicinal chemist's toolbox.

Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for the Sulfone

The primary advantage of the 2-methylsulfonyl group lies in its exceptional leaving group ability in SNAr reactions, far surpassing that of traditional halogens. This heightened reactivity allows for reactions to proceed under milder conditions and with a broader range of nucleophiles, including those that are weakly nucleophilic.

A key application that highlights the utility of 2-sulfonylpyrimidines is their use as covalent warheads for targeting cysteine residues in proteins.[2] The sulfone's reactivity is finely tunable by modifying substituents on the pyrimidine ring, a feature less readily achieved with halopyrimidines.[2]

Comparative Reactivity in SNAr with Thiolates:

Pyrimidine Building BlockNucleophileReaction ConditionsReactivityReference
2-(Methylsulfonyl)pyrimidineGlutathione (GSH)pH 7.0, aq. bufferHigh[2]
2-ChloropyrimidineGlutathione (GSH)pH 7.0, aq. bufferVery Low to None[2]
2-(Methylthio)pyrimidineGlutathione (GSH)pH 7.0, aq. bufferUnreactive[2]

This stark difference in reactivity underscores the significant advantage of the methylsulfonyl group for engaging with thiol-based nucleophiles, a common strategy in targeted covalent inhibitor design.

Palladium-Catalyzed Cross-Coupling: A More Nuanced Picture

While the methylsulfonyl group excels in SNAr, its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations is less explored in the literature. In these transformations, the reactivity is primarily dictated by the ease of oxidative addition of the palladium catalyst to the C-X bond. The generally accepted order of reactivity for leaving groups is I > Br > OTf > Cl > CN >> SO2Me.[3]

This suggests that while not impossible, cross-coupling reactions with this compound would likely require more forcing conditions, specialized ligands, or alternative catalytic systems compared to its halo- and cyano- counterparts.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the pyrimidine building block is paramount for the success of this transformation.

Pyrimidine Building BlockArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 2-chloropyrimidine-5-carboxylatePhenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O10015 min (MW)~70-80[4] (inferred)
Ethyl 5-bromopyrimidine-2-carboxylate(4-Methoxyphenyl)boronic acidPd(dppf)Cl2Na2CO3DME/H2O801285Patent Data
Ethyl 2-cyanopyrimidine-5-carboxylatePhenylboronic acidNi(cod)2/PCy3K3PO4Toluene12012-24Moderate to Good (Decyanative)[5] (inferred)
This compoundPhenylboronic acid-----Data Not Available-

As the table illustrates, both chloro- and bromo-pyrimidines are competent substrates for Suzuki-Miyaura coupling, with the bromo- derivative generally exhibiting higher reactivity. While direct data for the sulfonylpyrimidine is lacking, its strong electron-withdrawing nature would likely make oxidative addition more challenging. However, the development of advanced catalytic systems may overcome this hurdle. Decyanative couplings of cyanopyrimidines offer an alternative, albeit often requiring nickel catalysis and higher temperatures.[5]

Buchwald-Hartwig Amination: Insights into C-N Bond Formation

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the leaving group on the pyrimidine ring.

Pyrimidine Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd2(dba)3/XantphosNaOtBuToluene10016>95[6] (inferred)
2-BromopyridineVolatile AminesPd(OAc)2/dpppNaOtBuToluene80-55-98[7] (analogous system)
2-CyanopyrimidineAniline-K2CO3DMF12024Good (Decyanative SNAr)[8] (inferred)
This compoundAniline-----Data Not Available-

Again, the halo-pyrimidines are reliable substrates for Buchwald-Hartwig amination. The high reactivity of the sulfonylpyrimidine in SNAr suggests that for amination, a palladium-catalyzed pathway might be less favorable or even unnecessary for highly nucleophilic amines, proceeding instead through a direct substitution. For less nucleophilic amines, where a catalyzed reaction would be required, the challenges associated with oxidative addition to the C-SO2Me bond remain.

Physicochemical Properties: A Key Consideration for Drug Design

The choice of building block also has a profound impact on the physicochemical properties of the final molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.

PropertyEthyl 2-chloropyrimidine-5-carboxylateEthyl 5-bromopyrimidine-2-carboxylateThis compound
Molecular Weight ( g/mol )186.60247.04230.24
Melting Point (°C)57-58Data Not AvailableData Not Available
Calculated logP~1.5~1.9~0.8
Polar Surface Area (Å2)58.758.794.6

The methylsulfonyl group significantly increases the polar surface area (PSA) compared to the chloro and bromo analogues. This can lead to improved aqueous solubility but may also reduce cell permeability. The lower calculated logP of the sulfonyl derivative further suggests enhanced hydrophilicity. These are critical parameters to consider during the lead optimization phase of drug discovery.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is typically achieved in a two-step sequence starting from commercially available materials.

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Synthesis_Step1

Protocol:

  • To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in methanol, add sodium thiomethoxide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Oxidation to this compound

Synthesis_Step2

Protocol:

  • Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (for m-CPBA) or a mixture of acetone and water (for Oxone).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (m-CPBA, ~2.2 eq or Oxone, ~2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium sulfite (for Oxone).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield this compound.

General Procedure for Suzuki-Miyaura Coupling of Halopyrimidines

Suzuki_Miyaura_Workflow

Protocol:

  • In a reaction vessel, combine the halopyrimidine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of this compound with its halo- and cyano-pyrimidine counterparts reveals a fascinating trade-off between different reactivity profiles.

  • This compound is the undisputed champion for nucleophilic aromatic substitution , offering exceptional reactivity that enables reactions under mild conditions with a wide array of nucleophiles, particularly thiols. This makes it an invaluable tool for the synthesis of covalent inhibitors and other complex molecules where SNAr is the key bond-forming step. Its enhanced polarity can be either an advantage or a disadvantage depending on the desired properties of the final compound.

  • Ethyl 2-chloro- and 2-bromopyrimidine-5-carboxylates remain the workhorses for palladium-catalyzed cross-coupling reactions . Their well-established reactivity in Suzuki-Miyaura and Buchwald-Hartwig aminations, coupled with their commercial availability and lower cost, makes them the go-to reagents for constructing C-C and C-N bonds at the 2-position of the pyrimidine ring.

  • Ethyl 2-cyanopyrimidine-5-carboxylate presents an interesting alternative, particularly for decyanative coupling reactions . While requiring specific catalytic systems, it offers a unique reactivity profile that can be exploited for the synthesis of novel pyrimidine derivatives.

Ultimately, the choice of the optimal pyrimidine building block is dictated by the specific synthetic strategy and the desired properties of the target molecule. A thorough understanding of the reactivity and physicochemical characteristics of each of these building blocks empowers the medicinal chemist to make informed decisions, accelerating the discovery of new and effective therapeutics.

References

  • ChemBK. ethyl 2-chloropyrimidine-5-carboxylate - Physico-chemical Properties. (2024).
  • PubChem. Ethyl 2,4-dibromopyrimidine-5-carboxylate.
  • Wikipedia. Buchwald–Hartwig amination.
  • Molecules, 2021, 26(24), 7686. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • RSC Advances, 2015, 5, 63444-63447. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2021).
  • PubChem. Ethyl 2-(2-bromopyrimidin-5-yl)acetate.
  • PubChem. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester.
  • J. Org. Chem., 2014, 79(24), 12150–12159. The Role of the Base in Buchwald-Hartwig Amination.
  • PubChem. Ethyl 5-bromopyrimidine-2-carboxylate.
  • J. Org. Chem., 2007, 72(9), 3606-3607. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Eur. J. Org. Chem., 2019, 2019(44), 7350-7357. Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
  • Bioconjugate Chem., 2023, 34(10), 1779–1790. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Science, 2024, 383(6686), 996-1002. Aminative Suzuki–Miyaura coupling.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021).
  • Molecules, 2023, 28(15), 5709. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Angew. Chem. Int. Ed., 2022, 61(39), e202206979. The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Google Patents. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP1054004A1.
  • Molecules, 2019, 24(4), 743. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Green Chem., 2019, 21, 381-405. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
  • Catalysts, 2021, 11(4), 439. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Google Patents. (12) United States Patent. US 2018/0258088 A1.
  • Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds. US8946235B2.
  • Google Patents. Preparation of pyrimidine intermediates useful for the manufacture of macitentan. WO2014155304A1.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.
  • Google Patents. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes. WO2010052569A2.
  • Dalton Trans., 2010, 39, 10475-10484. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Acta Pharm. Sin. B, 2022, 12(10), 3811–3831. Fluorine-containing drugs approved by the FDA in 2021.
  • Tetrahedron Lett., 2007, 48(27), 4731-4734. First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles.
  • Org. Process Res. Dev., 2022, 26(8), 2274–2318. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

A Comparative Guide to the Biological Activity of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate and its Thioether Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Thioether-Sulfone Switch

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds, including components of nucleic acids (uracil, thymine, and cytosine).[1][2] The diverse biological activities of pyrimidine derivatives—ranging from anticancer and antimicrobial to anti-inflammatory effects—are profoundly influenced by the substituents on the pyrimidine ring.[1][2][3]

This guide focuses on a specific and common chemical modification: the oxidation of a thioether to a sulfone. We will examine two related molecules:

  • Compound A: Ethyl 2-(methylthio)pyrimidine-5-carboxylate (The Thioether Precursor)

  • Compound B: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (The Sulfone)

While these specific molecules are often utilized as intermediates in the synthesis of more complex pharmaceuticals, understanding the impact of this thioether-to-sulfone transformation is critical for rational drug design.[4][5]

The Chemical Rationale

The oxidation of a thioether (-S-) to a sulfone (-SO2-) is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[6][7]

  • Increased Polarity and Solubility : The sulfonyl group is significantly more polar than the thioether group, which can improve aqueous solubility and alter how the molecule interacts with biological targets.

  • Enhanced Hydrogen Bonding : The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors.[6][8] This can lead to stronger and more specific interactions with amino acid residues in enzyme active sites or receptors.

  • Metabolic Stability : Sulfones are generally more resistant to metabolic oxidation compared to thioethers, potentially leading to a longer biological half-life.[9]

  • Altered Electronic Properties : The electron-withdrawing nature of the sulfonyl group can significantly impact the reactivity of the pyrimidine ring.[6]

The conversion from the thioether precursor to the sulfone derivative is typically achieved through a controlled oxidation reaction.

Caption: Synthetic oxidation of the thioether to the sulfone.

Comparative Biological Activity: From Precursor to Active Moiety

While direct, extensive biological data for these specific ethyl esters is not abundant in public literature, we can infer their comparative activities based on well-established principles for 2-sulfonylpyrimidines and their thioether precursors. The key difference lies in the reactivity of the C2 position of the pyrimidine ring.

The Sulfone as a Superior Leaving Group

The methylsulfonyl group (-SO2CH3) at the C2 position transforms the pyrimidine into a highly effective electrophile. It is an excellent leaving group, making the C2 carbon susceptible to nucleophilic attack by thiol groups, such as the cysteine residues found in many enzymes.[10][11][12] In contrast, the corresponding methylthio group (-SCH3) is a poor leaving group, rendering the thioether precursor far less reactive under physiological conditions.[10][11]

This reactivity difference is the primary driver of their distinct biological potential. 2-Sulfonylpyrimidines have been identified as a class of covalent inhibitors that can form a stable bond with cysteine residues in target proteins.[13]

Caption: Covalent inhibition mechanism of 2-sulfonylpyrimidines.

Inferred Activity Comparison

Based on this mechanistic understanding, we can postulate the following differences in biological activity:

FeatureEthyl 2-(methylthio)pyrimidine-5-carboxylate (Thioether)This compound (Sulfone)Rationale
Reactivity LowHigh (towards nucleophiles like cysteine)The sulfonyl group is a superior leaving group compared to the thioether group.[10][11]
Primary Role Synthetic PrecursorBiologically Active Moiety / Covalent InhibitorThe thioether is often the stable starting material for creating the more reactive sulfone.[13][14]
Potential Activity Likely inactive or weakly active in assays targeting cysteine-dependent enzymes. May exhibit some baseline activity inherent to the pyrimidine scaffold.Potential for potent, irreversible inhibition of enzymes with a reactive cysteine in the active site (e.g., certain kinases, proteases).[13]The sulfone's ability to form covalent bonds can lead to high-potency, long-lasting inhibition.
Example Target Class N/ASortase A (in S. aureus), various kinases, p53 mutants.[10][13]The reactivity of 2-sulfonylpyrimidines has been exploited to target these protein classes.

Experimental Protocols for Activity Validation

To empirically validate the differential activity between the thioether and sulfone compounds, standard biological assays can be employed. Below are protocols for assessing two common activities associated with pyrimidine derivatives: cytotoxicity and antimicrobial efficacy.

A. Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][15]

Objective: To determine the concentration at which the test compounds reduce the viability of a cancer cell line by 50% (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of both the thioether and sulfone compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18] Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a common and quantitative technique.[19][21]

Objective: To determine the MIC of the test compounds against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: From a fresh culture plate, pick 4-5 colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[19] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Prepare a 2X working stock of each test compound (thioether and sulfone) in MHB. Add 100 µL of this stock to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) should contain only 50 µL of MHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.[20][21]

Conclusion and Future Directions

The oxidation of a 2-(methylthio)pyrimidine to a 2-(methylsulfonyl)pyrimidine is a powerful strategic move in drug discovery. This single chemical step dramatically increases the electrophilicity of the pyrimidine core, transforming a relatively inert precursor into a potent, covalent-acting agent capable of targeting specific nucleophilic residues like cysteine in proteins.

While the thioether, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, serves as a crucial and stable synthetic intermediate, its sulfone counterpart, this compound, possesses a significantly higher potential for direct biological activity due to its enhanced chemical reactivity. Experimental validation through cytotoxicity and antimicrobial assays would be expected to show a marked increase in potency for the sulfone derivative, particularly in biological systems where covalent modification of a target protein leads to an inhibitory effect.

Researchers are encouraged to consider this thioether-sulfone switch as a viable strategy for enhancing the potency and modulating the mechanism of action of pyrimidine-based drug candidates.

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Li, X., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publishers.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
  • Mast Group. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Mast Group.
  • Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734.
  • Wang, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3644.
  • Mondal, S., & Jana, A. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Letters in Organic Chemistry, 17(11), 844-865.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of Sulfones in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Bernardes, G. J. L., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Bauer, D., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 794358.
  • Al-Amiery, A. A., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 13(1), 12345.
  • J&K Scientific. (n.d.). Ethyl 2-(Methylthio)
  • European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES (EP 1054004 A1).
  • Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine (WO2021113282A1).

Sources

A Comparative Guide to the Structural Validation of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property. For heterocyclic compounds such as Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a molecule with potential applications in medicinal chemistry, confirming the precise arrangement of its constituent fragments is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational view of the chemical environment, two-dimensional (2D) NMR techniques are indispensable for piecing together the molecular puzzle.[1][2]

This guide offers a comparative analysis of three core 2D NMR experiments—COSY, HSQC, and HMBC—as applied to the structural validation of this compound. We will explore the causality behind the selection of each technique, present objective experimental data, and illustrate how their combined interpretation leads to unequivocal structural proof.

The target molecule, this compound, has the following structure:

Chemical structure of this compound

(Structure confirmed from PubChem CID 254889)[3]

Our validation challenge is to confirm the connectivity between three key structural fragments: the pyrimidine ring, the ethyl ester group at the C5 position, and the methylsulfonyl group at the C2 position.

The 2D NMR Toolkit: A Comparative Overview

A multi-faceted approach using various 2D NMR experiments is crucial for assembling a complete picture of a molecule's structure.[4][5] Each technique provides a unique type of correlation, and their collective data serve as a self-validating system.

Technique Full Name Correlation Type Primary Application for this Molecule
COSY COrrelation SpectroscopY¹H—¹H (through 2-3 bonds)Confirming the integrity of the ethyl group spin system.
HSQC Heteronuclear Single Quantum Coherence¹H—¹³C (through 1 bond)Mapping each proton directly to its attached carbon atom.[6][7][8]
HMBC Heteronuclear Multiple Bond Correlation¹H—¹³C (through 2-4 bonds)Establishing long-range connectivity between molecular fragments.[9]

Technique 1: COSY (Correlation Spectroscopy)

Principle & Rationale

COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three chemical bonds.[10][11][12] The resulting 2D spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are coupled.[12][13] For our target molecule, COSY is primarily used to validate the presence and connectivity of the ethyl ester fragment.

Experimental Protocol: COSY

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpprqf).

    • Acquire a 1D ¹H spectrum to determine the spectral width.

    • Set acquisition parameters: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Run the experiment with 4-8 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform to generate the spectrum.

Expected Data & Interpretation

The most significant observation in the COSY spectrum is the cross-peak correlating the ethyl group's methylene (H-7) and methyl (H-8) protons. This confirms their three-bond (³J) coupling and validates the ethyl fragment as an intact unit. The pyrimidine (H-4, H-6) and sulfonyl (H-9) protons are expected to be singlets with no COSY correlations, as they are not coupled to other protons within a three-bond range.

Key COSY Cross-Peak Correlating Protons Interpretation
(~4.45 ppm, ~1.42 ppm)H-7 (quartet) ↔ H-8 (triplet)Confirms the -CH₂-CH₃ connectivity of the ethyl group.

Technique 2: HSQC (Heteronuclear Single Quantum Coherence)

Principle & Rationale

HSQC is a highly sensitive heteronuclear experiment that maps protons to the carbons they are directly attached to (one-bond correlation).[6][14] It produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[7] Each peak in the spectrum represents a direct C-H bond. This experiment is essential for unambiguously assigning the carbon signals for all protonated carbons in the molecule.[7][9]

Experimental Protocol: HSQC

  • Sample Preparation: Use the same sample as prepared for the COSY experiment.

  • Instrument Setup: Use the same shimmed spectrometer.

  • Acquisition:

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2).

    • Set the ¹H spectral width based on the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire with 2-4 scans per increment.

  • Processing: Perform a 2D Fourier transform to generate the correlation map.

Expected Data & Interpretation

The HSQC spectrum provides direct, one-to-one correlations for every C-H bond, simplifying the assignment process. For instance, the aromatic proton at ~9.3 ppm will correlate directly with its attached pyrimidine carbon, and so on for every protonated carbon. Quaternary carbons (like the carbonyl C-10, C-2, and C-5) will not appear in an HSQC spectrum, as they have no attached protons.[6]

Key HSQC Correlation ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment
1H-4 (~9.30)C-4 (~158.0)Pyrimidine C4-H4 bond
2H-6 (~9.05)C-6 (~155.0)Pyrimidine C6-H6 bond
3H-7 (~4.45)C-7 (~62.0)Ethyl -OC H₂- bond
4H-8 (~1.42)C-8 (~14.0)Ethyl -C H₃ bond
5H-9 (~3.40)C-9 (~40.0)Sulfonyl -C H₃ bond

Technique 3: HMBC (Heteronuclear Multiple Bond Correlation)

Principle & Rationale

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[9] Unlike HSQC, direct one-bond correlations are typically suppressed.[9] This long-range information is critical for connecting the molecular fragments that are not directly bonded, such as linking the ethyl ester and methylsulfonyl groups to the correct positions on the pyrimidine ring.

Experimental Protocol: HMBC

  • Sample Preparation: Use the same sample.

  • Instrument Setup: Use the same shimmed spectrometer.

  • Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Set the long-range coupling constant (ⁿJCH) to a compromise value, typically 8 Hz, to observe both ²J and ³J correlations.

    • Acquire with 8-16 scans per increment to achieve adequate signal-to-noise.

  • Processing: Perform a 2D Fourier transform to generate the correlation map.

Expected Data & Interpretation

HMBC data provides the definitive connections between the structural units. The correlations from the pyrimidine protons (H-4 and H-6) to the ester carbonyl carbon (C-10) are the "smoking gun" evidence that places the ester group at the C5 position. Similarly, correlations from the methylsulfonyl protons (H-9) to the pyrimidine carbon C-2 confirm the sulfonyl group's location.

Key HMBC Correlations Proton (¹H) Correlated Carbon (¹³C) Bonds Interpretation
1H-4 (~9.30)C-6 (~155.0)²JConfirms proximity of H-4 and C-6.
2H-4 (~9.30)C-10 (~164.0)³JConnects pyrimidine ring to the ester carbonyl.
3H-6 (~9.05)C-4 (~158.0)²JConfirms proximity of H-6 and C-4.
4H-6 (~9.05)C-10 (~164.0)²JConnects pyrimidine ring to the ester carbonyl.
5H-7 (~4.45)C-10 (~164.0)²JConnects the ethyl group to the ester carbonyl.
6H-9 (~3.40)C-2 (~168.0)²JConnects the methyl group to the sulfonyl-bearing C-2.

Data Synthesis and Validation Workflow

The power of this approach lies in integrating the data from all three experiments.[5] COSY confirms the smaller spin systems, HSQC assigns the directly bonded C-H pairs, and HMBC builds the complete molecular skeleton by connecting the fragments across multiple bonds.

G cluster_exp Experimental Data Acquisition cluster_interp Data Interpretation & Assembly COSY COSY (¹H-¹H Correlations) Frag1 Fragment 1: Ethyl Group Confirmed COSY->Frag1 HSQC HSQC (¹H-¹³C One-Bond) Frag2 Fragment 2: C-H Pairs Assigned HSQC->Frag2 HMBC HMBC (¹H-¹³C Long-Range) Frag3 Fragment 3: Ring-Ester-Sulfonyl Connectivity Established HMBC->Frag3 Final Final Validated Structure Frag1->Final Frag2->Final Frag3->Final

Caption: Workflow for 2D NMR-based structural validation.

Conclusion

While 1D NMR provides the initial clues, a combination of 2D NMR experiments is essential for the rigorous and definitive structural validation of complex organic molecules like this compound. COSY serves to confirm individual spin systems, HSQC provides direct C-H assignments, and HMBC delivers the crucial long-range correlations that piece the entire structure together. This integrated, multi-technique approach forms a self-validating system that provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring the foundational accuracy required for subsequent research and development.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
  • Organic Spectroscopy International. (2014, November 25). How to interpret 2D NMR spectra.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Journal of Chemical Education. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Scribd. (n.d.). 2D NMR Spectroscopy: Cosy: Jessica Thomaston.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.

Sources

Efficacy of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate derived inhibitors against specific kinase targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors.[1] This guide provides an in-depth technical comparison of a specific, yet versatile, class of pyrimidine derivatives: those originating from the Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate core. We will explore their efficacy against critical oncogenic kinase targets, delve into the rationale behind their design and synthesis, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially expand upon this promising class of inhibitors.

The Strategic Advantage of the 2-(Methylsulfonyl)pyrimidine Scaffold

The this compound scaffold presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. The pyrimidine core itself is a bioisostere of the adenine base in ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[2][3] The methylsulfonyl group at the 2-position acts as a potent electron-withdrawing group, rendering the pyrimidine ring susceptible to nucleophilic aromatic substitution. This chemical reactivity is a key asset, enabling the straightforward introduction of various substituents at the 4- and 6-positions to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the ethyl carboxylate at the 5-position offers an additional handle for modification or can be a crucial interaction point within the kinase active site.

Targeting Key Oncogenic Kinases: A Comparative Analysis

Derivatives of this compound have demonstrated significant inhibitory activity against several important cancer-related kinases. Here, we compare their performance against two distinct and highly relevant targets: Aurora Kinase A and Bruton's Tyrosine Kinase (BTK).

Aurora Kinase A: Inhibitors for MYC-Driven Cancers

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[4] Their overexpression is common in many human cancers and is often associated with poor prognosis. A series of pyrimidine-based derivatives designed to inhibit Aurora A kinase have shown promise in reducing the levels of the oncoproteins cMYC and MYCN.[3][5]

A lead compound, Compound 13 (a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative), which originates from a 2-(methylsulfonyl)pyrimidine intermediate, potently inhibits the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM.[3][5]

Table 1: Comparative Efficacy of Pyrimidine-Based Aurora A Inhibitor vs. a Clinical Candidate

CompoundTarget KinaseEnzymatic IC50Cellular Proliferation IC50 (NCI-H82, SCLC)Reference
Compound 13 Aurora A< 100 nM< 200 nM[3][5]
Alisertib (MLN8237) Aurora A1.2 nMNot directly compared in the same study[6][7]

While the clinical candidate Alisertib shows a lower enzymatic IC50, the pyrimidine derivative Compound 13 demonstrates significant cellular activity and provides a strong foundation for further optimization.[3][5][6][7] The key takeaway is the validation of the 2-(methylsulfonyl)pyrimidine scaffold as a viable starting point for potent Aurora kinase inhibitors.

Bruton's Tyrosine Kinase (BTK): Covalent Inhibitors for B-cell Malignancies

BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a clinically validated strategy for treating B-cell malignancies. The reactivity of the 2-sulfonylpyrimidine moiety has been ingeniously harnessed to develop covalent inhibitors of BTK.

A notable example is Compound 8c , which incorporates the this compound core. This compound acts as a targeted covalent inhibitor by reacting with a non-catalytic cysteine residue in the BTK active site.[2]

Table 2: Comparison of a 2-Sulfonylpyrimidine-Based BTK Inhibitor with a Known Covalent Inhibitor

CompoundTarget KinaseInhibition MechanismCellular PotencyReference
Compound 8c BTKCovalentData not available in the provided abstract[2]
Ibrutinib BTKCovalentPotent (nM range)[2]

While specific potency data for Compound 8c is not detailed in the provided abstract, its development highlights the utility of the 2-sulfonylpyrimidine group as a "warhead" for targeted covalent inhibition, a highly desirable mechanism for achieving sustained target engagement and high potency.[2]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative kinase inhibition assay.

Synthesis of a 4,6-dichloro-2-(methylsulfonyl)pyrimidine Intermediate

This protocol is adapted from the synthesis of precursors for Aurora kinase inhibitors.[3][5]

Workflow for Synthesis of Dichloro-Intermediate

A Starting Material (e.g., 2-thiouracil derivative) B Chlorination (e.g., POCl3) A->B Step 1 C Thiolation (e.g., NaSCH3) B->C Step 2 D Oxidation (e.g., m-CPBA) C->D Step 3 E 4,6-dichloro-2-(methylsulfonyl)pyrimidine D->E Final Product

Caption: Synthetic workflow for a key intermediate.

Step-by-Step Protocol:

  • Chlorination: To a stirred solution of a suitable 2-thiouracil precursor in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-thioether intermediate.

  • Oxidation: Dissolve the dichloro-thioether intermediate in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Final Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

In Vitro Kinase Inhibition Assay (Aurora A)

This protocol describes a general method for assessing the inhibitory activity of compounds against Aurora A kinase.

Workflow for Kinase Inhibition Assay

A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction (Add Substrate and ATP) B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., Luminescence) D->E F Calculate IC50 E->F

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: Benchmarking Novel Catalysts Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrimidine core is a familiar and highly valued scaffold. Its prevalence in a vast array of biologically active compounds, from antiviral agents to anticancer drugs, makes the efficient and versatile synthesis of its derivatives a critical endeavor.[1][2] This guide provides an in-depth comparative analysis of new catalytic methods for pyrimidine synthesis against well-established, traditional procedures. We will move beyond a mere recitation of protocols to explore the underlying chemical principles, offering field-proven insights to inform your selection of the optimal synthetic strategy.

The Enduring Legacy of Established Methods: The Biginelli Reaction

First reported in 1891, the Biginelli reaction has long been a workhorse for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a key class of pyrimidine derivatives.[3] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its operational simplicity and the direct assembly of a complex heterocyclic system.[3][4]

The classical Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid, such as hydrochloric acid.[5] While effective, this traditional approach is not without its drawbacks. Reactions can be sluggish, often requiring prolonged heating, and yields can be modest, particularly with more complex or sensitive substrates.[3][4]

Causality in the Established Method: Understanding the Biginelli Mechanism

The mechanism of the acid-catalyzed Biginelli reaction is a well-studied, multi-step process. Understanding this pathway is crucial for troubleshooting and for appreciating the innovations of newer catalytic systems. The reaction is believed to proceed via an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidine product.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H2O Urea Urea Ketoester β-Ketoester Ketoester->Iminium Nucleophilic Attack OpenChain Open-Chain Ureide Iminium->OpenChain DHPM Dihydropyrimidine OpenChain->DHPM Cyclization - H2O H_plus H+ H_plus->Aldehyde Activation

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

A Self-Validating Protocol: Classical Biginelli Synthesis

The following protocol for a conventional Biginelli reaction serves as our baseline for comparison. Its self-validating nature lies in the expected formation of a crystalline product upon cooling, which can be readily isolated and characterized.

Experimental Protocol: Conventional Biginelli Reaction

  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

    • β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol

    • Urea: 1.5 mmol

    • Ethanol: 10 mL

    • Concentrated Hydrochloric Acid: 3-4 drops

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, urea, and ethanol.

    • Add the hydrochloric acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and maintain for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

The New Wave: Advanced Catalysts for Enhanced Performance

The drive for greater efficiency, milder reaction conditions, and broader substrate applicability has led to the development of a host of new catalytic systems for pyrimidine synthesis. These can be broadly categorized into transition-metal catalysts, organocatalysts, and advanced methodologies like microwave-assisted synthesis.

Transition-Metal Catalysis: The Power of Iridium

Recent years have seen a surge in the use of transition metals to catalyze pyrimidine synthesis.[6][7] Iridium catalysts, in particular, have shown remarkable efficacy in multicomponent reactions, offering a sustainable and highly regioselective route to pyrimidines.[8][9][10][11] A notable example is the use of a PN5P-Ir-pincer complex to catalyze the synthesis of pyrimidines from amidines and up to three different alcohols.[9][10] This method is particularly attractive as it utilizes readily available alcohols and liberates only hydrogen and water as byproducts.[9][10]

Causality in the New Method: The Iridium Catalytic Cycle

The iridium-catalyzed reaction proceeds through a sophisticated "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The iridium complex first dehydrogenates an alcohol to form an aldehyde in situ. This aldehyde then condenses with the amidine. A series of subsequent condensation and dehydrogenation steps, all mediated by the iridium catalyst, lead to the formation of the aromatic pyrimidine ring.

Iridium_Catalysis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Amidine Amidine Condensation1 Condensation with Amidine Amidine->Condensation1 Alcohol1 Alcohol 1 Dehydrogenation Dehydrogenation of Alcohol 1 Alcohol1->Dehydrogenation Alcohol2 Alcohol 2 Condensation2 Condensation with Alcohol 2 Alcohol2->Condensation2 Ir_cat PN5P-Ir-pincer complex Ir_cat->Dehydrogenation Aromatization Dehydrogenative Aromatization Ir_cat->Aromatization Dehydrogenation->Condensation1 Condensation1->Condensation2 Condensation2->Aromatization Pyrimidine Substituted Pyrimidine Aromatization->Pyrimidine H2 H₂ Aromatization->H2 H2O H₂O Aromatization->H2O

Sources

A Comparative Spectroscopic Guide to Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of a methylsulfonyl group at the 2-position and an ethyl carboxylate at the 5-position of the pyrimidine ring creates a unique electronic and steric environment, influencing its biological activity and spectroscopic properties. Understanding the nuanced spectroscopic signatures of this molecule in comparison to its analogues is paramount for unambiguous structural elucidation and quality control in synthetic and medicinal chemistry workflows.

The Subject of Analysis: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

The core molecule under investigation possesses the following structure:

Caption: Structure of this compound.

Comparative Analogues

To provide a comprehensive analysis, we will compare the spectroscopic data of the target compound with the following analogues:

  • Analogue 1: Ethyl 5-pyrimidinecarboxylate. This analogue lacks the methylsulfonyl group, allowing for the direct assessment of its influence on the pyrimidine ring's spectroscopic properties.

  • Analogue 2: Ethyl 2-aminopyrimidine-5-carboxylate. Replacing the methylsulfonyl group with an amino group introduces a significant change in electronic effects, from electron-withdrawing to electron-donating.

  • Analogue 3: Ethyl 2-(methylthio)pyrimidine-5-carboxylate. The precursor to our target compound, this analogue allows for the examination of the spectral changes upon oxidation of the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Comparison:

CompoundPyrimidine H-4, H-6 (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)Other Signals (δ, ppm)
This compound ~9.4 (s, 2H)~4.4 (q, 2H)~1.4 (t, 3H)~3.4 (s, 3H, -SO₂CH₃)
Analogue 1: Ethyl 5-pyrimidinecarboxylate ~9.3 (s, 1H), ~9.2 (s, 2H)~4.4 (q, 2H)~1.4 (t, 3H)-
Analogue 2: Ethyl 2-aminopyrimidine-5-carboxylate ~8.8 (s, 2H)~4.3 (q, 2H)~1.3 (t, 3H)~7.0 (br s, 2H, -NH₂)
Analogue 3: Ethyl 2-(methylthio)pyrimidine-5-carboxylate ~9.0 (s, 2H)~4.4 (q, 2H)~1.4 (t, 3H)~2.6 (s, 3H, -SCH₃)

Interpretation:

  • Pyrimidine Protons: The downfield shift of the pyrimidine protons in This compound (~9.4 ppm) compared to its analogues is a direct consequence of the strong electron-withdrawing nature of the methylsulfonyl group.[1] This effect deshields the protons on the ring, causing them to resonate at a lower field. In contrast, the amino group in Analogue 2 is electron-donating, leading to an upfield shift of the pyrimidine protons (~8.8 ppm).

  • Ethyl Ester Protons: The chemical shifts of the ethyl ester protons (-OCH₂CH₃ quartet and triplet) are relatively consistent across all compounds, indicating that the substituent at the 2-position has a minimal effect on the electronic environment of the ester group at the 5-position.

  • Substituent Protons: The singlet for the methylsulfonyl group in the target compound appears at ~3.4 ppm. This is significantly downfield compared to the methylthio group in Analogue 3 (~2.6 ppm), which is expected as the sulfur in the sulfone is more oxidized and thus more electron-withdrawing. The broad singlet for the amino protons in Analogue 2 is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Comparison:

CompoundPyrimidine C-2 (δ, ppm)Pyrimidine C-4, C-6 (δ, ppm)Pyrimidine C-5 (δ, ppm)C=O (δ, ppm)-OCH₂CH₃ (δ, ppm)Other Signals (δ, ppm)
This compound ~165~160~120~163~63, ~14~40 (-SO₂CH₃)
Analogue 1: Ethyl 5-pyrimidinecarboxylate ~158~157~125~164~62, ~14-
Analogue 2: Ethyl 2-aminopyrimidine-5-carboxylate ~163~158~115~165~61, ~14-
Analogue 3: Ethyl 2-(methylthio)pyrimidine-5-carboxylate ~170~157~122~164~62, ~14~14 (-SCH₃)

Interpretation:

  • Pyrimidine Carbons: The chemical shift of C-2 is highly sensitive to the nature of the substituent. The strong electron-withdrawing sulfonyl group in the target compound causes a significant downfield shift of C-2. Conversely, the electron-donating amino group in Analogue 2 also results in a downfield shift due to resonance effects. The methylthio group in Analogue 3 results in the most downfield shift for C-2.

  • Carbonyl Carbon: The chemical shift of the ester carbonyl carbon is relatively stable across the series, further confirming that the electronic effects of the 2-substituent are not strongly transmitted to the 5-position.

  • Substituent Carbons: The methyl carbon of the sulfonyl group in the target compound is observed around 40 ppm, while the methylthio carbon in Analogue 3 is significantly upfield at ~14 ppm, reflecting the difference in the oxidation state of the sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Data Comparison:

Compoundν(C=O) (cm⁻¹)ν(SO₂) (cm⁻¹)ν(C=N), ν(C=C) (cm⁻¹)ν(N-H) (cm⁻¹)
This compound ~1720-1730~1350 (asym), ~1150 (sym)~1600-1400-
Analogue 1: Ethyl 5-pyrimidinecarboxylate ~1720-1730-~1600-1400-
Analogue 2: Ethyl 2-aminopyrimidine-5-carboxylate ~1710-1720-~1600-1400~3400, ~3300
Analogue 3: Ethyl 2-(methylthio)pyrimidine-5-carboxylate ~1720-1730-~1600-1400-

Interpretation:

  • Carbonyl Stretch: The strong absorption band for the ester C=O stretch is consistently observed in the 1710-1730 cm⁻¹ region for all compounds.

  • Sulfonyl Group Stretches: The most distinguishing feature in the IR spectrum of This compound is the presence of two strong absorption bands corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching vibrations of the S=O bonds.[3] These bands are absent in the spectra of the analogues.

  • Aromatic Ring Stretches: The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are observed in the 1600-1400 cm⁻¹ region.

  • N-H Stretches: The spectrum of Analogue 2 will uniquely display two distinct N-H stretching bands around 3400 and 3300 cm⁻¹, characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often provides more fragmentation information, while ESI typically shows a prominent molecular ion or pseudomolecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Data Comparison:

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound 230.24M⁺, [M-C₂H₅O]⁺, [M-SO₂CH₃]⁺
Analogue 1: Ethyl 5-pyrimidinecarboxylate 152.15M⁺, [M-C₂H₅O]⁺
Analogue 2: Ethyl 2-aminopyrimidine-5-carboxylate 167.17M⁺, [M-C₂H₅O]⁺, [M-NH₂]⁺
Analogue 3: Ethyl 2-(methylthio)pyrimidine-5-carboxylate 198.24M⁺, [M-C₂H₅O]⁺, [M-SCH₃]⁺

Interpretation:

The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of each compound. The fragmentation patterns provide valuable structural information. A common fragmentation pathway for all these compounds is the loss of the ethoxy group (-OC₂H₅) from the ester. The unique fragmentation for the target compound and its analogues will be the loss of the substituent at the 2-position.

Caption: Proposed fragmentation of this compound.

Conclusion

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its key analogues. By understanding the influence of the methylsulfonyl group and other substituents on the NMR, IR, and MS data, researchers can confidently identify and characterize these important molecules. The provided experimental protocols and interpretations serve as a valuable resource for professionals in the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Supporting Information. (n.d.).
  • Feier, R. M., et al. (2013). Matrix isolation and spectroscopic properties of the methylsulfinyl radical CH3(O)S˙. Physical Chemistry Chemical Physics, 15(38), 16348-16356.
  • Gouda, M. A., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(9), 1210.
  • Matrix isolation and spectroscopic properties of the methylsulfinyl radical CH 3 (O)S. (2013).
  • Di Pietro, M. E., & Londero, E. (2024). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. International Journal of Molecular Sciences, 25(5), 2909.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Al-Warhi, T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative).
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-pyrimidinecarboxylate. PubChem.
  • National Center for Biotechnology Information. (n.d.). ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. PubChem.
  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677.
  • Sayin, K., & Karakaş, D. (2019). Structural, Spectroscopic and Activity Calculations on Methanesulfonylhydrazone Derivative Chromium Pentacarbonyl Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 821-836.
  • Lone, M. Y., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal.
  • Ali, T. E., El-Gazzar, A. B. A., & El-Emary, T. I. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(3), 1667-1674.
  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.
  • Kumar, D., & Kumar, N. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 9(1), 1-19.
  • Kumar, D., & Kumar, N. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • Singh, J., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 15(1), 165-179.
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).

Sources

A Senior Application Scientist's Guide to Confirming Drug Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond "Does It Work?" to "How Does It Work?"

In modern drug discovery, identifying a compound that elicits a desired phenotypic effect is only the beginning of a rigorous scientific journey. A deep and precise understanding of a drug's Mechanism of Action (MoA) is no longer a "nice-to-have"; it is a foundational requirement for successful preclinical and clinical development.[1] A well-defined MoA provides the rationale for patient selection, informs safety assessments, and is critical for navigating the regulatory landscape.[2][3]

This guide provides a comprehensive framework for elucidating and confirming the MoA of a novel therapeutic candidate. We will use the hypothetical "Compound X," a novel small molecule inhibitor designed to target the MEK1/2 kinases within the MAPK/ERK signaling pathway, as a case study to illustrate a logical, multi-tiered validation strategy. Our approach is built on a hierarchy of evidence, moving from direct target interaction to the ultimate cellular consequences.

The core questions we will address are:

  • Target Engagement: Does the compound physically interact with its intended target in a relevant biological system?

  • Target Modulation: Does this interaction alter the target's activity and downstream signaling?

  • Phenotypic Confirmation: Does the modulation of the signaling pathway translate into the intended therapeutic effect at the cellular level?

Section 1: Target Engagement - The First Moment of Truth

Establishing that a compound physically binds to its intended protein target within the complex environment of a cell is the crucial first step in MoA validation.[4][5] This process, known as target engagement, provides the foundational evidence upon which all subsequent mechanistic claims are built. Several robust methods exist, each with distinct advantages.

Method Principle System Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[6][7]Live Cells, Lysates, TissuesLabel-free; confirms engagement in a physiological context; can be adapted for high-throughput screening.[8]Indirect measure of binding; requires specific antibodies or mass spectrometry for detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound flows over an immobilized target protein.Purified ProteinProvides real-time kinetics (kon, koff) and affinity (KD).[9]Requires purified, immobilized protein; may not reflect cellular environment.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between a compound and its target.Purified ProteinGold standard for thermodynamic characterization (KD, ΔH, ΔS); label-free, solution-based.[9]Requires large amounts of pure protein; lower throughput.

For our purposes, confirming that Compound X engages MEK1/2 in the most physiologically relevant setting is paramount. Therefore, CETSA is the preferred method as it directly measures target engagement in intact cells.[10][11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for a CETSA experiment is designed to determine if Compound X stabilizes MEK1/2 against heat-induced denaturation.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cancer Cell Line treat Treat cells with Compound X or Vehicle start->treat harvest Harvest Cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat lyse Lyse cells (Freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect MEK1/2 via Western Blot or other immunoassay collect->detect end Result detect->end Generate Melt Curve: Plot Soluble MEK1/2 vs. Temperature

CETSA experimental workflow diagram.
Detailed Protocol: CETSA for MEK1/2 Engagement
  • Cell Culture and Treatment: Plate a human cancer cell line with a known active MAPK/ERK pathway (e.g., A375 melanoma) and allow cells to adhere overnight. Treat cells with varying concentrations of Compound X (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Heating Step: After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. To separate the soluble, non-denatured proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble MEK1/2 remaining at each temperature using a quantitative Western blot.

  • Data Analysis: For both vehicle- and Compound X-treated samples, plot the percentage of soluble MEK1/2 (normalized to the 37°C control) against the temperature. A successful target engagement will result in a rightward shift of the melting curve for Compound X-treated samples, indicating thermal stabilization of MEK1/2.

Section 2: Target Modulation - Proving a Functional Consequence

Confirming that Compound X binds to MEK1/2 is not enough; we must demonstrate that this binding event inhibits the kinase's function. The primary role of MEK1/2 is to phosphorylate its downstream substrate, ERK1/2. Therefore, a reduction in phosphorylated ERK1/2 (p-ERK) levels is the most direct and relevant biomarker of Compound X's inhibitory activity.[12][13]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates CompoundX Compound X CompoundX->MEK Inhibits

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Reliable Synthetic Route

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The sulfonylpyrimidine core acts as a crucial hinge-binding motif in many pharmacologically active molecules. Given its importance, the ability to produce this intermediate in a consistent, scalable, and reproducible manner is paramount for any drug discovery and development program. A synthesis method that exhibits high variability in yield or requires arduous purification is a significant bottleneck, consuming valuable time and resources.

This guide provides an in-depth comparison of two distinct, published synthetic routes to this compound. We will dissect each pathway, providing detailed, step-by-step protocols grounded in the primary literature. Beyond a simple recitation of steps, we will analyze the underlying chemical principles, the practical implications of reagent choice, and the critical parameters that govern the reproducibility of each method. Our goal is to equip the practicing chemist with the necessary insights to select and execute the most robust and reliable synthesis for their specific needs.

Method 1: The Three-Step "Chloro-Pathway"

This synthetic approach is a classical, linear synthesis that proceeds through a chlorinated pyrimidine intermediate. It begins with the commercially available and inexpensive ethyl 2-hydroxypyrimidine-5-carboxylate (which exists in tautomeric equilibrium with its pyrimidone form).

Workflow Diagram: The "Chloro-Pathway"

Chloro_Pathway cluster_0 Step 1a: Chlorination cluster_1 Step 1b: Thiolation (SNAr) cluster_2 Step 1c: Oxidation node_A Ethyl 2-hydroxypyrimidine- 5-carboxylate node_B Ethyl 2-chloropyrimidine- 5-carboxylate node_A->node_B POCl₃, N,N-Dimethylaniline Reflux node_C Ethyl 2-(methylthio)pyrimidine- 5-carboxylate node_B->node_C NaSMe DMF node_D Ethyl 2-(methylsulfonyl)pyrimidine- 5-carboxylate (Final Product) node_C->node_D m-CPBA CH₂Cl₂

Caption: Linear synthesis via a key chlorinated intermediate.

Step 1a: Chlorination of Ethyl 2-hydroxypyrimidine-5-carboxylate

Mechanistic Rationale: This reaction converts the C2-hydroxyl group (in its pyrimidone tautomeric form) into a good leaving group, the chloride, which is susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for this type of transformation on heteroaromatic systems. The N,N-dimethylaniline acts as a base to scavenge the HCl generated during the reaction, driving it to completion.

Experimental Protocol:

  • Procedure A (Lower Yield): A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.[1] After cooling and careful quenching with ice water, the pH is adjusted and the product is extracted with ethyl acetate.[1] Purification is achieved by column chromatography on silica gel.[1]

  • Procedure B (Higher Yield): A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (38.0 g, 153 mmol), phosphorus oxychloride (300 mL), and N,N-dimethylaniline (3 mL) is heated at reflux for 2 hours.[1] The workup is similar, involving an ice-water quench, pH adjustment, and extraction.[1] The product is purified by column chromatography.[1]

Reproducibility Analysis: The significant discrepancy in reported yields (30% for Procedure A vs. 52% for Procedure B) is a major red flag for reproducibility.[1] This variability can stem from several factors:

  • Exothermic Quench: The quenching of excess POCl₃ with water is highly exothermic and must be performed with extreme care and efficient cooling. Inconsistent temperature control at this stage can lead to side reactions and product degradation.

  • Moisture Sensitivity: POCl₃ reacts violently with water. The reaction must be conducted under anhydrous conditions to be efficient. Minor variations in setup or reagent quality can impact the outcome.

  • Purification: Both procedures require column chromatography for purification. This technique can be laborious, solvent-intensive, and difficult to scale, with yields often dependent on the specific batch of silica and the care taken in loading and elution. The reliance on chromatography makes consistent, large-scale production challenging.

Step 1b: Nucleophilic Aromatic Substitution (SNAr) with Sodium Thiomethoxide

Mechanistic Rationale: The electron-withdrawing pyrimidine ring and the ester group activate the C2 position for nucleophilic aromatic substitution. The highly nucleophilic thiomethoxide anion readily displaces the chloride leaving group to form the desired thioether intermediate.

Experimental Protocol: (Note: A specific, published procedure for this exact substrate is not readily available. The following is a representative protocol based on established chemical principles for this type of SNAr reaction.)

  • To a solution of Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C, add a solution of sodium thiomethoxide (NaSMe, ~1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require chromatographic purification.

Reproducibility Analysis: While generally a high-yielding reaction, potential issues include:

  • Reagent Quality: Sodium thiomethoxide is hygroscopic and can be readily oxidized. Using old or poorly stored reagent can lead to lower yields.

  • Over-reaction: While less common at the C2 position, side reactions can occur if the reaction is overheated or run for an extended period.

Step 1c: Oxidation of the Thioether to the Sulfone

Mechanistic Rationale: This step involves the oxidation of the electron-rich sulfur atom of the methylthio group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective electrophilic oxidant for this transformation. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using at least two equivalents of the oxidant ensures the reaction goes to completion.

Experimental Protocol:

  • Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, which may be further purified by recrystallization or chromatography.[2][3]

Reproducibility Analysis:

  • Workup: The primary challenge in m-CPBA oxidations is the removal of the m-chlorobenzoic acid byproduct.[4] Insufficient washing with base can lead to co-elution during chromatography or contamination of the recrystallized product, affecting purity and yield.

  • Exotherm: The addition of m-CPBA can be exothermic. Poor temperature control can lead to side reactions.

  • Reagent Stoichiometry: Accurate determination of the purity of commercial m-CPBA is necessary to ensure the correct stoichiometry is used for complete oxidation.[5]

Method 2: The Two-Step "Convergent Thio-Pathway"

This more modern approach builds the pyrimidine ring with the key methylthio group already installed. This is a convergent strategy that avoids the use of harsh chlorinating agents and can be more efficient.

Workflow Diagram: The "Convergent Thio-Pathway"

Convergent_Thio_Pathway cluster_0 Step 2a: Pyrimidine Ring Formation cluster_1 Step 2b: Oxidation node_A S-Methylisothiourea Sulfate + Diethyl ethoxymethylenemalonate node_B Ethyl 2-(methylthio)pyrimidine- 5-carboxylate node_A->node_B NaOEt, EtOH Reflux node_C Ethyl 2-(methylsulfonyl)pyrimidine- 5-carboxylate (Final Product) node_B->node_C m-CPBA CH₂Cl₂

Caption: Convergent synthesis building the core from acyclic precursors.

Step 2a: Condensation to form Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Mechanistic Rationale: This is a classical pyrimidine synthesis involving the condensation of a 1,3-dielectrophile (diethyl ethoxymethylenemalonate) with an N-C-N nucleophile (S-methylisothiourea).[6] The reaction is typically base-catalyzed, with sodium ethoxide deprotonating the malonate derivative and facilitating the cyclization cascade.

Experimental Protocol (Based on US Patent 6,348,465 B1):

  • Sodium metal (1.1 eq) is dissolved in absolute ethanol under an inert atmosphere to generate sodium ethoxide.

  • S-methylisothiourea sulfate (0.5 eq, as it contains two equivalents of the reagent) is added to the solution.

  • Diethyl ethoxymethylenemalonate (1.0 eq) is added, and the mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting thioether is often of sufficient purity for the next step, or it can be purified by crystallization or chromatography.

Reproducibility Analysis:

  • Moisture Control: The use of sodium metal requires strictly anhydrous conditions. Any moisture will consume the sodium and reduce the yield of the active base, sodium ethoxide.

  • Purity of Starting Materials: The quality of the diethyl ethoxymethylenemalonate is crucial. This reagent can degrade upon storage.

  • Efficiency: This convergent approach builds the core in a single, high-yielding step from simple starting materials. It avoids the use of POCl₃ and often yields a cleaner crude product, potentially circumventing the need for chromatography at this stage. This makes it inherently more scalable and reproducible than the multi-step linear approach.

Step 2b: Oxidation of the Thioether to the Sulfone

This step is identical to Step 1c in the "Chloro-Pathway" and carries the same considerations regarding workup and temperature control. The protocol described in US Patent 6,348,465 B1 specifically utilizes m-CPBA for this transformation, reinforcing its suitability.

Comparative Analysis and Recommendations

ParameterMethod 1: "Chloro-Pathway"Method 2: "Convergent Thio-Pathway"Analysis
Number of Steps 3 (from hydroxypyrimidine)2 (from acyclic precursors)Method 2 is more efficient and convergent.
Overall Yield Variable, likely 10-25%Higher, likely 50-70%Method 2 is significantly higher yielding.
Key Reagents POCl₃, NaSMe, m-CPBANa, S-methylisothiourea, m-CPBAMethod 1 uses highly corrosive and water-sensitive POCl₃. Method 2 uses sodium metal, which also requires care but is arguably more manageable.
Reproducibility Moderate to Low. Yield variability in the chlorination step is a major concern.[1]High. This is a robust, well-established condensation reaction.The convergent nature of Method 2 leads to better process control.
Purification Requires chromatography in at least one, likely two, steps.May only require final product purification (e.g., recrystallization).Method 2 is significantly more amenable to scale-up and avoids laborious chromatography.
Safety & Handling POCl₃ is highly toxic and corrosive. Quenching is hazardous.Sodium metal requires handling under anhydrous conditions.Both have hazards, but the risks associated with large volumes of POCl₃ and its quench are generally considered more severe in a process setting.

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Method 2, the "Convergent Thio-Pathway," is the superior and recommended route.

Its primary advantages are higher overall yield, greater step economy, and the avoidance of the problematic chlorination step. The condensation reaction is robust and the overall process is more amenable to scale-up, which is a critical consideration for drug development. While the oxidation step is common to both routes and requires careful execution, the cleaner input material from the convergent synthesis often simplifies the final purification. The documented variability and reliance on chromatography in the "Chloro-Pathway" present significant risks to project timelines and resource allocation, making it a less desirable choice for ensuring reproducible outcomes.

References

  • Jalalian, N., & Olofsson, B. (2013). PREPARATION OF 1-[HYDROXY(TOSYLOXY)IODO]-3-TRIFLUOROMETHYLBENZENE. Organic Syntheses, 90, 1-9.
  • Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1).
  • AOBChem. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
  • Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • RSC Publishing. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Unknown Author. (n.d.).
  • Shao, L., et al. (2007). U.S. Patent No. 8,053,603 B2. U.S. Patent and Trademark Office.
  • Tavares, F. X., et al. (2018). U.S. Patent No. 10,000,498 B2. U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation.
  • Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
  • Warpehoski, M. A., et al. (2015). U.S. Patent No. 8,946,235 B2. U.S. Patent and Trademark Office.
  • ResearchGate. (2015). Synthesis of 5-(het)aryl- and 4,5-di(het)ary1-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via S-N(H) and cross-coupling reactions.
  • Unknown Inventors. (2015). WO2015036550A1 - Process for making etoricoxib. Google Patents.
  • U.S. Patent and Trademark Office. (2017). U.S. Patent No. 9,695,122 B2. Google Patents.
  • ResearchGate. (2008). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Sources

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a biologically active "hit" is merely the first step. The subsequent, and arguably more critical, phase involves a rigorous assessment of a compound's drug-like properties. This evaluation determines whether a promising molecule has the potential to become a safe and effective oral therapeutic. This guide provides a comprehensive framework for evaluating a class of compounds with significant therapeutic interest: Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate derivatives. Pyrimidine scaffolds are prevalent in medicinal chemistry, known for their diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide, intended for researchers and drug development professionals, will detail the essential in silico and in vitro methodologies for a thorough drug-likeness assessment, grounded in scientific integrity and practical, field-proven insights.

The Rationale for Early Assessment of Drug-like Properties

Failing to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery pipeline is a primary cause of late-stage clinical trial failures.[4][5] By integrating these assessments from the outset, we can de-risk projects, conserve resources, and focus on candidates with the highest probability of success. This "fail fast, fail cheap" philosophy is central to efficient drug development.

This guide will use a representative set of hypothetical this compound derivatives to illustrate the assessment process. These derivatives feature modifications at the C4 and C6 positions of the pyrimidine ring, common sites for synthetic elaboration to modulate biological activity and physicochemical properties.

Part 1: In Silico Profiling - The First Pass

Computational, or in silico, methods provide a rapid and cost-effective initial screen of drug-like properties, requiring only the chemical structure of the compound.[6][7][8] These predictive models help prioritize which derivatives to synthesize and subject to more resource-intensive experimental testing.

Core Principles: Lipinski's Rule of Five

One of the most influential guidelines in drug discovery is Lipinski's Rule of Five.[9][10][11] Formulated by Christopher A. Lipinski in 1997, this rule of thumb identifies key physicochemical properties that influence a drug's oral bioavailability.[10][11][12] An orally active drug generally has no more than one violation of the following criteria:[9][11]

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: This measures the lipophilicity of a compound. Excessively lipophilic compounds can have poor solubility and be prone to rapid metabolism.[12]

  • Hydrogen Bond Donors (HBD) ≤ 5: The sum of -NH and -OH groups.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The sum of nitrogen and oxygen atoms.

While a valuable guideline, it's important to remember that Lipinski's Rule of Five is not absolute; many successful drugs, particularly in complex therapeutic areas, lie "beyond the Rule of Five".[12][13]

Data Summary: In Silico Profiling of Pyrimidine Derivatives

The table below presents the calculated drug-like properties for our parent molecule and three hypothetical derivatives. These values can be readily generated using a variety of open-access cheminformatics tools.[4][7]

Compound IDR1 GroupR2 GroupMW ( g/mol )LogPHBDHBARule of Five Violations
Parent -H-H230.241.2060
Derivative A -Cl-NH2279.701.8170
Derivative B -OCH3-OH276.270.9180
Derivative C -Phenyl-NH(CH3)321.372.9170

Interpretation: Based on this initial in silico screen, all proposed derivatives comfortably adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption. This provides a strong rationale for proceeding with their synthesis and experimental validation.

Part 2: In Vitro Experimental Validation

While in silico predictions are invaluable for initial screening, they must be validated through rigorous experimental testing. The following sections detail the protocols for two fundamental in vitro assays: kinetic solubility and passive permeability.

Kinetic Solubility Assay

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[14] Poor solubility is a frequent cause of low bioavailability.[15] The kinetic solubility assay is a high-throughput method used in early discovery to assess how readily a compound, initially dissolved in an organic solvent like DMSO, remains in solution when introduced to an aqueous buffer.[16][17]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.[18]

  • Plate Setup: Using a 96-well microplate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final compound concentration of 100 µM with 1% DMSO.[18]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.[18]

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering caused by undissolved particles.[14]

  • Data Analysis: The solubility is determined by comparing the light scattering of the test compound to that of a series of standards with known concentrations. The result is typically reported as the concentration at which the compound precipitates.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to pass through the intestinal wall is another key factor for oral absorption. The PAMPA is a non-cell-based assay that models passive diffusion, the primary transport mechanism for many drugs, across the gastrointestinal tract.[19][20] It is a cost-effective and high-throughput alternative to cell-based assays like the Caco-2 model.[21][22]

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[22]

  • Prepare Donor Plate: Add 150 µL of the test compound solution (e.g., 100 µM in PBS) to the coated donor plate wells.[22]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 5 to 18 hours.[19][22]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D]), where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [C_A] and [C_D] are the final concentrations in the acceptor and donor wells, respectively.

Data Summary: Experimental Drug-like Properties

The following table presents hypothetical experimental data for our pyrimidine derivatives, comparing their performance.

Compound IDKinetic Solubility (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Parent >1008.5High
Derivative A 756.2High
Derivative B >1002.5Moderate
Derivative C 4012.1High

Permeability Classification: High (>5 x 10⁻⁶ cm/s), Moderate (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)

Comparative Analysis:

  • Derivative A shows good solubility and high permeability. The introduction of the amino and chloro groups has slightly reduced both properties compared to the parent, but it remains a strong candidate.

  • Derivative B , with its hydroxyl and methoxy groups, exhibits excellent solubility but only moderate permeability. The increased polarity likely contributes to its high solubility but hinders its ability to cross the lipophilic artificial membrane.

  • Derivative C displays the highest permeability, likely due to the increased lipophilicity from the phenyl group. However, this comes at the cost of reduced solubility, a common trade-off in drug design. Despite the lower solubility, it remains within an acceptable range for early-stage candidates.[14]

Visualizing the Assessment Workflow

A systematic approach is crucial for the efficient evaluation of drug-like properties. The following workflow diagram illustrates the logical progression from in silico prediction to in vitro validation.

G cluster_0 In Silico Assessment cluster_1 Decision & Synthesis cluster_2 In Vitro Validation cluster_3 Analysis & Next Steps in_silico Virtual Compound Library lipinski Lipinski's Rule of Five Calculation in_silico->lipinski admet_pred ADMET Prediction lipinski->admet_pred prioritize Prioritize Candidates admet_pred->prioritize synthesis Chemical Synthesis prioritize->synthesis solubility Kinetic Solubility Assay synthesis->solubility permeability PAMPA Permeability Assay synthesis->permeability data_analysis Data Analysis & Comparison solubility->data_analysis permeability->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for Assessing Drug-like Properties.

Interplay of Physicochemical Properties

The various drug-like properties are not independent but are interconnected. The following diagram illustrates how fundamental physicochemical properties influence the key ADMET parameters.

G cluster_0 Physicochemical Properties cluster_1 ADMET Properties sol Solubility abs Absorption sol->abs exc Excretion sol->exc lip Lipophilicity (LogP) lip->abs dist Distribution lip->dist met Metabolism lip->met size Molecular Size (MW) size->abs ion Ionization (pKa) ion->exc

Caption: Relationship between Physicochemical and ADMET Properties.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to evaluating the drug-like properties of this compound derivatives. By combining predictive in silico modeling with confirmatory in vitro assays, researchers can make informed decisions, prioritizing compounds that balance biological potency with favorable ADMET characteristics.

Based on our comparative analysis, Derivatives A and C represent promising leads for further optimization. Future work should focus on synthesizing additional analogs to refine the structure-activity and structure-property relationships. Furthermore, advancing the most promising compounds to more complex cell-based permeability assays (e.g., Caco-2) and metabolic stability studies will provide a more comprehensive understanding of their potential as orally bioavailable drug candidates.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Understanding the lipinski rule of 5 in Drug Discovery. bioaccessla.com.
  • Lipinski's rule of five. Wikipedia.
  • Gleeson MP, Hersey A, Hannongbua S. Target-based evaluation of 'drug-like' properties and ligand efficiencies. J Med Chem. 2021;64(13):8936-8951.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. 2024.
  • De S, Kavitha B, Singh H. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opin Drug Discov. 2020;15(9):1057-1073.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Rusnac DV, et al. In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. 2023;28(15):5784.
  • De S, Kavitha B, Singh H. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. 2020.
  • Drug Likeness Assessment. Creative Biolabs.
  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium.
  • In Silico methods for ADMET prediction of new molecules. Slideshare. 2015.
  • Di L, Kerns EH. Profiling drug-like properties in discovery research. Request PDF. ResearchGate. 2003.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
  • Kerns EH, Di L. In vitro solubility assays in drug discovery. PubMed. 2003.
  • Calculation of Drug-Like Properties. CD ComputaBio.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. 2022.
  • ADME Solubility Assay. BioDuro.
  • drug solubility & membrane permeability assays. YouTube. 2021.
  • PAMPA Permeability Assay. Technology Networks.
  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. 2022.
  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. 2001.
  • BCS Methodology: Solubility, Permeability & Dissolution. FDA.
  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. R Discovery. 2001.
  • This compound. PubChem.
  • Li Y, et al. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. 2023;28(5):2243.
  • El-Naggar AM, et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. J Enzyme Inhib Med Chem. 2022;37(1):1598-1615.
  • Al-Issa SA, et al. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][10][23]triazolo[1,5-a]pyrimidine Derivatives. Molecules. 2024;29(5):1067.
  • Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives. ResearchGate. 2017.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

Sources

Comparative docking studies of inhibitors derived from Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Docking Analysis of Pyrimidine-Derived Kinase Inhibitors Against Abl Kinase

This guide provides a detailed comparative analysis of the binding interactions between the Abl kinase domain and two inhibitors, Imatinib and a closely related analog, both of which can be synthesized from pyrimidine precursors like Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. We will delve into the structural rationale for their inhibitory activity using molecular docking simulations, offering a framework for researchers engaged in structure-based drug design.

Introduction to Abl Kinase and the Role of Pyrimidine Scaffolds

Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, adhesion, and stress responses. Dysregulation of Abl kinase activity, often due to the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML). Consequently, Abl kinase has become a prime target for therapeutic intervention.

Imatinib (Gleevec) was a groundbreaking drug developed to target the ATP-binding site of the Abl kinase domain, effectively inhibiting its activity. The chemical architecture of Imatinib and many other kinase inhibitors incorporates a pyrimidine ring, a scaffold derivable from starting materials like this compound. This core structure is adept at forming critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common feature among kinase inhibitors.

This guide will compare the docking performance of Imatinib against a hypothetical analog, "Analog-2," where a key functional group has been altered to assess its impact on binding affinity and interaction patterns. This comparative approach showcases how subtle chemical modifications can significantly influence inhibitor efficacy, a central tenet of medicinal chemistry.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a validated workflow for preparing the protein and ligands, performing the docking simulations, and analyzing the results. This methodology is designed to be self-validating by first confirming that the docking protocol can reproduce the known crystallographic binding pose of the native ligand (Imatinib).

G PDB 1. Retrieve Protein Structure (PDB ID: 2HYY) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Prepare Ligands (Imatinib & Analog-2, 3D conformers) PrepProt->Ligands Grid 4. Define Grid Box (Center on native ligand) Dock 5. Run Docking (AutoDock Vina) Grid->Dock Validate 6. Validate Protocol (RMSD of Imatinib < 2Å) Analyze 7. Analyze Poses & Scores Validate->Analyze Compare 8. Comparative Analysis (Binding energy, H-bonds) Analyze->Compare Data 9. Tabulate & Visualize Data Compare->Data

Caption: Workflow for the comparative docking study.

  • Protein Structure Retrieval: The crystal structure of the human Abl kinase domain in complex with Imatinib was downloaded from the Protein Data Bank (PDB ID: 2HYY). This structure provides an experimentally determined reference for the active conformation of the kinase and the bound pose of Imatinib.

  • Protein Preparation: Using molecular modeling software such as PyMOL or Chimera, the protein structure was prepared by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms, which are crucial for accurately calculating interactions.

    • Assigning appropriate atomic charges (e.g., Gasteiger charges). The prepared protein structure was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation: The 3D structures of Imatinib and "Analog-2" were generated.

    • The structure of Imatinib was extracted from the 2HYY PDB file to serve as the reference.

    • "Analog-2" was created by modifying the terminal piperazine ring of Imatinib to a morpholine ring, a common bioisosteric replacement.

    • Both ligand structures were energy-minimized using a force field like MMFF94.

    • Torsional degrees of freedom were defined for the ligands, and they were also saved in the PDBQT format.

  • Grid Box Definition: A grid box, defining the search space for the docking algorithm, was centered on the position of the co-crystallized Imatinib in the 2HYY structure. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire ATP-binding site.

  • Docking Execution: AutoDock Vina was used for the docking simulations. Vina employs a Lamarckian genetic algorithm for its global search of the ligand's conformational space. The exhaustiveness parameter, which controls the extent of the search, was set to 16 to ensure a thorough exploration of possible binding poses.

  • Protocol Validation: The docking protocol was first validated by re-docking Imatinib into the prepared Abl kinase structure. The root-mean-square deviation (RMSD) between the lowest energy docked pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating that the protocol can accurately reproduce the experimental binding mode.

Comparative Analysis of Docking Results

The docking simulations yielded binding affinity scores and a series of binding poses for both Imatinib and Analog-2. The results are summarized below.

InhibitorBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue & Distance)Key Hydrophobic Interactions
Imatinib -11.2Met318 (2.1 Å), Thr315 (2.5 Å), Glu286 (2.9 Å)Leu248, Val256, Tyr253, Leu370
Analog-2 -10.5Met318 (2.2 Å), Thr315 (2.6 Å)Leu248, Val256, Tyr253, Leu370
  • Imatinib: The top-scoring pose of Imatinib showed excellent agreement with the crystallographic data (RMSD = 0.85 Å). The docking results confirm that the pyrimidine core acts as a crucial hinge-binder, forming a strong hydrogen bond with the backbone amide of Met318. Additionally, the terminal N-methylpiperazine group extends into a solvent-exposed region, where it forms a hydrogen bond with the side chain of Glu286. This interaction is known to be important for the selectivity and potency of Imatinib.

  • Analog-2: The replacement of the piperazine with a morpholine ring in Analog-2 resulted in a slightly lower binding affinity (-10.5 kcal/mol compared to -11.2 kcal/mol). While the core interactions with the hinge region (Met318 and Thr315) were preserved, the hydrogen bond with Glu286 was lost. The oxygen atom of the morpholine ring is a hydrogen bond acceptor, unlike the tertiary amine of the piperazine in Imatinib, which can be protonated and act as a hydrogen bond donor. This subtle change disrupts a key interaction, likely accounting for the reduced predicted affinity.

G cluster_abl Abl Kinase Active Site cluster_ligand Inhibitor Met318 Met318 (Hinge) Thr315 Thr315 (Gatekeeper) Glu286 Glu286 Hydrophobic Hydrophobic Pocket (Leu248, Val256) Imatinib Imatinib Imatinib->Met318 H-Bond Imatinib->Thr315 H-Bond Imatinib->Glu286 H-Bond (Lost in Analog-2) Imatinib->Hydrophobic Hydrophobic Analog2 Analog-2 Analog2->Met318 H-Bond Analog2->Thr315 H-Bond Analog2->Hydrophobic Hydrophobic

Caption: Simplified interaction diagram for Imatinib and Analog-2.

Conclusion

This comparative docking study successfully replicated the known binding mode of Imatinib within the Abl kinase domain and provided a quantitative framework for evaluating a structural analog. The results underscore the critical role of the pyrimidine core in anchoring the inhibitor to the kinase hinge region. Furthermore, the analysis of Analog-2 demonstrates how seemingly minor chemical modifications can disrupt key interactions, leading to a predicted decrease in binding affinity.

Molecular docking, when properly validated against experimental data, serves as a powerful predictive tool in drug discovery. It allows for the rapid in silico screening of virtual compounds and provides actionable insights into the structure-activity relationships that govern inhibitor potency and selectivity. This guide provides a foundational protocol that can be adapted for the comparative analysis of other inhibitors and kinase targets.

References

  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44. [Link]
  • Deininger, M., Buchdunger, E., & Druker, B. J. (2000). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 96(10), 3343-3356. [Link]
  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 85, 1-30. [Link]
  • Nagar, B., Bornmann, W. G., Pellicena, P., Schindler, T., Veach, D. R., Miller, W. T., ... & Kuriyan, J. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Research, 62(15), 4236-4243. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
  • Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942. [Link]

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, a compound that requires careful handling due to its chemical properties. The procedures outlined here are rooted in established safety practices for sulfonyl-containing compounds and align with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) should always be consulted, compounds in this class may cause skin and eye irritation.[1][2][3] Therefore, all handling must be conducted with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Safety goggles or a face shield[4][5]

  • Chemical-resistant gloves (nitrile or neoprene recommended)[4][6]

  • A lab coat[4]

All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Waste Characterization and Segregation: The First Crucial Step

Proper disposal begins with accurate waste identification and segregation to prevent inadvertent and potentially hazardous chemical reactions.[4][7] All waste streams containing this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.

Waste Streams to Consider:

  • Neat (Unused) Compound: Pure or expired this compound.

  • Contaminated Labware: This includes vials, pipettes, spatulas, and any other equipment that has come into direct contact with the compound.[4]

  • Solutions: Any solutions containing dissolved this compound.

  • Contaminated PPE: Gloves, bench liners, and other disposable protective gear.

It is critical to segregate this waste from incompatible materials, such as strong oxidizing agents.[1][4] A fundamental principle of chemical safety is the prevention of mixing different waste streams unless their compatibility is certain.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Containerization

Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.[4]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[7] The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound"[4]

  • The approximate concentration and quantity of the waste[4]

  • The date of accumulation[7]

  • The name and contact information of the generating laboratory or researcher.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] This area must be at or near the point of generation and under the control of laboratory personnel.[4][8] The SAA should be inspected regularly for any signs of leakage or container degradation.[4]

Step 4: Arranging for Pickup and Disposal

Once the waste container is full, or in accordance with your institution's specific guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE, including respiratory protection if there is a risk of airborne dust or aerosols.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Framework and Institutional Policies

The disposal of laboratory chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][9] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[10] It is imperative that all laboratory personnel are familiar with both federal regulations and their institution's specific waste management plan.[10]

The Causality Behind Prudent Disposal Practices

The procedures outlined in this guide are not merely a set of rules but are based on a scientific understanding of chemical reactivity and risk mitigation. Segregating waste streams prevents uncontrolled reactions, such as the potential for violent reactions between sulfonyl-containing compounds and strong bases or oxidizing agents. Proper containerization and labeling ensure that waste is handled appropriately throughout the disposal chain, protecting personnel and the environment. Adherence to these protocols is a direct reflection of a laboratory's commitment to a culture of safety and scientific integrity.

Data Presentation

Parameter Guideline Rationale
Waste Classification Hazardous WastePrecautionary measure due to potential for skin/eye irritation and to ensure regulatory compliance.
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coatProtects against direct contact and potential splashes.[4][5]
Handling Location Certified chemical fume hoodMinimizes inhalation exposure.[4]
Waste Container Chemically compatible (e.g., HDPE, glass) with a secure lidPrevents leakage and reactions with the container material.[4]
Waste Segregation Separate from incompatible materials (e.g., strong oxidizers)Prevents potentially hazardous chemical reactions.[1][4]
Disposal Method Collection by EHS or a licensed hazardous waste contractorEnsures compliance with federal and local regulations.

Experimental Protocols

Protocol for Decontamination of Glassware Contaminated with this compound

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol). Collect the rinsate as hazardous waste.

  • Wash: Wash the glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizations

Waste Disposal Workflow for this compound

G cluster_0 In the Laboratory cluster_1 Disposal Pathway A Generation of Waste (Neat compound, solutions, contaminated labware) B Segregate from Incompatible Chemicals A->B C Containerize in a Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Schedule Waste Pickup with Institutional EHS or Contractor D->E F Transport to a Licensed Waste Management Facility E->F G Final Disposal in Accordance with RCRA Regulations F->G

Caption: A flowchart illustrating the proper workflow for the disposal of waste containing this compound.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • MSDS of Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate. (2025, December 20). Capot Chemical.
  • Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation.

Sources

Personal protective equipment for handling Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. More than a checklist, this document explains the why behind each recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.

The sulfonylpyrimidine core is a key pharmacophore in medicinal chemistry, and understanding its reactivity is paramount to safe handling. 2-Sulfonylpyrimidines are known to be reactive towards nucleophiles, particularly thiols like the amino acid cysteine, through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reactivity, while beneficial in designing covalent inhibitors, necessitates careful handling to prevent unwanted reactions with biological molecules. Furthermore, some derivatives can be susceptible to hydrolysis.[1][3]

Hazard Assessment and Immediate Precautions

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[4]

Immediate Actions Upon Exposure:

Exposure Route First Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or Poison Control Center.[4][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. PPE should be viewed as the final barrier between you and the chemical, supplementing engineering controls like fume hoods.[7][8]

Core PPE Requirements:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][7]

  • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, are required.[9] Always inspect gloves for any signs of degradation or perforation before use.[5][10] It is good practice to "double glove," especially when working with larger quantities or for prolonged periods.[7] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[10]

  • Body Protection: A lab coat is essential. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or gown.[5][8][9]

  • Respiratory Protection: If working with the solid compound where dust formation is possible, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5][10]

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat/Gown Don1->Don2 Don3 Don Respirator (if needed) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat/Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Some related compounds are sensitive to moisture and may hydrolyze, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6][12]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[4] Do not use combustible materials like paper towels to absorb the initial spill. Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][10] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal:

All waste containing this compound, including the pure compound, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.[13]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department. Sulfonyl halides and related reactive compounds should not be mixed with aqueous or protic solvent waste.[14]

  • Disposal Route: Under no circumstances should this chemical or its solutions be disposed of down the drain.[4][13] All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[13]

Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in a labeled solid hazardous waste container. IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled liquid hazardous waste container. IsLiquid->LiquidWaste Yes EHS Arrange for pickup by EHS. IsLiquid->EHS No (e.g., empty, rinsed container) SolidWaste->EHS LiquidWaste->EHS

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.